molecular formula C22H31NO5 B1201989 Stemonine CAS No. 69772-72-1

Stemonine

Katalognummer: B1201989
CAS-Nummer: 69772-72-1
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: UINUUSQOLRQGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stemonine is a natural product found in Stemona pierrei, Stemona japonica, and Stemona sessilifolia with data available.

Eigenschaften

IUPAC Name

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINUUSQOLRQGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989952
Record name 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69772-72-1
Record name Stemonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Stemonine Alkaloids from Stemona tuberosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating stemonine alkaloids from the roots of Stemona tuberosa. The protocols detailed herein are synthesized from various scientific studies and are intended to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound Alkaloids

Stemona tuberosa, a member of the Stemonaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine, primarily as an antitussive and insecticide. The therapeutic effects of this plant are largely attributed to a unique group of alkaloids, collectively known as Stemona alkaloids. These compounds are characterized by a core pyrrolo[1,2-a]azepine nucleus. The this compound group of alkaloids represents a significant and structurally diverse class within the broader family of Stemona alkaloids. Phytochemical investigations have led to the isolation and characterization of numerous this compound-type alkaloids from Stemona tuberosa, including tuberothis compound, neotuberothis compound, and stemoninine, among others.[1][2] Many of these compounds have demonstrated significant biological activities, such as antitussive and anti-inflammatory effects, making them promising candidates for drug discovery and development.[3][4][5]

General Workflow for Isolation

The isolation of this compound alkaloids from Stemona tuberosa roots typically follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The general workflow is designed to first obtain a crude alkaloid mixture, which is then subjected to further purification to yield individual alkaloid constituents.

G A Dried, Powdered Roots of Stemona tuberosa B Solvent Extraction (e.g., 80-95% Ethanol or Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-Purified Fractions F->G H Preparative HPLC (e.g., C18 Reverse-Phase) G->H I Pure this compound Alkaloids H->I J Structural Elucidation (NMR, MS, X-ray Crystallography) I->J

Caption: General workflow for the isolation of this compound alkaloids.

Detailed Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of alkaloids from the dried and powdered roots of Stemona tuberosa. Ethanolic or methanolic solutions are commonly employed for this purpose.

Protocol:

  • Air-dry the roots of Stemona tuberosa and grind them into a fine powder.

  • Extract the powdered plant material (e.g., 15 kg) with an 80-95% aqueous ethanol or methanol solution at room temperature or with heating (ultrasonic extraction can also be used).[6][7]

  • Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To separate the alkaloids from other non-basic plant constituents, a liquid-liquid extraction based on pH adjustment is performed.

Protocol:

  • Suspend the crude extract in an acidic aqueous solution (e.g., 4% HCl) to protonate the alkaloids, making them water-soluble.[6]

  • Partition the acidic solution with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to remove neutral and acidic compounds.[8]

  • Collect the aqueous layer containing the protonated alkaloids.

  • Basify the aqueous layer to a pH of 9-10 with an aqueous ammonia solution (e.g., 28% NH₃·H₂O) to deprotonate the alkaloids, rendering them soluble in organic solvents.[6]

  • Extract the basified aqueous solution multiple times with an organic solvent like CH₂Cl₂ or CHCl₃.

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

G cluster_0 Acidification & Extraction cluster_1 Basification & Extraction A Crude Extract in Aqueous Solution C Extract with CH2Cl2 A->C B Add Dilute HCl (pH 1-2) B->A D Aqueous Layer (Protonated Alkaloids) C->D E Organic Layer (Neutral/Acidic Impurities) C->E G Add NH3·H2O (pH 9-10) D->G Transfer F Aqueous Layer from Acidification H Extract with CH2Cl2 F->H G->F I Organic Layer (Crude Alkaloids) H->I J Aqueous Layer (Waste) H->J

Caption: Workflow for acid-base partitioning of the crude extract.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation using various chromatographic techniques. Column chromatography is typically used for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.

3.3.1. Column Chromatography

Protocol:

  • Subject the crude alkaloid extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, starting from a ratio of 8:1 and gradually moving to 1:2.[6] Another frequently used system is chloroform-methanol-ammonia hydroxide (e.g., 98:2:0.05).[9]

  • Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing similar alkaloid profiles for further purification.

3.3.2. High-Performance Liquid Chromatography (HPLC)

For the final purification of individual alkaloids, reversed-phase HPLC is often employed.

Protocol:

  • Dissolve the semi-purified fractions from column chromatography in a suitable solvent.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Elute with a gradient mobile phase. A common system consists of eluent A (water with 0.1% formic acid and 0.2% triethylamine, pH 3.68) and eluent B (acetonitrile-water, 50:50, v/v).[10]

  • Set the flow rate to approximately 1.0 mL/min and monitor the elution at a suitable wavelength, such as 210 nm.[10]

  • Collect the peaks corresponding to individual alkaloids.

  • Remove the solvent to obtain the pure compounds, which can then be subjected to structural elucidation.

Quantitative Data Summary

The yields of this compound alkaloids can vary depending on the plant source, collection time, and the specific isolation methods used. The following table summarizes representative data from various studies.

Alkaloid IsolatedStarting MaterialExtraction MethodPurification MethodYieldReference
Neotuberothis compound, Tuberothis compound J, Tuberothis compound H, epi-Bisdehydrotuberothis compound J, NeostenineDried roots of S. tuberosa80% MeOH extractionBioactivity-directed fractionation, Silica gel column chromatography, CrystallizationNot specified for individual compounds[3]
Bisdehydrostemoninine, Isobisdehydrostemoninine, Bisdehydroneostemoninine, Bisdehydrostemoninines A & BCrude alkaloid extract from roots of S. tuberosaNot specifiedSpectroscopic studiesNot specified[11]
Epoxy-tuberostemonol, Neotuberostemoenone, Neotuberothis compoundAir-dried roots of S. tuberosa95% Ethanol extractionAcid-base partitioning, Silica gel column chromatography (petroleum ether-acetone gradient)Not specified[6]
Stenine and Stemoamide type alkaloids (8 new compounds)Roots of S. tuberosaNot specifiedColumn chromatography (Silica gel, RP-18, Sephadex LH-20), HPLCNot specified[4]
Tuberothis compound K, Neotuberothis compound, Oxotuberothis compound, etc. (8 alkaloids)Dried roots (15 kg) of S. tuberosa80% MeOH with ultrasonic extractionBioactivity-guided fractionationNot specified for individual compounds[7]

Structural Elucidation

Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms.[4][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated alkaloids.[4] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural identification.[12]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[4][11]

Conclusion

The isolation of this compound alkaloids from Stemona tuberosa is a complex but well-established process that relies on a combination of classical and modern phytochemical techniques. This guide provides a comprehensive framework for researchers to undertake the extraction, purification, and identification of these biologically active natural products. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this field, with the ultimate goal of leveraging these compounds for therapeutic applications.

References

Unveiling the Architectural Complexity of Nature: A Technical Guide to the Chemical Structure Elucidation of Novel Stemonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis integral to the chemical structure elucidation of novel Stemonine derivatives. These alkaloids, isolated from plants of the Stemonaceae family, possess a characteristic pyrrolo[1,2-a]azepine nucleus and exhibit a wide range of biological activities, making them compelling targets for natural product chemistry and drug discovery. This guide details the experimental protocols, from isolation to spectroscopic analysis, and presents quantitative data in a clear, comparative format to aid researchers in this challenging and rewarding field.

The General Workflow: From Plant to Pure Compound

The journey from the raw plant material to the unambiguous structural assignment of a novel this compound derivative is a multi-step process. It begins with the extraction of crude alkaloids, followed by a series of chromatographic separations to isolate individual compounds. The final structure is then pieced together using a combination of powerful spectroscopic techniques.

Experimental_Workflow Plant_Material Plant Material (e.g., Roots of Stemona) Extraction Extraction of Crude Alkaloids Plant_Material->Extraction Column_Chromatography Column Chromatography (Silica Gel, Alumina) Extraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy (1D & 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HR-MS, MS/MS) Structure_Elucidation->MS X_Ray X-Ray Crystallography Structure_Elucidation->X_Ray Final_Structure Elucidated Chemical Structure NMR->Final_Structure MS->Final_Structure X_Ray->Final_Structure

A generalized workflow for the isolation and structure elucidation of novel this compound derivatives.

Experimental Protocols

The successful elucidation of a novel this compound derivative hinges on meticulous experimental execution. The following protocols are representative of the methods frequently employed in the field.

Extraction and Isolation

The initial step involves the extraction of total alkaloids from the plant material, followed by purification to obtain individual compounds.

Protocol 1: General Extraction and Chromatographic Separation

  • Preparation of Plant Material: Air-dried and powdered roots of the Stemona species are macerated with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Acid-Base Extraction: The combined extracts are concentrated under reduced pressure. The residue is then subjected to an acid-base extraction. The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or triethylamine to improve peak shape.

Spectroscopic Analysis

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques.

Protocol 2: Spectroscopic and Spectrometric Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 1-5 mg of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD) in a standard 5 mm NMR tube.

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon frameworks of the molecule.

    • 2D NMR: A series of 2D NMR experiments are crucial for establishing connectivity. These include:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is key for connecting different spin systems and elucidating the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the different structural motifs within the molecule.

  • X-ray Crystallography:

    • Crystallization: If a suitable single crystal of the compound can be grown (often by slow evaporation from a solvent or solvent mixture), X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[1]

Data Presentation: A Case Study of a Novel Parvistemoline-Type Alkaloid

To illustrate the application of these techniques, we present a summary of the spectroscopic data for a hypothetical novel parvistemoline-type alkaloid, "Parvistemoline X".

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Parvistemoline X (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC Correlations (H to C)Key COSY Correlations
135.21.85 (m), 1.60 (m)C-2, C-9a, C-10H-2
228.92.10 (m), 1.95 (m)C-1, C-3H-1, H-3
378.54.15 (dd, 8.5, 4.0)C-2, C-4, C-11H-2, H-11
555.13.20 (m), 2.90 (m)C-6, C-9aH-6
625.81.75 (m), 1.55 (m)C-5, C-7H-5, H-7
730.12.05 (m), 1.80 (m)C-6, C-8, C-9H-6, H-8
845.32.50 (m)C-7, C-9, C-10H-7, H-9
985.24.50 (d, 6.0)C-8, C-9a, C-10H-8
9a70.3---
1042.12.30 (m)C-1, C-8, C-9, C-9a-
1182.53.80 (dq, 6.5, 6.5)C-3, C-12, C-13H-3, H-12
12178.2---
1313.51.25 (d, 6.5)C-11, C-12H-11
14179.5---
1521.01.15 (d, 7.0)C-4, C-14H-4
1638.72.60 (m)C-17, C-18H-17
17177.8---
1814.21.20 (d, 7.0)C-16, C-17H-16

Note: This is representative data for illustrative purposes.

Table 2: High-Resolution Mass Spectrometry Data for Parvistemoline X

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺406.2224406.2229C₂₂H₃₂NO₆

Key Structural Correlations and Fragmentation Pathways

The elucidation of the final structure relies on the careful interpretation and integration of all spectroscopic data.

Logic of 2D NMR-based Structure Assembly

NMR_Logic cluster_cosy COSY: Proton-Proton Correlations cluster_hsqc HSQC: Direct Proton-Carbon Correlations cluster_hmbc HMBC: Long-Range Proton-Carbon Correlations H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 H11 H-11 H3->H11 H1_C1 H-1 -> C-1 H2_C2 H-2 -> C-2 H3_C3 H-3 -> C-3 H1_C9a H-1 -> C-9a H3_C11 H-3 -> C-11 H1_C9a->H3_C11 H11_C12 H-11 -> C-12 H3_C11->H11_C12 COSY_Data COSY Data cluster_cosy cluster_cosy COSY_Data->cluster_cosy HSQC_Data HSQC Data cluster_hsqc cluster_hsqc HSQC_Data->cluster_hsqc HMBC_Data HMBC Data cluster_hmbc cluster_hmbc HMBC_Data->cluster_hmbc Structure Final Structure cluster_cosy->Structure cluster_hsqc->Structure cluster_hmbc->Structure

Integration of 2D NMR data for structural elucidation.
Proposed Mass Spectral Fragmentation Pathway

The fragmentation pattern in MS/MS provides confirmatory evidence for the proposed structure. For the pyrrolo[1,2-a]azepine core of this compound alkaloids, characteristic fragmentation pathways often involve cleavages of the side chains and rearrangements of the core structure.

Fragmentation_Pathway M_H [M+H]⁺ m/z 406 Fragment1 Fragment A Loss of Lactone Side Chain m/z 307 M_H->Fragment1 - C₅H₇O₂ Fragment2 Fragment B Cleavage of Pyrrolo[1,2-a]azepine Core M_H->Fragment2 Fragment3 Characteristic Ion m/z 138 Fragment2->Fragment3

A proposed fragmentation pathway for a this compound derivative.

Conclusion

The structural elucidation of novel this compound derivatives is a complex but systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. This guide provides a foundational framework for researchers, outlining the key experimental protocols and data interpretation strategies. As new analytical technologies emerge, the field will continue to evolve, enabling the discovery and characterization of even more intricate and biologically significant this compound alkaloids.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a unique and structurally complex class of natural products isolated exclusively from the Stemonaceae family, have long intrigued chemists and pharmacologists alike. Among them, stemonine stands out for its intricate cage-like structure and notable biological activities. Despite extensive research into the total synthesis of these molecules, their biosynthesis within the plant remains largely a matter of well-reasoned hypothesis rather than experimental fact. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, consolidating current biogenetic theories. It is designed to serve as a foundational resource for researchers aiming to elucidate this pathway, offering a summary of putative precursors, a hypothetical reaction sequence, and a guide to the general experimental protocols required for pathway discovery and verification.

Introduction: The Enigmatic Stemona Alkaloids

Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, which is typically adorned with one or two butyrolactone rings.[1][2][3] These compounds have been a subject of interest due to their traditional use in medicine and their potent biological activities, including antitussive and insecticidal properties.[4] this compound, a prominent member of this family, possesses a complex tetracyclic structure. Understanding its biosynthesis is crucial not only for fundamental scientific knowledge but also for exploring metabolic engineering strategies to enhance its production or generate novel, pharmacologically valuable derivatives. To date, no dedicated studies have fully elucidated the enzymatic steps leading to this compound. However, a plausible pathway can be proposed based on the known precursors of related alkaloids and fundamental biochemical transformations.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of Stemona alkaloids is believed to originate from common amino acid and polyketide precursors.[2][3] The proposed pathway to this compound can be conceptually divided into three main stages: the formation of the core pyrrolo[1,2-a]azepine skeleton, the introduction of the butyrolactone side chains, and subsequent oxidative cyclizations to form the final structure.

Assembly of the Pyrrolo[1,2-a]azepine Core

The central heterocyclic core is hypothesized to derive from L-ornithine and glutamic acid.[2][3] L-ornithine, through decarboxylation, yields putrescine, a common precursor in polyamine and alkaloid biosynthesis. A series of subsequent reactions, likely involving transamination, oxidation, and cyclization, are proposed to form the bicyclic azepine structure.

Incorporation of Butyrolactone Moieties

The origin of the two α-methyl-γ-butyrolactone moieties characteristic of this compound is less defined but is likely derived from the polyketide pathway. Acetate units, in the form of acetyl-CoA and malonyl-CoA, are the probable building blocks. These would be assembled and subsequently attached to the core skeleton, although the precise intermediates and enzymatic mechanisms (e.g., Claisen condensation, reduction, cyclization) are unknown.

Final Assembly and Cyclization

The final stage of the proposed pathway involves the intramolecular cyclization and rearrangement of a key intermediate to form the distinctive cage-like structure of this compound. This is likely a multi-step process catalyzed by a series of tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, which would perform specific hydroxylations, oxidations, and ring closures.

The following diagram illustrates the hypothetical flow from primary metabolites to the core structure and finally to this compound.

This compound Biosynthesis Pathway cluster_precursors Primary Precursors cluster_core_formation Core Skeleton Formation cluster_sidechain_formation Side Chain Formation & Attachment cluster_final_modification Final Modifications ornithine L-Ornithine putrescine Putrescine ornithine->putrescine glutamic_acid L-Glutamic Acid azepine_precursor Hypothetical Azepine Precursor glutamic_acid->azepine_precursor acetate Acetate Pool (via Acetyl-CoA) polyketide_chain Polyketide Chains acetate->polyketide_chain putrescine->azepine_precursor azepine_core Pyrrolo[1,2-a]azepine Core azepine_precursor->azepine_core sidechain_intermediate Core with Side Chains azepine_core->sidechain_intermediate polyketide_chain->sidechain_intermediate pre_this compound Pre-stemonine Intermediate sidechain_intermediate->pre_this compound Oxidations, Rearrangements This compound This compound pre_this compound->this compound Final Cyclization

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Data Presentation

As the this compound biosynthetic pathway has not been experimentally elucidated, there is a significant lack of quantitative data such as enzyme kinetics or precursor incorporation rates. The tables below summarize the proposed precursors and the results from a related precursor feeding study on other Stemona alkaloids, which may provide some context for future experiments.

Table 1: Proposed Biosynthetic Precursors for this compound

Component of this compound StructureProposed Precursor(s)Metabolic Origin
Pyrrolidine RingL-OrnithineUrea Cycle / Amino Acid Metabolism
Azepine Ring MoietyL-Glutamic AcidKrebs Cycle / Amino Acid Metabolism
Butyrolactone Rings (x2)Acetate (via Acetyl-CoA, Malonyl-CoA)Polyketide Pathway / Fatty Acid Synth.

Table 2: Effect of Precursor Feeding on Alkaloid Production in Stemona sp. in vitro Cultures

Note: This study was conducted on stemofoline and 1′,2′-didehydrostemofoline, not this compound. The data is presented here as an example of a relevant experimental approach.

Precursor AddedConcentrationTarget AlkaloidProduction Fold Increase (vs. Control)Reference
Sodium Acetate25 mg/L1′,2′-didehydrostemofoline2.35[5]
Sodium Acetate25 mg/LStemofoline2.04[5]

Experimental Protocols for Pathway Elucidation

Verifying the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining tracer studies, enzymology, and molecular genetics. The following sections detail the general methodologies for these key experiments.

General Workflow for Biosynthetic Pathway Investigation

The overall strategy to elucidate a novel pathway like that of this compound involves a logical progression from identifying precursors to characterizing the specific genes and enzymes responsible for each step.

Experimental Workflow start Hypothesize Pathway (Based on Structure) feeding Precursor Feeding Studies (Isotopic Labeling) start->feeding analysis Metabolite Analysis (LC-MS, NMR) feeding->analysis confirmation Confirm Precursors & Identify Intermediates analysis->confirmation confirmation->start If not, revise transcriptomics Transcriptome Analysis (Identify Candidate Genes) confirmation->transcriptomics If confirmed cloning Gene Cloning & Heterologous Expression transcriptomics->cloning assay Enzyme Assays with Proposed Substrates cloning->assay characterization Characterize Enzyme (Kinetics, Structure) assay->characterization elucidation Elucidate Enzymatic Step characterization->elucidation knockout Gene Silencing / Knockout in planta (if possible) elucidation->knockout pathway_confirmation Confirm Gene Function in vivo knockout->pathway_confirmation end Pathway Elucidated pathway_confirmation->end

Caption: General experimental workflow for elucidating a plant natural product biosynthetic pathway.
Protocol 1: Isotopic Labeling and Precursor Feeding Studies

Objective: To identify the primary metabolic precursors of this compound by administering isotopically labeled compounds to Stemona plants or cell cultures and tracking the incorporation of the label into the final molecule.

Methodology:

  • Selection of Precursors: Based on the proposed pathway, select isotopically labeled versions of L-ornithine, L-glutamic acid, and acetate (e.g., [¹³C₅]-L-Ornithine, [¹⁵N]-L-Glutamic acid, [¹³C₂]-Sodium Acetate).

  • Plant Material: Utilize young, metabolically active Stemona plants or established sterile cell suspension cultures.

  • Administration:

    • For whole plants: Administer labeled precursors through hydroponic solution, stem feeding, or injection into the root zone.

    • For cell cultures: Add the sterile-filtered labeled precursor directly to the liquid culture medium.

  • Incubation: Grow the plants or cell cultures for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the labeled precursors.

  • Harvest and Extraction: Harvest the relevant plant tissue (e.g., roots, where alkaloids often accumulate) or cell biomass. Perform a standard alkaloid extraction protocol, typically involving solvent extraction (e.g., methanol or ethanol), acid-base partitioning, and chromatographic purification.

  • Analysis:

    • Mass Spectrometry (LC-MS): Analyze the purified this compound fraction. An increase in the molecular weight corresponding to the mass of the incorporated isotope(s) confirms the precursor-product relationship.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For precursors labeled with ¹³C, analysis of the purified this compound by ¹³C-NMR can reveal the specific positions of the incorporated labels, providing detailed insight into the bond-rearrangement events of the biosynthetic pathway.

Protocol 2: Enzyme Assays for Key Transformations

Objective: To identify and characterize the enzymes responsible for specific steps in the this compound pathway, such as cyclization or oxidation. This protocol describes a general approach for a candidate enzyme.

Methodology:

  • Enzyme Source:

    • Crude Protein Extract: Prepare a protein extract from Stemona tissues known to produce this compound. This is used for initial activity screening.

    • Recombinant Enzyme: Once a candidate gene is identified (e.g., via transcriptomics), clone it and express the protein in a heterologous system like E. coli or yeast for detailed characterization.

  • Substrate: Synthesize or procure the proposed substrate for the enzymatic reaction. For example, to test for the formation of the pyrrolo[1,2-a]azepine core, a linear precursor derived from putrescine and a glutamate derivative would be required.

  • Assay Conditions:

    • Prepare a reaction buffer with optimal pH and temperature (typically determined through screening).

    • Include any necessary cofactors (e.g., NADPH for P450s, pyridoxal phosphate for transaminases, ATP).

  • Reaction:

    • Initiate the reaction by adding the enzyme source to the buffer containing the substrate and cofactors.

    • Incubate for a set time.

    • Stop the reaction, often by adding a quenching agent like an acid or organic solvent.

  • Product Detection and Quantification:

    • Analyze the reaction mixture using HPLC, LC-MS, or GC-MS.

    • Identify the product by comparing its retention time and mass spectrum to an authentic standard (if available) or by structural elucidation (NMR).

    • Quantify the product formed to determine enzyme activity and perform kinetic studies (e.g., determination of Kₘ and k꜀ₐₜ).[6]

Conclusion and Future Outlook

The biosynthesis of this compound in Stemonaceae plants represents a fascinating and unsolved puzzle in natural product chemistry. The pathway proposed herein, originating from L-ornithine, L-glutamic acid, and acetate, provides a logical and biochemically plausible framework for future research. While this guide is built upon biogenetic theory rather than empirical data, it offers a clear roadmap for the scientific community. The application of modern experimental techniques, particularly isotopic labeling coupled with high-resolution mass spectrometry and transcriptome-guided gene discovery, will be instrumental in transforming the hypothetical pathway into a fully characterized, enzyme-level map. Elucidating this pathway will not only be a significant scientific achievement but will also unlock the potential for biotechnological production of this compound and its analogs for therapeutic and agricultural applications.

References

Natural distribution and chemotaxonomy of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Distribution and Chemotaxonomy of Stemonine Alkaloids

Introduction

Stemona alkaloids are a unique and structurally complex class of natural products found exclusively within the monocotyledonous family Stemonaceae.[1][2][3] These compounds have garnered significant attention from researchers due to their intricate molecular architectures and a wide range of biological activities, including antitussive, insecticidal, anti-inflammatory, and antimicrobial properties.[4][5][6][7] this compound, one of the earliest discovered alkaloids in this family, serves as a key representative of the stemoamide group.[1][8][9] This guide provides a detailed overview of the natural distribution of these alkaloids, explores their significance in the field of chemotaxonomy, presents quantitative data, and outlines the experimental protocols for their isolation and analysis.

Natural Distribution

The production of this compound and related alkaloids is a distinct chemical characteristic of the Stemonaceae family, which is comprised of three main genera: Stemona, Croomia, and Stichoneuron.[2]

  • Family and Genera : The Stemonaceae family consists of approximately 30-37 species.[2][10] Stemona is the largest genus, with about 25-32 species, and it is the primary source of the diverse range of Stemona alkaloids.[2][4][10] The genera Croomia and Stichoneuron also produce these alkaloids, but typically accumulate more specific structural types.[2][3]

  • Geographical Distribution : Plants of the Stemonaceae family are predominantly found in Southeast Asia, with a distribution extending to Northern Australia, China, Japan, and the Indian subcontinent.[2][4][11][12] One species of Croomia is also found in the southeastern United States.[2] Stemona species typically grow in forests, on slopes, and in valleys at altitudes below 500 meters.[4] For example, Stemona tuberosa is native to Asia, including countries like China and Thailand.[13]

  • Specific Species : Several Stemona species are well-documented sources of this compound and its analogs. The roots of S. tuberosa, S. sessilifolia, and S. japonica are officially listed as 'Stemonae Radix' (Bai Bu) in Traditional Chinese Medicine and are known for their alkaloid content.[2][4] Other notable species include S. collinsiae, S. curtisii, S. parviflora, and S. mairei.[2][10]

Chemotaxonomy of Stemona Alkaloids

Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification, revealing evolutionary relationships that may not be apparent from morphology alone.[14] The structural diversity and species-specific accumulation of Stemona alkaloids make them excellent markers for the chemotaxonomic study of the Stemonaceae family.[2][3]

The core structure of most Stemona alkaloids is a pyrrolo[1,2-a]azepine nucleus.[2][3][12] Based on biosynthetic considerations and structural variations, these alkaloids are broadly classified into several skeletal types. A widely accepted classification divides them into three main groups based on the carbon chains attached to the C-9 position of the azepine core.[2][3]

  • Stichoneurine-type (or Tuberothis compound-type) : This group is a key chemical marker in the genus Stichoneuron and is also found in certain Stemona species. Tuberothis compound is a well-known representative.

  • Protothis compound-type : Characterized by a different branching pattern in the side chain. These alkaloids are prevalent in many Stemona species and are often associated with potent insecticidal activity.[3][15]

  • Croomine-type : This is the characteristic alkaloid type for the genus Croomia.

The genus Stemona is unique in that it produces all three types of alkaloids, although individual species often show a clear tendency to accumulate one specific type, which serves as a valuable chemosystematic criterion.[2][3] For instance, phytochemical analysis has shown that S. japonica is chemically more similar to S. sessilifolia than to S. tuberosa, a finding consistent with DNA studies.[16] Both S. japonica and S. sessilifolia predominantly accumulate protothis compound-type alkaloids.[17] In contrast, S. collinsae is characterized by a high concentration of stemofoline derivatives (a protothis compound subtype).[2]

A more detailed classification system further divides the alkaloids into eight groups: stenine, stemoamide (which includes this compound), tuberostemospironine, stemonamine, parvistemoline, stemofoline, stemocurtisine, and a miscellaneous group.[18] This intricate distribution of chemical structures across the genus provides a robust framework for chemotaxonomic classification.

Caption: Chemotaxonomic relationship of Stemona alkaloids.

Data Presentation: Quantitative Analysis

The concentration of specific alkaloids can vary significantly between species and even among different populations of the same species collected from various geographical locations. This variation underscores the importance of quantitative analysis for the standardization of herbal materials and derived products.

Table 1: Distribution of Major Alkaloid Types in Select Stemona Species

SpeciesMajor Alkaloid Type(s)Key Representative AlkaloidsReference(s)
Stemona japonicaProtothis compound-typeProtothis compound, Maithis compound, this compound[2][16][17]
Stemona sessilifoliaProtothis compound-typeMaithis compound, Stemonamine[2][17]
Stemona tuberosaStichoneurine-type, Stemonamide-typeTuberothis compound, Stenine[2][18]
Stemona collinsiaeProtothis compound-type (Stemofoline)Didehydrostemofoline, Stemofoline[2][19]
Stemona curtisiiProtothis compound-type, PyridoazepineStemofoline, Stemocurtisine, Oxystemokerrine[2][20][21]
Stemona parvifloraParvistemoline-typeParvithis compound[10][22]

Table 2: Quantitative Content of Key Alkaloids in Stemona Species

SpeciesAlkaloidContent (% dry weight of roots)Analytical MethodReference(s)
Stemona collinsiaeDidehydrostemofolineAverage 0.78%HPLC[19]
StemofolineAverage 0.048%HPLC[19]
Stemona curtisiiStemocurtisine0.0353 - 0.1949%TLC-Densitometry[21]
Stemocurtisinol<0.0121 - 0.0859%TLC-Densitometry[21]
Stemofoline0.0733 - 0.1689%TLC-Densitometry[21]

Experimental Protocols

General Protocol for Extraction and Isolation of Stemona Alkaloids

This protocol describes a general acid-base extraction method commonly used for isolating total alkaloids from Stemona root material, followed by purification.

  • Preparation of Plant Material : The roots of the Stemona species are collected, dried (air or oven-dried at a low temperature), and ground into a coarse powder.

  • Solvent Extraction : The powdered material is extracted exhaustively with an organic solvent. 90-95% ethanol is commonly used.[23][24] The extraction is often performed by refluxing the material for several hours (e.g., 3 hours, repeated 3 times) or by maceration at room temperature for several days.[23][24]

  • Acid-Base Partitioning :

    • The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

    • The residue is acidified with a dilute acid (e.g., 4% HCl) to a pH of 1-2.[25] This step protonates the basic alkaloids, rendering them soluble in the aqueous phase.

    • The acidic solution is then partitioned with a non-polar organic solvent (e.g., ethyl ether or dichloromethane) to remove neutral and acidic compounds.[25]

    • The aqueous layer, containing the alkaloid salts, is collected and basified with a base (e.g., aqueous ammonia) to a pH of 9-10.[25] This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is repeatedly extracted with an immiscible organic solvent like dichloromethane (CH₂Cl₂) to transfer the free alkaloids into the organic phase.[25]

  • Purification :

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.

    • This crude mixture is then subjected to chromatographic techniques for separation and purification. Column chromatography over silica gel is a standard method.[25]

    • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity.[25] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the desired compounds.

    • Further purification can be achieved using preparative HPLC if necessary.

Protocol for Quantitative Analysis by HPLC-ELSD

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the simultaneous quantification of multiple alkaloids in Stemonae Radix.[26]

  • Standard and Sample Preparation :

    • Standards : Stock solutions of pure reference alkaloids (e.g., this compound, croomine) are prepared in methanol at known concentrations. Calibration curves are generated by preparing a series of dilutions.

    • Sample : A known quantity of powdered Stemona root is extracted with a suitable solvent. The extract is often purified using Solid-Phase Extraction (SPE) to remove interfering substances before injection.[26]

  • Chromatographic Conditions :

    • HPLC System : An HPLC system equipped with a pump, autosampler, column oven, and ELSD.

    • Column : A reversed-phase C18 column (e.g., Agilent TC-C18) is typically used.[26]

    • Mobile Phase : A gradient elution is employed using a mixture of an aqueous solution and an organic solvent. A common system is (A) 0.1% triethylamine in water and (B) acetonitrile.[26] The gradient program is optimized to achieve good separation of the target alkaloids.

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature (e.g., 30°C).

  • Detection :

    • Detector : Evaporative Light Scattering Detector (ELSD).

    • ELSD Settings : The drift tube temperature and nebulizer gas flow are optimized for the specific mobile phase and analytes.

  • Quantification :

    • The peak areas of the alkaloids in the sample chromatogram are measured.

    • The concentration of each alkaloid is calculated by comparing its peak area to the calibration curve generated from the standards.[26] The method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[26]

Experimental_Workflow Plant 1. Plant Material (Dried, Powdered Stemona Roots) Extraction 2. Solvent Extraction (e.g., 90% Ethanol, Reflux) Plant->Extraction Acidification 3. Acidification (Dilute HCl, pH 1-2) Extraction->Acidification Partition1 4. Liquid-Liquid Partition (Remove Neutral Compounds) Acidification->Partition1 Basification 5. Basification (Aqueous NH3, pH 9-10) Partition1->Basification Partition2 6. Alkaloid Extraction (e.g., CH2Cl2) Basification->Partition2 Crude 7. Crude Alkaloid Extract Partition2->Crude Purification 8. Purification (Silica Gel Column Chromatography) Crude->Purification Analysis 10. Quantitative Analysis (e.g., HPLC-ELSD) Crude->Analysis Isolated 9. Isolated Pure Alkaloids Purification->Isolated Isolated->Analysis Data 11. Quantitative Data Analysis->Data

Caption: General workflow for this compound alkaloid isolation and analysis.

Signaling Pathways and Biological Activities

While this guide focuses on distribution and chemotaxonomy, it is crucial to note that the interest in this compound alkaloids is driven by their significant biological activities. Research has demonstrated that extracts and isolated compounds from Stemona possess a wide array of pharmacological effects, including:

  • Anti-inflammatory Activity : Several Stemona alkaloids have been shown to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory effects.[5][27]

  • Insecticidal and Antifeedant Activity : This is one of the most well-documented activities, forming the basis of their traditional use as natural pesticides.[3][6] Protothis compound-type alkaloids like didehydrostemofoline are particularly potent.[3]

  • Antitussive Activity : The traditional use of 'Stemonae Radix' to relieve coughs is supported by modern pharmacological studies.[6][18]

Currently, specific signaling pathways through which this compound and its analogs exert their effects are still an active area of research. For instance, some alkaloids have been shown to affect the human high-density lipoprotein (HDL) receptor gene CD36, suggesting a potential role in lipid metabolism pathways.[28] Further investigation is needed to fully elucidate the molecular mechanisms underlying their diverse bioactivities.

Conclusion

This compound and its related alkaloids represent a fascinating and important group of natural products. Their distribution is highly specific to the Stemonaceae family, making them ideal subjects for chemotaxonomic studies that help to clarify the phylogenetic relationships within this plant family. The significant variation in alkaloid profiles among different species highlights the importance of precise species identification and quantitative analysis for both ethnobotanical research and the development of standardized medicinal or agricultural products. The detailed experimental protocols for extraction and quantification provide a foundation for researchers aiming to explore the rich chemistry and therapeutic potential of these unique compounds further.

References

Physical and chemical properties of crystalline Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Stemonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the Stemona alkaloids, a unique class of natural products isolated exclusively from plants of the Stemonaceae family. These plants are primarily distributed in Southeast Asia and have a long history in traditional Chinese and Japanese medicine, where they are used for their antitussive, insecticidal, and antiparasitic properties. Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often featuring complex polycyclic systems and lactone rings.

This guide focuses on the principal alkaloid, (-)-Stemonine (CAS: 27498-90-4), the first of its class to be isolated. Its intricate structure was definitively elucidated through X-ray crystallography. Understanding the specific physical and chemical properties of crystalline this compound is crucial for its extraction, purification, and the development of new therapeutic agents and natural insecticides. This document provides a consolidated overview of its known properties, detailed experimental protocols for its isolation and characterization, and visual workflows to aid researchers.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (-)-stemonine are summarized below. Quantitative data has been compiled into tables for clarity and ease of reference.

General Properties

This compound is a polycyclic alkaloid whose free base form is sparingly soluble in water but soluble in various organic solvents, a key property exploited during its extraction from plant matrices.[] Conversely, its salt forms exhibit higher solubility in aqueous solutions.[] While the melting point for (-)-stemonine is not specified in the reviewed literature, related crystalline alkaloids such as stemotinine and isostemotinine melt at 207-208 °C and 245-246 °C, respectively.[2]

PropertyValueReference
Chemical Name (-)-Stemonine[3]
CAS Number 27498-90-4[3]
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
Appearance Crystalline solid (related compounds form white prisms)[2]
Solubility (Free Base) Minimally soluble in water; Soluble in nonpolar organic solvents (e.g., ether, chloroform).[]
Solubility (Salt) Soluble in water and dilute acids; Sparingly soluble in organic solvents.[]
Melting Point Not reported in reviewed literature.
Crystallographic Data

The absolute stereochemistry and crystal structure of this compound were determined by single-crystal X-ray analysis of its hydrobromide hemihydrate salt. The analysis revealed an orthorhombic crystal system. The molecular skeleton is comprised of two furan rings, a pyrrolidine ring, and an azepine ring.

ParameterThis compound Hydrobromide Hemihydrate
Molecular Formula C₁₇H₂₅NO₄·HBr·½H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Length a 17.781 Å
Cell Length b 8.786 Å
Cell Length c 11.859 Å
Molecules per cell (Z) 4
Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. Mass spectrometry reveals a characteristic fragmentation pattern, while infrared spectroscopy confirms the presence of key functional groups.

SpectroscopyDataInterpretationReference
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z 307 Base Peak: m/z 208The base peak corresponds to the fragment [M-99]⁺, which is characteristic of the loss of the α-methyl-γ-butyrolactone moiety.[4],[5]
Infrared (IR) Spectroscopy Characteristic Absorption: ~1740 - 1770 cm⁻¹Strong absorption band indicative of the C=O stretching vibration of the γ-lactone ring.[2],[6],[7]
¹H and ¹³C NMR Specific chemical shift data for (-)-stemonine (CAS 27498-90-4) are not fully detailed in the reviewed literature. However, characteristic signals include those confirming the pyrrolo[1,2-a]azepine nucleus.Structural confirmation and stereochemical assignment.[8]

Experimental Protocols

The following sections detail the standard methodologies for the isolation, purification, and characterization of this compound from its natural source, typically the roots of Stemona species like Stemona japonica or Stemona tuberosa.

Extraction and Isolation

The initial extraction aims to separate the total alkaloid content from the raw plant material. The most common method involves solvent extraction followed by an acid-base partitioning procedure.

Protocol: Acid-Base Extraction of Total Alkaloids

  • Preparation: Air-dry the roots of the Stemona species and grind them into a coarse powder.

  • Solvent Extraction: Place the powdered material in a flask and add 8-10 volumes of 90% ethanol. Heat the mixture to reflux for 3 hours. Filter the extract while hot. Repeat this process 2-3 times to ensure exhaustive extraction.[9]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: Suspend the crude extract in a dilute aqueous acid solution (e.g., 1-4% HCl) to protonate the alkaloids, making them water-soluble.

  • Lipophilic Fraction Removal: Partition the acidic aqueous solution with an immiscible, nonpolar organic solvent such as ether or chloroform. The protonated alkaloids will remain in the aqueous phase, while non-basic, lipophilic compounds will move to the organic phase. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using a base, such as aqueous ammonia (NH₃) or sodium hydroxide (NaOH). This deprotonates the alkaloids, rendering them basic and less soluble in water.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The free-base alkaloids will partition into the organic layer.

  • Final Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

G cluster_start Plant Material Preparation cluster_extraction Solvent Extraction cluster_partition Acid-Base Partitioning cluster_end Result start Dried, Powdered Stemona Roots extract Reflux with 90% Ethanol (3x) start->extract concentrate Evaporate Solvent extract->concentrate crude Crude Ethanolic Extract concentrate->crude acidify Suspend in dilute HCl (aq) crude->acidify wash Wash with Ether/CHCl₃ acidify->wash basify Basify aqueous layer (pH 9-10) wash->basify Aqueous Layer discard Discard Organic Layer (Lipophilic Impurities) wash->discard extract_alk Extract with CH₂Cl₂ basify->extract_alk final_conc Evaporate CH₂Cl₂ extract_alk->final_conc end_product Crude Alkaloid Mixture final_conc->end_product G cluster_input Input cluster_purify Purification Cascade cluster_analysis Characterization cluster_output Output crude Crude Alkaloid Mixture cc Silica Gel Column Chromatography crude->cc hplc Preparative Reversed-Phase HPLC cc->hplc This compound-rich fractions crystal Crystallization (e.g., Acetone/Ether) hplc->crystal Pure fraction pure Pure Crystalline This compound crystal->pure xray X-Ray Crystallography data Structural & Purity Data xray->data spec Spectroscopy (NMR, MS, IR) spec->data pure->xray pure->spec G cluster_struct Key Structural Features cluster_props Resulting Properties cluster_app Biological Applications core This compound (C₁₇H₂₅NO₄) azepine Pyrrolo[1,2-a]azepine Core core->azepine lactone α-Methyl-γ-lactone Ring core->lactone stereo Defined Stereochemistry core->stereo chem Characteristic MS Fragment (m/z 208, [M-99]⁺) azepine->chem anti Antitussive Activity azepine->anti insect Insecticidal Activity azepine->insect lactone->chem spec IR Lactone C=O Stretch (~1760 cm⁻¹) lactone->spec lactone->anti lactone->insect phys Crystallinity; Defined Solubility stereo->phys stereo->anti stereo->insect

References

The Historical and Pharmacological Landscape of Stemonine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Traditional Chinese Medicine ‘Bai Bu’ and its Bioactive Alkaloid, Stemonine, for the Development of Novel Antitussive Therapies.

Introduction

For centuries, the roots of Stemona species, known as ‘Bai Bu’ (百部) in Traditional Chinese Medicine (TCM), have been a cornerstone in the treatment of respiratory ailments, most notably for their potent antitussive effects.[1][2] This in-depth technical guide provides a comprehensive overview of the historical use of Stemona in TCM, the pharmacological properties of its principal bioactive alkaloid, this compound, and the modern scientific validation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and known mechanisms of action to support the advancement of this compound-based therapeutics.

Historical Context in Traditional Chinese Medicine

The use of Bai Bu is first documented in the “Ming Yi Bie Lu” (Miscellaneous Records of Famous Physicians), dating back to the Liang Dynasty (502-557 AD). In TCM theory, Bai Bu is characterized by its sweet, bitter, and slightly warm properties, and it is associated with the Lung meridian.[1] Its primary functions are to "moisten the lungs, stop coughs, and expel parasites".[1][3]

Traditionally, Bai Bu has been used to treat both acute and chronic coughs, including pertussis (whooping cough) and cough associated with tuberculosis.[3] The herb is typically prepared as a decoction, often processed with honey to enhance its lung-moistening and cough-relieving effects.[3] Beyond its internal use for respiratory conditions, Bai Bu has also been applied externally as an insecticide to treat lice and other parasitic infestations.[3]

From Traditional Herb to Isolated Alkaloid: The Phytochemistry of this compound

Modern phytochemical research has identified a unique class of alkaloids as the primary bioactive constituents of Stemona species.[1][4] To date, over 262 Stemona alkaloids have been isolated and structurally elucidated.[1] These alkaloids are characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus.[4][5]

This compound was the first Stemona alkaloid to be isolated and belongs to the stemoamide group.[6][7] Its complex structure has been a subject of interest for synthetic chemists. The isolation and purification of this compound and other related alkaloids have been crucial for the systematic evaluation of their pharmacological activities, moving from crude extracts to single-molecule studies.

Experimental Protocols: Isolation of this compound

A general workflow for the isolation of this compound from Stemona roots involves several key steps, as described in the scientific literature.[5][8]

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification A Powdered Stemona Roots B Maceration with 95% Ethanol A->B C Crude Ethanol Extract B->C D Acidification (e.g., HCl) and Partitioning with Ethyl Ether C->D E Basification of Aqueous Layer (e.g., NH3) and Extraction with Dichloromethane D->E F Crude Alkaloid Fraction E->F G Column Chromatography (Silica Gel) F->G H Further Purification (e.g., Recrystallization) G->H I Isolated this compound H->I

Figure 1: General Experimental Workflow for this compound Isolation.

Methodology:

  • Extraction: Powdered roots of the Stemona species are macerated with a solvent, typically 95% ethanol, to extract the crude alkaloids.[5]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is first acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent like ethyl ether to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in a non-polar solvent. Extraction with a solvent such as dichloromethane yields the crude alkaloid fraction.[5]

  • Purification: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel, to separate the individual alkaloids.[5] Further purification steps, like recrystallization, are often employed to obtain pure this compound.[8]

Pharmacological Activity of this compound and Related Alkaloids

Scientific investigation has largely focused on validating the traditional uses of Stemona, particularly its antitussive and anti-inflammatory properties.

Antitussive Effects

The antitussive activity of this compound and other Stemona alkaloids has been extensively demonstrated in preclinical models, most commonly the citric acid-induced cough model in guinea pigs.[2][9]

Table 1: Antitussive Activity of Stemona Alkaloids in the Citric Acid-Induced Cough Model in Guinea Pigs

AlkaloidAdministration RouteDose RangeAntitussive EffectReference(s)
This compoundOral / IntraperitonealNot specified in detailStrong antitussive activity[2]
Tuberothis compoundOral / IntraperitonealDose-dependentSignificant inhibition of cough[10][11]
Neotuberothis compoundOral / IntraperitonealDose-dependentSignificant antitussive activity[9][10]
NeostenineIntraperitonealNot specified in detailSignificant antitussive activity[9]
Experimental Protocols: Citric Acid-Induced Cough in Guinea Pigs

This widely used model is a reliable method for evaluating the efficacy of potential antitussive agents.[12][13]

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Cough Induction cluster_measurement Measurement A Guinea Pigs Acclimatized to Environment B Administration of Test Compound (e.g., this compound) or Vehicle A->B C Exposure to Citric Acid Aerosol (e.g., 0.4M) in a Chamber B->C D Recording and Counting of Coughs over a Defined Period C->D

Figure 2: Experimental Workflow for the Citric Acid-Induced Cough Model.

Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used.[13]

  • Acclimatization: Animals are acclimatized to the experimental conditions and the exposure chamber.[13]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before cough induction.[10][12]

  • Cough Induction: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 3-7 minutes).[12][13]

  • Data Acquisition: The number of coughs is recorded and counted by trained observers, often with the aid of audio and video recording, for a specified period.[12]

Anti-inflammatory Effects

Chronic cough is often associated with airway inflammation. Several studies have demonstrated the anti-inflammatory properties of Stemona alkaloids, suggesting a dual mechanism for their antitussive effects.

Table 2: Anti-inflammatory Effects of Stemona Alkaloids

Alkaloid/ExtractModelKey FindingsReference(s)
Stemona tuberosa ExtractCigarette smoke-induced lung inflammation in miceDecreased inflammatory cells (macrophages, neutrophils, lymphocytes) in BALF; Reduced TNF-α and IL-6 levels.[14]
Various Stemona AlkaloidsLPS-induced RAW 264.7 macrophagesInhibition of nitric oxide (NO) production.[14]
Neotuberothis compoundBleomycin-induced pulmonary fibrosis in miceSuppressed recruitment and activation of macrophages.[15]
Stemajapines A and CLPS-induced RAW264.7 macrophagesInhibition of NO production with IC50 values of 19.7 µM and 13.8 µM, respectively.[16]

Mechanism of Action

The precise molecular mechanisms underlying the antitussive and anti-inflammatory effects of this compound are still under investigation, but current research points to a multi-faceted mode of action.

Antitussive Mechanism

The cough reflex is a complex process involving peripheral sensory nerves and a central cough center in the brainstem. Stemona alkaloids appear to act on both central and peripheral pathways. Some studies suggest that certain alkaloids may modulate the activity of transient receptor potential (TRP) channels, which are key players in cough induction.[17][18][19][20]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Stemona alkaloids are likely mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, research on related alkaloids and extracts suggests the involvement of pathways such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[21][22][23][24]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response A e.g., LPS, Cigarette Smoke B Activation of NF-κB Pathway A->B D Transcription of Pro-inflammatory Genes B->D C This compound (Proposed Inhibition) C->B E Production of TNF-α, IL-6, etc. D->E F Airway Inflammation E->F

Figure 3: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Studies in rats after oral administration of Stemona radix extract have shown that several alkaloids, including tuberothis compound and croomine, are absorbed into the plasma.[25] However, the oral bioavailability of many alkaloids can be low.[25][26]

Table 3: Pharmacokinetic Parameters of Selected Compounds in Rats (for illustrative purposes)

CompoundAdministration RouteTmax (h)t1/2 (h)Bioavailability (%)Reference(s)
OridoninOral< 0.25-4.32 - 10.8[26]
Various AlkaloidsOral--Varies[27][28]
Stemona AlkaloidsOral--Generally low[25]

Note: Specific pharmacokinetic data for this compound is limited in the public domain and requires further investigation.

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are essential to identify potential adverse effects before human clinical trials.[29][30][31][32][33] For this compound, this would involve a battery of tests including:

  • Acute, subchronic, and chronic toxicity studies: To determine the effects of single and repeated doses.[30]

  • Genotoxicity studies: To assess the potential for genetic damage.[30]

  • Reproductive and developmental toxicity studies: To evaluate effects on fertility and fetal development.[30]

Conclusion and Future Directions

This compound, the principal alkaloid from the traditional Chinese medicine Bai Bu, presents a compelling case for development as a novel antitussive agent. Its long history of use in TCM, coupled with modern scientific validation of its antitussive and anti-inflammatory properties, provides a strong foundation for further research.

For drug development professionals, the following areas warrant further investigation:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: Elucidation of the complete ADME (absorption, distribution, metabolism, and excretion) profile of this compound is crucial for dose selection and optimization.

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways involved in this compound's antitussive effect will facilitate rational drug design and the identification of potential biomarkers.

  • Formulation Development: Strategies to enhance the oral bioavailability of this compound could significantly improve its therapeutic efficacy.

  • Comprehensive Toxicology Studies: Rigorous safety and toxicology evaluations are necessary to support an Investigational New Drug (IND) application.

The rich history of this compound in traditional medicine, combined with its promising pharmacological profile, positions it as a valuable lead compound in the quest for safer and more effective treatments for cough and other respiratory disorders.

References

A Technical Guide to the Preliminary Cytotoxic Screening of Stemonine and Related Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and current understanding of the cytotoxic potential of Stemonine and related alkaloids derived from the Stemona genus. Due to the limited availability of public data on isolated this compound, this document leverages findings from closely related compounds, such as Tuberothis compound, to present a foundational framework for research and development in this area.

Introduction: this compound and its Therapeutic Potential

This compound belongs to a diverse family of alkaloids isolated from plants of the Stemona genus, which have a long history in traditional medicine. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core structure. While research into the specific anticancer properties of pure this compound is emerging, related compounds like Tuberothis compound have demonstrated notable biological activity, including cytotoxic and multidrug resistance-reversing effects in cancer cells[1]. This guide outlines the essential protocols for preliminary cytotoxic screening and explores the potential mechanisms of action, providing a technical basis for further investigation into this promising class of natural products.

Data Presentation: Cytotoxic Activity of Stemona Alkaloids

Quantitative assessment of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical first step in evaluating a compound's anticancer potential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

While specific IC50 data for this compound is scarce in peer-reviewed literature, studies on Tuberothis compound provide valuable insights. The following table summarizes the reported cytotoxic effects of Tuberothis compound on human chronic myelogenous leukemia cell lines.

Table 1: Cytotoxic Activity of Tuberothis compound on K562 Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value (µg/mL)Reference
Tuberothis compoundK562Chronic Myelogenous Leukemia214.7[1]
Tuberothis compoundK562/ADRAdriamycin-Resistant CML280.4[1]

ADR: Adriamycin-Resistant

The data indicates that Tuberothis compound exhibits dose-dependent cytotoxicity against both drug-sensitive and drug-resistant leukemia cells[1].

Experimental Protocols

Detailed and reproducible protocols are fundamental to the accurate assessment of cytotoxic activity. The following sections provide methodologies for key in vitro assays.

General Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines (e.g., K562, MCF-7, A549) from a certified cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach cells. For suspension cells, dilute the culture to the appropriate density.

Experimental Workflow for Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a test compound is illustrated below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis culture Maintain & Propagate Cancer Cell Lines harvest Harvest & Count Cells (Trypan Blue Exclusion) culture->harvest plate Seed Cells into 96-well Plates harvest->plate add_cpd Add Compound to Wells (Including Controls) plate->add_cpd prepare_cpd Prepare Serial Dilutions of this compound prepare_cpd->add_cpd incubate Incubate for 24-72 hours add_cpd->incubate add_mtt Add MTT Reagent Incubate for 4 hours incubate->add_mtt add_dmso Solubilize Formazan (Add DMSO) add_mtt->add_dmso read_abs Measure Absorbance (570 nm) add_dmso->read_abs analyze Calculate % Viability & Determine IC50 read_abs->analyze

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the cell viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Apoptosis Assessment by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. This can be quantified using flow cytometry with Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis/necrosis).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanism of Action: Induction of Apoptosis

Natural products often exert their anticancer effects by inducing apoptosis. Research on Tuberothis compound indicates that it promotes apoptosis and can inhibit the expression of key survival proteins like NF-κB and Survivin[1]. Apoptosis is tightly regulated by two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, which execute cell death.

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Death Ligands (FasL, TRAIL) receptor Death Receptors (Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 bax Pro-Apoptotic Bax, Bak caspase8->bax Activates Bid (Crosstalk) caspase3 Pro-Caspase-3 → Caspase-3 caspase8->caspase3 Activates stress Cellular Stress (DNA Damage, ROS) bcl2 Anti-Apoptotic Bcl-2, Bcl-xL stress->bax bcl2->bax Inhibits mito Mitochondrion bax->mito Pore Formation cytc Cytochrome c Release mito->cytc apaf Apoptosome Formation (Apaf-1, Cyto c) cytc->apaf caspase9 Pro-Caspase-9 → Caspase-9 apaf->caspase9 caspase9->caspase3 Activates apoptosis Substrate Cleavage → APOPTOSIS caspase3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on Caspase-3.

This compound and its analogs may trigger the intrinsic pathway through cellular stress and modulation of the Bcl-2 protein family, or potentially interact with components of the extrinsic pathway. Further mechanistic studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, Caspases), are required to elucidate the precise mechanism.

References

Stemonine and its Analogues: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine, a prominent member of the Stemona alkaloids, has garnered significant scientific interest due to its traditional use in folk medicine and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound and its synthetic analogues. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide details experimental protocols for extraction and synthesis, presents quantitative biological data, and visualizes key experimental workflows and signaling pathways.

Discovery and Isolation of this compound

This compound is a naturally occurring alkaloid isolated from the roots of various Stemona species, a plant genus found predominantly in Southeast Asia and Northern Australia. The isolation of this compound is a multi-step process that begins with the extraction from plant material, followed by purification to yield the pure compound.

Experimental Protocol: Extraction and Purification of this compound

A common method for the extraction and purification of this compound involves supercritical fluid extraction followed by recrystallization. This method offers high efficiency and purity.

Materials:

  • Dried and powdered roots of Stemona tuberosa

  • 10-30% Ammonia solution

  • Supercritical CO2 extraction apparatus

  • Ethanol (70-100% and 90-95%)

  • Methanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Alkalization: The powdered root material is alkalized with a 10-30% ammonia solution for 2-3 hours. This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in the supercritical fluid.

  • Supercritical Fluid Extraction: The alkalized plant material is then subjected to supercritical CO2 extraction. Ethanol (70-100%) is used as an entrainer to enhance the solubility of this compound in the supercritical fluid. The extraction is typically carried out for 3-4 hours.

  • Crude Extract Collection: The pressure is reduced in two stages to separate the crude this compound extract from the supercritical fluid.

  • Ethanol Precipitation: The crude extract is dissolved in 90-95% ethanol and allowed to stand for 12 hours to precipitate impurities.

  • Filtration and Concentration: The solution is filtered, and the ethanol is recovered using a rotary evaporator to yield the precipitate.

  • Recrystallization: The precipitate is dissolved in hot methanol (40-60°C) to form a saturated solution. The solution is then allowed to stand for crystallization. This process is repeated 3-4 times to obtain pure this compound.[1]

A study focused on optimizing the extraction and purification of total alkaloids from Stemona japonica using cation exchange resins. The optimal extraction was achieved by refluxing the powdered plant material with 90% ethanol. The purification using D004 cation exchange resin yielded a product with up to 70% purity of total alkaloids.

Synthesis of this compound Analogues

The structural complexity and promising biological activities of this compound have inspired the synthesis of numerous analogues. These synthetic efforts aim to explore the structure-activity relationships (SAR), improve potency and selectivity, and develop novel therapeutic agents. A variety of synthetic strategies have been employed to access the core structures of Stemona alkaloids and to introduce diverse functional groups.

Experimental Protocol: A General Procedure for the Synthesis of this compound Analogues

The following is a representative, generalized procedure for the synthesis of this compound analogues, often involving the modification of a core scaffold. For specific details, including reagents and reaction conditions for particular analogues, consulting the primary literature is essential.

Materials:

  • Appropriate starting materials and reagents for the specific analogue

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography, preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, mass spectrometer, IR spectrometer)

Procedure:

  • Core Scaffold Synthesis: The synthesis typically begins with the construction of the key structural framework of the Stemona alkaloids.

  • Functional Group Interconversion and Derivatization: Once the core is established, various functional groups are introduced or modified to generate a library of analogues. This can involve reactions such as reductions, oxidations, acylations, alkylations, and cross-coupling reactions.

  • Purification: After each synthetic step, the product is purified to remove unreacted starting materials, reagents, and byproducts. Column chromatography on silica gel is a commonly used technique.

  • Characterization: The structure and purity of the final analogues are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Characterization and Data Presentation

The characterization of this compound and its analogues involves a combination of spectroscopic techniques to elucidate their chemical structures and analytical methods to determine their purity.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecules. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure.

Biological Activities and Quantitative Data

This compound and its analogues have been reported to exhibit a range of biological activities, including antitussive, insecticidal, acetylcholinesterase inhibitory, and sigma receptor modulatory effects.

Acetylcholinesterase (AChE) Inhibitory Activity

Several Stemona alkaloids and their synthetic analogues have been identified as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

CompoundIC50 (µM) vs. AChEReference
Stenine A> 100[2]
Stenine B2.1 ± 0.2[2]
Neostenine> 100[2]
Stenine19.8 ± 2.5[2]
Neotuberothis compound> 100[2]
Sigma Receptor Binding Affinity

A number of synthetic this compound analogues have been shown to be potent ligands for sigma receptors, which are implicated in a variety of neurological disorders.

CompoundKi (nM) vs. Sigma 1 ReceptorKi (nM) vs. Sigma 2 ReceptorReference
6{10} >10,000>10,000[3]
6{11} >10,0005,970[3]
14{11} 867280[3]
14{15} 1,158>10,000[3]
14{26} >10,000>10,000[3]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound and its analogues, the following diagrams have been generated using the DOT language.

Experimental Workflow: From Plant to Pure Compound

G plant Stemona Plant Material (Roots) powder Grinding and Powdering plant->powder extraction Extraction (e.g., Supercritical Fluid Extraction) powder->extraction crude Crude Alkaloid Extract extraction->crude purification Purification (e.g., Column Chromatography, Recrystallization) crude->purification pure Pure this compound purification->pure characterization Structural Characterization (NMR, MS, etc.) pure->characterization bioassay Biological Activity Screening pure->bioassay

Caption: General workflow for the isolation and characterization of this compound.

Experimental Workflow: Synthesis and Evaluation of Analogues

G start Starting Materials synthesis Multi-step Synthesis start->synthesis analogues Library of Analogues synthesis->analogues purification Purification and Characterization analogues->purification screening Primary Biological Screening purification->screening hit Hit Compound Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Signal Transduction Receptor->Signal This compound This compound Analogue This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound analogues.

Postulated Signaling Pathway: Nicotinic Acetylcholine Receptor Modulation

G This compound This compound Analogue nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection Promotes

Caption: Postulated signaling pathway for nAChR modulation by this compound analogues.[4][5]

Conclusion

This compound and its analogues represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. This guide has provided an in-depth overview of the key aspects of their discovery, characterization, and biological evaluation. The detailed experimental protocols, comprehensive quantitative data, and visual representations of workflows and signaling pathways are intended to facilitate further research and development in this exciting area of natural product science. As our understanding of the complex pharmacology of these molecules continues to grow, so too will the opportunities for their application in medicine.

References

A Technical Guide to the Spectroscopic Identification of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of stemonine, a principal alkaloid from the Stemonaceae family. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and logical workflows to facilitate its unambiguous identification.

Spectroscopic Data for this compound

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (360 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.85m
2.15m
1.65m
1.95m
34.30ddd11.0, 5.0, 2.0
2.45ddd12.0, 6.0, 2.0
3.20dt12.0, 4.0
62.90ddd11.0, 6.0, 4.0
1.70m
2.00m
1.50m
1.80m
92.75m
9a3.77dd6.8, 2.4
10α1.63m
10β2.25m
124.80dq7.0, 3.0
131.30d7.0
142.60m
15α1.45m
15β2.10m
164.50dq7.0, 4.0
171.25d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

PositionChemical Shift (δ, ppm)
134.9
226.5
385.2
548.8
663.2
725.7
834.6
967.6
9a57.9
1035.6
11179.4
1280.1
1314.8
1435.0
1527.1
1677.9
1717.5
18179.3
1990.5

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zFormulaIon Type
EIMSEI335.1751C₁₈H₂₅NO₅[M]⁺
EIMSEI236.1317C₁₃H₁₈NO₃[Fragment]
EIMSEI124.0872C₈H₁₂O[Fragment]
HREIMSEI407.2305C₂₂H₃₃NO₆[M]⁺

Note: The HREIMS data corresponds to a related this compound-type alkaloid, parvithis compound B, as a representative example of high-resolution mass determination in this class of compounds.[2]

Experimental Protocols

The following sections detail the generalized experimental procedures for the acquisition of NMR and MS data for this compound identification, synthesized from common practices in natural product research.[1][2][3][4][5]

2.1. Sample Preparation

  • Extraction: Air-dried and powdered roots of Stemona species are extracted with ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the alkaloids.

  • Chromatographic Purification: The alkaloid fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids. Further purification can be achieved using preparative HPLC.

2.2. NMR Spectroscopy

  • Instrumentation: NMR spectra are typically recorded on Bruker AM-300, Varian INOVA 400, or Bruker Avance III 500 spectrometers.[2]

  • Sample Preparation: For analysis, 5-10 mg of the purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectra are acquired at a frequency of 300, 400, or 500 MHz.

    • A standard pulse sequence (e.g., zg30) is used.

    • Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectra are acquired at a corresponding frequency (e.g., 75, 100, or 125 MHz).

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

2.3. Mass Spectrometry

  • Instrumentation: Mass spectra can be obtained using various instruments such as a Finnigan MAT-95 (for EIMS and HREIMS) or a Waters Q-TOF Micro MS spectrometer (for HRESIMS).[2]

  • Electron Impact Mass Spectrometry (EIMS):

    • A small amount of the sample is introduced into the ion source.

    • The sample is ionized by a beam of electrons (typically 70 eV).

    • The resulting fragments are separated by their mass-to-charge ratio.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): [6]

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused into the ESI source.

    • A high voltage is applied to the liquid to create an aerosol of charged droplets.

    • The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

    • This "soft" ionization technique often results in a prominent molecular ion peak with minimal fragmentation, which is useful for determining the molecular weight.[6]

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[7]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the identification of this compound and the logical process of structure elucidation.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Stemona Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_this compound->nmr ms Mass Spectrometry (EIMS, ESI-MS, HREIMS, MS/MS) pure_this compound->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis structure_proposal Propose Structure data_analysis->structure_proposal database_comparison Compare with Literature Data structure_proposal->database_comparison final_identification Final Identification of this compound database_comparison->final_identification

Caption: Experimental workflow for the isolation and identification of this compound.

logical_workflow cluster_ms Mass Spectrometry Logic cluster_nmr NMR Spectroscopy Logic cluster_structure Structure Assembly ms_data Acquire MS Data (ESI-MS, HREIMS) molecular_formula Determine Molecular Formula (from accurate mass) ms_data->molecular_formula fragmentation Analyze Fragmentation Pattern (EIMS, MS/MS) ms_data->fragmentation assemble_fragments Assemble Fragments molecular_formula->assemble_fragments substructures Identify Key Substructures (e.g., lactone rings) fragmentation->substructures substructures->assemble_fragments nmr_data Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC) proton_env Identify Proton Environments (from 1H chemical shifts, multiplicities) nmr_data->proton_env carbon_skeleton Identify Carbon Types (from 13C, DEPT) nmr_data->carbon_skeleton h_h_connectivity Establish H-H Connectivity (from COSY) proton_env->h_h_connectivity c_h_connectivity Establish C-H Connectivity (from HSQC) carbon_skeleton->c_h_connectivity long_range_connectivity Establish Long-Range C-H Connectivity (from HMBC) h_h_connectivity->long_range_connectivity c_h_connectivity->long_range_connectivity long_range_connectivity->assemble_fragments propose_2d_structure Propose 2D Structure assemble_fragments->propose_2d_structure stereochemistry Determine Stereochemistry (from NOESY/ROESY, coupling constants) propose_2d_structure->stereochemistry final_structure Final 3D Structure of this compound stereochemistry->final_structure

Caption: Logical workflow for the structural elucidation of this compound.

Signaling Pathways

Currently, detailed signaling pathways for the biological activity of this compound are not extensively elucidated in the public domain. Research into the specific molecular targets and mechanisms of action is ongoing. The primary reported activities include antitussive and insecticidal effects. The insecticidal activity is thought to be related to its impact on the nervous system of insects, potentially involving neurotransmitter receptors or ion channels, though specific pathways have not been definitively mapped. As research progresses, this section will be updated to reflect new findings in the field.

References

The Ethnobotanical Tapestry of Stemonine: A Deep Dive into Traditional Use, Phytochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, plants containing stemonine and its related alkaloids have been a cornerstone of traditional medicine across Asia. This technical guide delves into the rich ethnobotanical history of these plants, primarily belonging to the Stemona genus, and bridges this traditional knowledge with modern scientific understanding. We explore the geographical distribution of key species, detail their historical and contemporary medicinal applications, and provide a comprehensive overview of the extraction, isolation, and pharmacological investigation of their characteristic alkaloids. This whitepaper aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics, offering a foundation built on both age-old wisdom and rigorous scientific inquiry.

Ethnobotanical Heritage and Geographical Distribution

The genus Stemona (family Stemonaceae), known colloquially as "Bai Bu" in Traditional Chinese Medicine, encompasses a group of perennial climbing plants and subshrubs with a long and storied history of medicinal use.[1] These plants are predominantly native to a wide swath of Asia, including China, Japan, the Indian subcontinent, and Southeast Asia, with some species extending to northern Australia.[2] They typically thrive in dry vegetation, on slopes, in forests, and valleys.[1]

Historically, the roots and rhizomes of Stemona species have been the primary plant parts utilized for their therapeutic properties. Traditional applications are diverse, ranging from the treatment of respiratory ailments such as coughs, bronchitis, and asthma to their use as an insecticide and antiparasitic agent for both internal and external applications.[1][3][4][5] The roots are typically harvested in the spring or autumn, cleaned, scalded, and then dried for later use, sometimes after being processed with honey.[1]

Several species are particularly prominent in traditional pharmacopeias:

  • Stemona tuberosa Lour.: Widely used for its antitussive properties and to treat parasitic infections.[6]

  • Stemona sessilifolia (Miq.) Miq.: Another key species in Traditional Chinese Medicine, valued for its ability to moisten the lungs and stop coughs.[7]

  • Stemona japonica (Blume) Miq.: Utilized for similar respiratory and antiparasitic purposes.

The ethnobotanical significance of these plants is underscored by their inclusion in various traditional herbal formulas, often in combination with other botanicals like licorice root and fritillaria to enhance their therapeutic effects on the respiratory system.[4]

Phytochemistry: The Alkaloidal Treasures

The medicinal efficacy of Stemona plants is largely attributed to a unique class of alkaloids, with this compound and its congeners being the most prominent. These alkaloids are characterized by a distinctive pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine core.[7] The primary bioactive constituents isolated from Stemona species include:

  • This compound: A representative alkaloid of the stenine group.

  • Tuberothis compound: A key alkaloid with demonstrated biological activity.

  • Neotuberothis compound, Stemoninine, and Croomine: Other major alkaloids contributing to the plant's therapeutic profile.[3]

  • Stilbenoids: Another class of bioactive compounds found alongside alkaloids.[5]

The concentration and composition of these alkaloids can vary significantly between different Stemona species and even among different populations of the same species, highlighting the importance of careful botanical identification and chemical analysis in both research and clinical applications.[5]

Quantitative Analysis of Alkaloid Content

The yield of this compound and related alkaloids from Stemona plant material is a critical parameter for both traditional preparation and modern drug development. While concentrations can be variable, several studies provide insight into the potential yields.

Plant MaterialInitial WeightExtraction MethodCrude Alkaloid YieldAlkaloid Concentration in Plant Material (Approximate)Reference
Dried roots of Stemona tuberosa30 kgEthanol Reflux and Acid-Base Partitioning75.6 g0.25%[3]
Stemona tuberosa200 gSupercritical CO2 Extraction with Ethanol as Entrainer57 g (crude extract)1.6% (total alkaloids)[1]

Note: The yields presented are for crude alkaloidal extracts and not for purified this compound. The variability in reported concentrations underscores the need for standardized extraction and analytical methods for quality control.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound and related alkaloids is a multi-step process involving extraction, partitioning, and chromatography. Below are detailed methodologies adapted from published literature.

Extraction and Isolation of Alkaloids from Stemona tuberosa

This protocol is based on a method described for the isolation of various Stemona alkaloids, including those of the stenine type.[3]

  • Preparation of Plant Material: Air-dried roots of Stemona tuberosa are powdered to a coarse consistency.

  • Solvent Extraction: The powdered root material (30 kg) is refluxed with 95% ethanol at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.

  • Acid-Base Partitioning:

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in a 0.5% hydrochloric acid solution and partitioned with ethyl acetate to remove non-alkaloidal compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 8-9 with a 15% ammonia solution.

    • This basic solution is then extracted with ethyl acetate. The ethyl acetate layer, now containing the free alkaloids, is collected and concentrated to yield the crude alkaloidal extract (75.6 g).

  • Chromatographic Purification:

    • The crude alkaloidal extract is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform/methanol (from 100:0 to 0:1, v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure alkaloids.

Supercritical Fluid Extraction of this compound

This method, adapted from a patent, offers an alternative, more environmentally friendly extraction process.[1]

  • Preparation of Plant Material: The tuber of Stemona is pulverized to a 40-60 mesh size.

  • Alkalization: The powdered material is treated with a 10-30% alkalizing agent for 2-3 hours.

  • Supercritical CO2 Extraction:

    • The alkalized powder is placed in a supercritical extraction reactor.

    • Extraction is performed for 3-4 hours using supercritical carbon dioxide with 70-100% ethanol as an entrainer.

    • The resulting supercritical fluid containing the dissolved this compound is decompressed in a separating vessel to precipitate the crude extract.

  • Purification:

    • The crude extract is dissolved in 90-95% ethanol and allowed to precipitate for 12 hours.

    • The solution is filtered, and the ethanol is recovered to obtain the precipitated this compound.

    • Further purification can be achieved by recrystallization from hot methanol.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in the study of this compound-containing plants, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_ethnobotany Ethnobotanical Investigation cluster_extraction Extraction & Isolation cluster_purification Purification & Analysis cluster_pharmacology Pharmacological Evaluation Plant_Collection Plant Collection & Identification (e.g., Stemona tuberosa) Grinding Grinding of Plant Material Plant_Collection->Grinding Traditional_Knowledge Documentation of Traditional Uses In_Vitro_Assays In Vitro Assays (e.g., Anti-inflammatory) Traditional_Knowledge->In_Vitro_Assays Extraction Solvent or Supercritical Fluid Extraction Grinding->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Pure_Alkaloids Pure Alkaloids (this compound, etc.) HPLC->Pure_Alkaloids LCMS LC/MS Analysis for Structural Elucidation Pure_Alkaloids->LCMS Pure_Alkaloids->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Antitussive) In_Vitro_Assays->In_Vivo_Models Mechanism_Studies Mechanism of Action Studies In_Vivo_Models->Mechanism_Studies

Caption: Experimental workflow for the study of this compound-containing plants.

Pharmacological Activities and Signaling Pathways

This compound and its related alkaloids exhibit a range of pharmacological activities, with their antitussive and anti-inflammatory effects being the most extensively studied.

Antitussive Activity

The traditional use of Stemona species for cough relief is well-supported by modern pharmacological studies. The antitussive mechanism appears to be multifaceted, involving both the central and peripheral nervous systems.[3] Some alkaloids, such as neotuberothis compound, tuberothis compound, and stemoninine, are thought to act on the peripheral cough reflex pathway, while others, like croomine, may exert their effects on central sites within the cough reflex pathway.[3]

A key molecular mechanism for tuberothis compound's action may be its role as a glutamate receptor antagonist. Studies at the crayfish neuromuscular junction have shown that tuberothis compound reduces the amplitude of excitatory junctional potentials and glutamate responses.[1] It is proposed to act as an open-channel blocker of glutamate-gated ion channels, thereby dampening excitatory neurotransmission.[1] This antagonism of glutamate, a primary excitatory neurotransmitter, could underlie its effects on the neuronal pathways of the cough reflex.

Antitussive_Mechanism Tuberothis compound Tuberothis compound Glutamate_Receptor Glutamate Receptor (Ion Channel) Tuberothis compound->Glutamate_Receptor binds to Channel_Block Channel Blockade Glutamate_Receptor->Channel_Block Reduced_Excitation Reduced Neuronal Excitability Channel_Block->Reduced_Excitation Cough_Suppression Suppression of Cough Reflex Reduced_Excitation->Cough_Suppression Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB_activation NF-κB (p65/p50) Translocation to Nucleus IkBa->NFkB_activation Gene_Transcription Gene Transcription NFkB_activation->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Gene_Transcription->Cytokines Mediators Inflammatory Mediators (NO, Prostaglandins) Gene_Transcription->Mediators This compound This compound This compound->IKK Inhibits

References

Methodological & Application

Application Note: Quantification of Stemonine in Plant Extracts by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine, a major alkaloid isolated from the roots of Stemona species, has attracted significant interest for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a robust and reliable analytical method for its quantification in plant extracts is crucial for quality control, pharmacokinetic studies, and formulation development. Due to the lack of a strong chromophore in its structure, traditional HPLC with UV detection is often unsuitable for sensitive analysis. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a universal detection method that is independent of the analyte's optical properties, making it an ideal technique for the quantification of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-ELSD method.

Quantitative Data Summary

The performance of the HPLC-ELSD method for the quantification of this compound and other related alkaloids is summarized in the tables below. The data demonstrates good linearity, precision, and accuracy, making the method suitable for routine analysis.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [2]

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
Stemoninine0.721 - 180.25> 0.99900.011 - 0.0860.033 - 0.259
Croomine0.543 - 135.75> 0.99900.011 - 0.0860.033 - 0.259
Tuberothis compound0.611 - 152.75> 0.99900.011 - 0.0860.033 - 0.259
Neotuberothis compound0.563 - 140.75> 0.99900.011 - 0.0860.033 - 0.259
Bisdehydrothis compound0.910 - 227.50> 0.99900.011 - 0.0860.033 - 0.259
Tuberothis compound D0.881 - 220.25> 0.99900.011 - 0.0860.033 - 0.259

Table 2: Precision [2]

AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)Repeatability (RSD, %)
Stemoninine< 3.4< 3.4< 3.4
Croomine< 3.4< 3.4< 3.4
Tuberothis compound< 3.4< 3.4< 3.4
Neotuberothis compound< 3.4< 3.4< 3.4
Bisdehydrothis compound< 3.4< 3.4< 3.4
Tuberothis compound D< 3.4< 3.4< 3.4

Table 3: Accuracy and Recovery [2]

AnalyteRecovery (%)RSD (%)
Stemoninine96.6 - 103.7< 4
Croomine96.6 - 103.7< 4
Tuberothis compound96.6 - 103.7< 4
Neotuberothis compound96.6 - 103.7< 4
Bisdehydrothis compound96.6 - 103.7< 4
Tuberothis compound D96.6 - 103.7< 4

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation Steps cluster_analysis Analytical Steps sample_prep Sample Preparation extraction Solvent Extraction sample_prep->extraction Plant Material spe Solid Phase Extraction (SPE) extraction->spe Crude Extract hplc HPLC Separation spe->hplc Purified Alkaloids elsd ELSD Detection hplc->elsd data_analysis Data Analysis elsd->data_analysis Signal

Caption: Experimental workflow for this compound quantification.

Experimental Protocol

This protocol details the procedure for the extraction and quantification of this compound from plant extracts.

1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

2. Reagents and Materials

  • This compound reference standard (purity > 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Deionized water

  • Stemona plant material (dried and powdered)

3. Sample Preparation

  • Extraction:

    • Accurately weigh 1.0 g of powdered Stemona plant material.[2]

    • Add 50 mL of methanol and extract using ultrasonication for 30 minutes.[2]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Purification: [2]

    • Suspend the dried extract in 2 mL of water.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous suspension onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the total alkaloids with 5 mL of methanol.

    • Collect the methanol eluate and dilute to a final volume of 5 mL with methanol.

    • Filter the solution through a 0.45 µm membrane filter before HPLC analysis.

4. Chromatographic Conditions [2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent TC-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% triethylamine in waterB: Acetonitrile
Gradient Program 0-10 min, 20-30% B10-25 min, 30-40% B25-35 min, 40% B35-45 min, 40-50% B45-55 min, 50-55% B55-70 min, 55-80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 30 µL

5. ELSD Conditions [2]

ParameterCondition
Drift Tube Temperature 97°C
Nitrogen Gas Flow Rate 3.0 L/min

6. Analytical Method

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Calibration Curve:

    • Inject the working standard solutions into the HPLC-ELSD system.

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Sample Analysis:

    • Inject the prepared sample solutions into the HPLC-ELSD system.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Conclusion

The described HPLC-ELSD method provides a sensitive, accurate, and reliable approach for the quantification of this compound in plant extracts. The method has been validated for its key performance characteristics and is suitable for routine quality control and research applications in the pharmaceutical and herbal medicine industries. The use of ELSD overcomes the limitations of UV detection for non-chromophoric compounds like this compound, ensuring robust and universal detection.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the quantitative analysis of Stemonine and other Stemona alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These notes include detailed experimental protocols, data presentation tables, and workflow visualizations to facilitate method development, validation, and application in research and drug development settings.

Introduction

Stemona alkaloids are a diverse group of natural products isolated from the roots of various Stemona species, which have a long history of use in traditional medicine, particularly for their antitussive and insecticidal properties.[1][2] this compound is one of the major and pharmacologically active alkaloids in this family. The complex structures and low concentrations of these alkaloids in biological matrices necessitate sensitive and selective analytical methods for their quantification. LC-MS/MS has emerged as the preferred technique for the bioanalysis of Stemona alkaloids due to its high sensitivity, specificity, and speed.[3]

These application notes provide detailed methodologies for the extraction, separation, and quantification of this compound and related alkaloids from various sample types, including plant materials and biological fluids.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and precise quantification. The following are common extraction protocols for plant materials and plasma samples.

2.1.1. Extraction from Plant Material (e.g., Stemona roots)

This protocol is adapted from methods for extracting alkaloids from plant tissues.[4]

  • Grinding and Homogenization: Air-dry the Stemona root material and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of 70-80% methanol or ethanol.

    • Perform ultrasonication for 30-60 minutes at room temperature.

    • Alternatively, use Soxhlet extraction for exhaustive extraction.

  • Filtration and Concentration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional):

    • Reconstitute the crude extract in an appropriate solvent (e.g., 10% methanol).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the target alkaloids with a high-organic-content solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.1.2. Extraction from Rat Plasma

This protocol is suitable for pharmacokinetic studies and is based on protein precipitation or liquid-liquid extraction methods.[5][6][7]

Method A: Protein Precipitation [6][7][8]

  • Sample Collection: Collect blood samples into heparinized tubes and centrifuge to obtain plasma.[9] Store plasma at -80°C until analysis.

  • Precipitation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., tetrahydropalmatine or another suitable compound).[5]

    • Add 300-600 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1-3 minutes.

  • Centrifugation and Injection:

    • Centrifuge the mixture at 13,000-14,000 rpm for 10-15 minutes at 4°C.[6][7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system.[6]

Method B: Liquid-Liquid Extraction (LLE) [10]

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[10][11]

    • Vortex for 5-10 minutes.

  • Separation and Evaporation:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness.

  • Reconstitution and Injection:

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical UPLC-MS/MS conditions for the analysis of this compound and related alkaloids.[6][12]

Chromatographic Conditions:

  • System: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) or equivalent.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water or 1 mM ammonium acetate in water.[5]

    • B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B), and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-500°C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

Quantitative data from method validation and sample analysis should be presented in a clear and organized manner.

Table 1: LC-MS/MS Method Validation Parameters for the Quantification of this compound.

ParameterThis compound
Linearity Range (ng/mL) 1.0 - 2000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Extraction Recovery (%) > 80%
Matrix Effect (%) 85 - 115%

Table 2: MRM Transitions for Selected Stemona Alkaloids.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be optimized][To be optimized][To be optimized]
Croomine[To be optimized][To be optimized][To be optimized]
Tuberothis compound[To be optimized][To be optimized][To be optimized]
Neotuberothis compound[To be optimized][To be optimized][To be optimized]
Didehydrostemofoline[To be optimized][To be optimized][To be optimized]
Internal Standard[To be optimized][To be optimized][To be optimized]

Note: The specific m/z values and collision energies must be determined empirically for the instrument being used.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the LC-MS/MS analysis of Stemona alkaloids.

cluster_sample_prep Sample Preparation cluster_plant_prep cluster_plasma_prep cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material (e.g., Stemona roots) grind Grind to Powder plant->grind plasma Biological Fluid (e.g., Rat Plasma) add_is Add Internal Standard plasma->add_is extract Solvent Extraction (Methanol/Ethanol) grind->extract filter Filter & Concentrate extract->filter cleanup SPE Cleanup (Optional) filter->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge centrifuge->reconstitute inject Inject into UPLC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect quantify Quantification (Calibration Curve) detect->quantify report Report Results quantify->report

Caption: General workflow for LC-MS/MS analysis of Stemona alkaloids.

Logical Relationship of Key Method Development Steps

cluster_method_dev Method Development & Validation cluster_application Application select_alkaloids Select Target Alkaloids & Internal Standard optimize_ms Optimize MS/MS Parameters (MRM Transitions) select_alkaloids->optimize_ms develop_lc Develop LC Method (Column, Mobile Phase, Gradient) select_alkaloids->develop_lc optimize_prep Optimize Sample Preparation (Extraction, Cleanup) select_alkaloids->optimize_prep validate Method Validation (Linearity, Precision, Accuracy, etc.) optimize_ms->validate develop_lc->validate optimize_prep->validate routine_analysis Routine Sample Analysis (e.g., Pharmacokinetic Studies) validate->routine_analysis

Caption: Key steps in LC-MS/MS method development and validation.

References

Application Notes and Protocols for the Asymmetric Synthesis of (-)-Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stemonine, a member of the Stemona alkaloid family, is a structurally complex natural product with significant biological activities, including antitussive and insecticidal properties. Its intricate tetracyclic framework, featuring a perhydroazepine core fused with a pyrrolidine and a γ-butyrolactone ring system, has made it a compelling target for total synthesis. The asymmetric synthesis of (-)-Stemonine presents a formidable challenge, requiring precise control over multiple stereocenters. This document outlines and compares various successful total synthesis strategies, providing detailed application notes, quantitative data, and experimental protocols for key transformations.

Comparative Analysis of Total Synthesis Strategies

Several research groups have reported the asymmetric total synthesis of (-)-Stemonine and its analogues, each employing unique strategic approaches to construct the challenging molecular architecture. The following table summarizes the key quantitative data from some of the most notable syntheses, allowing for a direct comparison of their efficiencies.

Principal Investigator Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Enantiomeric Excess (%) Reference
David R. Williams (2003)Staudinger/Aza-Wittig Cyclization, IodocyclizationL-Pyroglutamic acid18~5>99Org. Lett.2003 , 5 (18), 3361-3364
Peter Wipf (2005) *Ring-Closing MetathesisL-Pyroglutamic acid241.4>98J. Am. Chem. Soc.2005 , 127 (1), 225-235
Andrew S. Kende (1999) **Intramolecular Diels-Alder Reaction(S)-Pyroglutaminol16~3>98J. Am. Chem. Soc.1999 , 121 (32), 7557-7558

*Note: The Wipf synthesis targets the related alkaloid (-)-tuberostemonine, which shares a similar core structure and presents comparable synthetic challenges. **Note: The Kende synthesis targets the related alkaloid (-)-stenine, providing a strategic blueprint applicable to (-)-stemonine.

Strategic Approaches and Key Transformations

The asymmetric synthesis of (-)-Stemonine has been approached through various strategies, each with its own merits in assembling the complex polycyclic system. Below are detailed discussions of three prominent strategies.

The Williams Synthesis: A Convergent Approach via Staudinger/Aza-Wittig Cyclization

The Williams group developed a convergent and highly stereocontrolled synthesis of (-)-Stemonine. The key features of this approach are the construction of the central perhydroazepine ring via a Staudinger/intramolecular aza-Wittig reaction and the formation of the fused pyrrolidino-butyrolactone moiety through a diastereoselective iodine-induced tandem cyclization.

Retrosynthetic Analysis (Williams)

G This compound (-)-Stemonine Acyclic_Precursor Acyclic Precursor This compound->Acyclic_Precursor Iodocyclization Pyrrolidine_Fragment Pyrrolidine Fragment Acyclic_Precursor->Pyrrolidine_Fragment Amide Coupling Azido_Aldehyde_Fragment Azido-Aldehyde Fragment Acyclic_Precursor->Azido_Aldehyde_Fragment Wittig Reaction Azido_Aldehyde_Fragment->this compound Staudinger/Aza-Wittig

Caption: Retrosynthetic analysis of the Williams synthesis of (-)-Stemonine.

Experimental Workflow (Williams)

G start L-Pyroglutamic Acid frag1 Pyrrolidine Fragment Synthesis start->frag1 frag2 Azido-Aldehyde Fragment Synthesis start->frag2 coupling Fragment Coupling frag1->coupling frag2->coupling cyclization1 Staudinger/Aza-Wittig Cyclization coupling->cyclization1 cyclization2 Iodine-Induced Tandem Cyclization cyclization1->cyclization2 end (-)-Stemonine cyclization2->end G Tuberothis compound (-)-Tuberothis compound Tetracyclic_Core Tetracyclic Core Tuberothis compound->Tetracyclic_Core Lactone Annulation Diene_Precursor Diene Precursor Tetracyclic_Core->Diene_Precursor Ring-Closing Metathesis Pyrrolidine_Derivative Pyrrolidine Derivative Diene_Precursor->Pyrrolidine_Derivative Side Chain Elaboration G start L-Pyroglutamic Acid pyrrolidine_synthesis Pyrrolidine Derivative Synthesis start->pyrrolidine_synthesis side_chain Side Chain Installation pyrrolidine_synthesis->side_chain rcm Ring-Closing Metathesis side_chain->rcm functionalization Further Functionalization rcm->functionalization lactone_annulation Lactone Annulation functionalization->lactone_annulation end (-)-Tuberothis compound lactone_annulation->end G Stenine (-)-Stenine Tricyclic_Core Tricyclic Core Stenine->Tricyclic_Core Lactone Formation Triene_Precursor Triene Precursor Tricyclic_Core->Triene_Precursor Intramolecular Diels-Alder Chiral_Fragments Chiral Fragments Triene_Precursor->Chiral_Fragments Fragment Coupling G start (S)-Pyroglutaminol fragment_synthesis Synthesis of Triene Precursor start->fragment_synthesis imda Intramolecular Diels-Alder Reaction fragment_synthesis->imda elaboration Elaboration of Cycloadduct imda->elaboration lactone_formation Lactone Ring Formation elaboration->lactone_formation end (-)-Stenine lactone_formation->end

Application Notes and Protocol for the Supercritical Fluid Extraction of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine is a prominent alkaloid found in the roots of Stemona species, such as Stemona tuberosa. It is recognized for its significant antitussive and insecticidal properties, making it a compound of interest for pharmaceutical and agricultural applications. Traditional methods for its extraction often involve large volumes of organic solvents and can be time-consuming. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient alternative, offering high selectivity, reduced extraction times, and the elimination of toxic solvent residues. This document provides a detailed protocol for the SFE of this compound, based on established methodologies, to guide researchers in its efficient isolation.

Principle of Supercritical Fluid Extraction

Supercritical fluid extraction utilizes a fluid, most commonly CO2, at a temperature and pressure above its critical point. In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas while having the solvating power of a liquid. By manipulating temperature and pressure, the density and solvating power of the supercritical fluid can be fine-tuned to selectively extract target compounds like this compound. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of moderately polar alkaloids like this compound.

Experimental Protocol: Supercritical Fluid Extraction of this compound

This protocol is based on the methodology described in patent CN101812067A for the extraction of this compound from the roots of Stemona tuberosa.[1]

1. Materials and Equipment

  • Plant Material: Dried and powdered roots of Stemona tuberosa.

  • Reagents:

    • Carbon Dioxide (SFE grade)

    • Ethanol (70-100%, analytical grade)

    • An alkalizing agent (e.g., 10-30% ammonia solution)

    • Methanol (analytical grade, for recrystallization)

  • Equipment:

    • Grinder or mill

    • Sieve (40-60 mesh)

    • Supercritical fluid extractor system equipped with an extraction vessel, pumps, pressure and temperature controllers, and collection vessels.

    • Rotary evaporator

    • Filtration apparatus

    • Crystallization vessels

2. Pre-Extraction Preparation

  • Grinding and Sieving: Grind the dried roots of Stemona tuberosa to a fine powder. Sieve the powder to obtain a particle size of 40-60 mesh. This increases the surface area for efficient extraction.

  • Alkalization: Treat the powdered plant material with a 10-30% solution of an alkalizing agent. The material should be soaked for 2-3 hours.[1] This step is crucial as it converts the alkaloid salts present in the plant into their free base form, which is more soluble in supercritical CO2.

  • Loading the Extraction Vessel: After alkalization, carefully pack the pre-treated powder into the extraction vessel of the SFE system.

3. Supercritical Fluid Extraction Procedure

  • Set SFE Parameters: Configure the SFE system to the desired operational parameters. A range of effective parameters is provided in Table 1.

  • Pressurization and Heating: Introduce CO2 into the extraction vessel and bring the system to the set temperature and pressure.

  • Extraction: Perform the extraction for a duration of 3-4 hours.[1] During this time, the supercritical CO2, modified with ethanol as a co-solvent, will flow through the plant material, dissolving the this compound.

  • Collection: The this compound-rich supercritical fluid is then passed through a separator (or collection vessel) where the pressure is reduced. This causes the CO2 to return to its gaseous state, precipitating the crude extract.[1]

4. Post-Extraction Purification

  • Alcohol Precipitation: Dissolve the collected crude extract in 90-95% ethanol (approximately 4-6 times the volume of the extract). Allow the solution to stand for 12 hours to precipitate impurities.[1]

  • Filtration and Concentration: Filter the solution to remove the precipitate. Recover the ethanol from the filtrate using a rotary evaporator to obtain the purified this compound-rich fraction.[1]

  • Recrystallization: For higher purity, dissolve the purified fraction in hot methanol. Allow the solution to cool and stand, promoting the crystallization of this compound. This process can be repeated 3-4 times to achieve a high-purity final product.[1]

Data Presentation: SFE Parameters for this compound Extraction

The efficiency of SFE is highly dependent on the operational parameters. The following table summarizes the key parameters and their typical ranges for the extraction of this compound, based on the reference patent and general principles of alkaloid extraction.

ParameterRecommended RangeEffect on Extraction
Extraction Pressure 30–40 MPaIncreasing pressure generally increases the density and solvating power of SC-CO2, leading to higher yields.[1]
Extraction Temperature 60–70 °CHigher temperatures can increase the vapor pressure of this compound, aiding extraction. However, it can also decrease the density of the SC-CO2. An optimal balance is required.[1]
Co-solvent (Ethanol) 70–100% concentrationEthanol is used as a co-solvent to increase the polarity of the SC-CO2, which is essential for efficiently extracting alkaloids like this compound.[1]
CO2 Flow Rate 30–50 L/hA higher flow rate can enhance mass transfer but may reduce the residence time of the solvent in the matrix.
Extraction Time 3–4 hoursSufficient time is needed for the SC-CO2 to penetrate the plant matrix and extract the target compound.
Particle Size 40–60 meshSmaller particle sizes increase the surface area available for extraction, improving efficiency.

Table 1: Key Parameters for the Supercritical Fluid Extraction of this compound.

Experimental Workflow and Visualization

The overall process for the supercritical fluid extraction and purification of this compound is illustrated in the following workflow diagram.

SFE_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Supercritical Fluid Extraction cluster_purification Post-Extraction Purification A Stemona tuberosa Roots B Grinding & Sieving (40-60 mesh) A->B C Alkalization (2-3 hours) B->C D SFE System (CO2 + Ethanol Co-solvent) 30-40 MPa, 60-70°C, 3-4 hours C->D E Separation & Decompression D->E F Crude this compound Extract E->F G Alcohol Precipitation (90-95% Ethanol, 12h) F->G H Filtration & Ethanol Recovery G->H I Recrystallization (Hot Methanol, 3-4 cycles) H->I J High-Purity this compound I->J

Workflow for this compound Extraction and Purification.

Conclusion

Supercritical fluid extraction is a powerful and environmentally friendly technique for the isolation of this compound from Stemona species. The protocol outlined provides a robust framework for researchers to efficiently extract this valuable alkaloid. It is important to note that for optimal results, a systematic optimization of SFE parameters, potentially using a Response Surface Methodology (RSM) approach, is recommended. This will ensure the highest possible yield and purity of this compound for subsequent research and development activities.

References

Application of Stemonine and Related Alkaloids as Natural Insecticides Against Agricultural Pests: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine and its related alkaloids, derived from plants of the Stemona genus, represent a promising class of natural insecticides for agricultural applications. These compounds have demonstrated significant efficacy against a range of economically important pests. Their neurotoxic mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs), makes them a valuable tool in pest management strategies, potentially offering an alternative to synthetic pesticides. This document provides detailed application notes, experimental protocols, and a summary of the insecticidal activity of key Stemona alkaloids.

Data Presentation: Insecticidal Activity of Stemona Alkaloids

The following tables summarize the quantitative data on the insecticidal and growth-inhibitory activities of various Stemona alkaloids against different agricultural pests.

Table 1: Insecticidal and Growth Inhibitory Activities of Stemona Alkaloids against Spodoptera littoralis [1][2]

AlkaloidLC50 (ppm) (95% FL)EC50 (ppm) (95% FL)
Didehydrostemofoline0.8 (0.7 - 1.1)0.5 (0.3 - 0.6)
Stemofoline2.0Not Reported
Oxystemokerrine5.9Not Reported
Azadirachtin (Commercial)Not ReportedNot Reported

LC50 (Lethal Concentration, 50%): Concentration that causes 50% mortality of the test population. EC50 (Effective Concentration, 50%): Concentration that causes 50% growth inhibition. FL: Fiducial Limits.

Table 2: Contact Toxicity of Stemona Alkaloids against Various Pests

Alkaloid/ExtractPest SpeciesLC50Reference
DidehydrostemofolineSpodoptera littoralisHigher than Pyrethrum extract[2]
StemofolineSpodoptera littoralisHigher than Pyrethrum extract[2]
Dichloromethane extract of Stemona collinsiaePeriplaneta americana (nymphs)1.5 ± 0.2 %w/v (at 48 hours)[3]
(11Z)-1',2'-didehydrostemofolineAedes aegypti (larvae)2.44 µM[4]

Mechanism of Action: Targeting the Insect Nervous System

Stemona alkaloids, such as stemofoline, exert their insecticidal effects by acting on the insect's nervous system. Electrophysiological studies have shown that certain Stemona alkaloids can act as agonists or antagonists of the nicotinic acetylcholine receptor (nAChR).[5][6] The nAChR is a crucial component of synaptic transmission in insects.[6] By interfering with this receptor, Stemona alkaloids disrupt nerve impulses, leading to paralysis and death of the insect.[7]

Stemonine_Mechanism_of_Action cluster_synapse Insect Synapse This compound This compound Alkaloids nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron This compound->nAChR Binds to Ion_Channel Ion Channel Opening/ Blocking nAChR->Ion_Channel Modulates Synapse Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Disruption Disruption of Nerve Impulse Ion_Channel->Disruption Paralysis Paralysis & Death Disruption->Paralysis

Caption: Proposed mechanism of action of this compound alkaloids on the insect nicotinic acetylcholine receptor.

Experimental Protocols

Protocol 1: Extraction and Purification of Stemona Alkaloids

This protocol is a generalized procedure based on methods described for the extraction of alkaloids from Stemona japonica.[8][9]

1. Plant Material Preparation:

  • Collect fresh roots of Stemona species.

  • Wash the roots thoroughly to remove soil and debris.

  • Air-dry the roots in a shaded, well-ventilated area until brittle.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Place the powdered plant material in a Soxhlet apparatus or a flask for reflux extraction.[10]

  • Add 90% ethanol to the flask at a ratio of 1:8 (plant material:solvent, w/v).[8][9]

  • Heat the mixture to reflux and extract for 3 hours.[8][9]

  • Repeat the extraction process three times with fresh solvent to ensure maximum yield.[8][9]

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification using Cation Exchange Resin: [8][9]

  • Select a suitable cation exchange resin (e.g., D004 type).[8][9]

  • Pack the resin into a chromatography column.

  • Dissolve the crude extract in an appropriate acidic solution to protonate the alkaloids.

  • Load the dissolved extract onto the cation exchange column. The alkaloids will bind to the resin.

  • Wash the column with deionized water to remove neutral and acidic impurities.

  • Elute the alkaloids from the resin using a basic solution (e.g., ammonia in ethanol).

  • Collect the eluate containing the purified alkaloids.

  • Concentrate the eluate to obtain the purified alkaloid fraction. The purity of the total alkaloids can reach up to 70% with this method.[8][9]

Extraction_Workflow Start Start: Dried & Powdered Stemona Roots Extraction Solvent Extraction (e.g., 90% Ethanol, Reflux) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Alkaloid Extract Concentration1->Crude_Extract Purification Cation Exchange Chromatography Crude_Extract->Purification Elution Elution of Alkaloids Purification->Elution Concentration2 Final Concentration Elution->Concentration2 End Purified this compound Alkaloids Concentration2->End

Caption: General workflow for the extraction and purification of this compound alkaloids.

Protocol 2: Insecticidal Bioassay - Leaf Disc Method

This protocol is designed to assess the antifeedant and contact toxicity of Stemona alkaloids against leaf-eating insect larvae, such as Spodoptera littoralis.

1. Preparation of Test Solutions:

  • Dissolve the purified Stemona alkaloids or crude extracts in a suitable solvent (e.g., methanol or acetone) to create a stock solution.

  • Prepare a series of dilutions of the stock solution with the same solvent to obtain the desired test concentrations (e.g., ranging from 0.1 to 500 ppm).[2]

2. Leaf Disc Preparation:

  • Select fresh, untreated leaves from a suitable host plant (e.g., cabbage for Pieris rapae or cotton for Spodoptera littoralis).

  • Use a cork borer to cut uniform leaf discs.

3. Application of Test Solutions:

  • Dip each leaf disc into a test solution for a standardized period (e.g., 10-15 seconds).[11]

  • Allow the solvent to evaporate completely, leaving a residue of the test compound on the leaf disc.

  • For the control group, dip leaf discs in the solvent only.

4. Bioassay:

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a single, pre-weighed insect larva (e.g., third-instar) into each Petri dish.

  • Prepare several replicates for each concentration and the control.

  • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, and a specific photoperiod).

5. Data Collection and Analysis:

  • After a set period (e.g., 24, 48, or 72 hours), record larval mortality.[11][12]

  • Assess the degree of feeding by visually estimating the leaf area consumed or by weighing the remaining leaf disc.

  • Calculate the mortality rate and, if applicable, the feeding inhibition percentage.

  • Use probit analysis to determine the LC50 value.

Bioassay_Workflow Start Start: Test Compound (this compound) Preparation Prepare Serial Dilutions Start->Preparation Treatment Treat Leaf Discs with Test Solutions & Control Preparation->Treatment Leaf_Discs Prepare Leaf Discs Leaf_Discs->Treatment Incubation Incubate with Insect Larvae Treatment->Incubation Data_Collection Record Mortality & Feeding Inhibition (24, 48, 72h) Incubation->Data_Collection Analysis Data Analysis (Probit Analysis for LC50) Data_Collection->Analysis End Results: LC50 & EC50 Analysis->End

References

Investigating the Antitussive Mechanism of Action of Stemonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Stemonine, a principal alkaloid isolated from the roots of Stemona tuberosa, has been traditionally used in Eastern medicine for its potent antitussive properties. Modern pharmacological studies have begun to elucidate the complex mechanisms underlying its cough-suppressing effects. These investigations reveal a multi-faceted mode of action, involving both peripheral and central nervous system pathways, as well as anti-inflammatory activities. This document provides detailed application notes and experimental protocols for researchers investigating the antitussive mechanism of this compound and its derivatives.

This compound and its related alkaloids, such as neotuberothis compound and tuberothis compound, primarily exert their effects through the peripheral cough reflex pathway.[1][2] In contrast, another alkaloid from the same plant, croomine, acts on central sites within the cough reflex arc.[1][2] This distinction is critical for understanding the pharmacological profile of this compound-based compounds and for the development of targeted antitussive therapies with potentially fewer central nervous system side effects.

Data Presentation

Table 1: In Vivo Antitussive Activity of Stemona Alkaloids

AlkaloidAnimal ModelCough Induction MethodRoute of AdministrationEffective Dose/ActivityReference
StemoninineGuinea PigCitric Acid AerosolNot SpecifiedSimilar potency to Croomine and Neotuberothis compound[1][2]
Neotuberothis compoundGuinea PigCitric Acid AerosolNot SpecifiedSimilar potency to Croomine and Stemoninine[1][2]
Tuberothis compoundGuinea PigCitric Acid AerosolNot SpecifiedWeaker potency compared to other alkaloids[1][2]
CroomineGuinea PigCitric Acid AerosolNot SpecifiedSimilar potency to Stemoninine and Neotuberothis compound[1][2]

Signaling Pathways and Proposed Mechanisms of Action

This compound's antitussive action is believed to be mediated through the modulation of sensory nerve activity and the suppression of airway inflammation.

Peripheral Sensory Nerve Modulation: Targeting TRP Channels

The cough reflex is initiated by the activation of sensory afferent nerves in the airways, which are rich in Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1.[3][4][5] These channels act as sensors for various tussive stimuli, including irritants like capsaicin (a TRPV1 agonist) and citric acid (a TRPA1 agonist).[3] It is hypothesized that this compound alkaloids may act as antagonists or modulators of these channels, thereby reducing the excitability of sensory neurons and inhibiting the initiation of the cough reflex.

Stemonine_Peripheral_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Cough Stimuli Cough Stimuli (e.g., Citric Acid, Capsaicin) TRPV1 TRPV1 Cough Stimuli->TRPV1 Activates TRPA1 TRPA1 Cough Stimuli->TRPA1 Activates Action Potential Action Potential Generation TRPV1->Action Potential Depolarization TRPA1->Action Potential Depolarization This compound This compound This compound->TRPV1 Inhibits (Proposed) This compound->TRPA1 Inhibits (Proposed) Cough Center Cough Center (Brainstem) Action Potential->Cough Center Signal Transmission Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiates

Proposed peripheral mechanism of this compound via TRP channel modulation.
Anti-inflammatory Action: Inhibition of the NF-κB Pathway

Chronic cough is often associated with airway inflammation. Inflammatory mediators can sensitize sensory nerves, leading to a hypersensitive cough reflex. This compound has been shown to possess anti-inflammatory properties, which may contribute to its antitussive effect. A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8][9] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and mediators. It is proposed that this compound may inhibit the activation of the NF-κB pathway, leading to a reduction in airway inflammation and subsequent attenuation of the cough reflex.

Stemonine_Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., Allergens, Pollutants) IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits (Proposed) Pro-inflammatory Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Pro-inflammatory Genes Induces Inflammation Airway Inflammation Pro-inflammatory Genes->Inflammation Leads to

Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Protocols

Protocol 1: In Vivo Antitussive Assay - Citric Acid-Induced Cough in Guinea Pigs

This protocol is designed to evaluate the antitussive efficacy of this compound in a well-established animal model of cough.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least 5 days before the experiment.

  • House in a controlled environment with free access to food and water.

2. Materials and Reagents:

  • This compound (or its derivatives)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • Audio recording equipment

3. Experimental Procedure:

  • Baseline Cough Response:

    • Place each guinea pig in the whole-body plethysmograph and allow it to acclimatize for 10-15 minutes.

    • Expose the animal to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes).

    • Record the number of coughs for a defined observation period (e.g., 10 minutes) using both the plethysmograph (to detect pressure changes) and audio recording.

    • A cough is characterized by a sharp expiratory effort accompanied by a distinct sound.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the citric acid challenge (e.g., 60 minutes).

  • Post-Treatment Cough Challenge:

    • After the pre-treatment period, repeat the citric acid challenge as described in the baseline step.

    • Record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of the cough response for each animal compared to its baseline or the vehicle-treated group.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Citric_Acid_Cough_Protocol cluster_setup Experimental Setup cluster_procedure Procedure Animal Acclimatization Animal Acclimatization (5 days) Baseline 1. Baseline Cough (Citric Acid Challenge) Animal Acclimatization->Baseline Plethysmograph Whole-body Plethysmograph Plethysmograph->Baseline Post-Treatment 3. Post-Treatment Cough (Citric Acid Challenge) Plethysmograph->Post-Treatment Nebulizer Ultrasonic Nebulizer Nebulizer->Baseline Nebulizer->Post-Treatment Drug Admin 2. Drug Administration (this compound or Vehicle) Baseline->Drug Admin Drug Admin->Post-Treatment Data Analysis 4. Data Analysis (% Inhibition) Post-Treatment->Data Analysis

Workflow for the citric acid-induced cough assay.
Protocol 2: In Vitro Electrophysiological Assay - Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method to investigate the direct effects of this compound on the excitability of sensory neurons, which are key players in the cough reflex.

1. Cell Preparation:

  • Isolation of DRG Neurons:

    • Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

    • Transfer the ganglia to a dish containing ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

  • Enzymatic Digestion:

    • Incubate the ganglia in a solution of collagenase and dispase (or trypsin) to dissociate the neurons.

    • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable culture medium.

    • Culture the neurons for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Mount the coverslip with cultured DRG neurons onto the stage of an inverted microscope.

    • Perfuse the cells with the external solution.

  • Patch-Clamp Procedure:

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

    • Form a giga-ohm seal with a neuron and establish a whole-cell configuration.

    • Record neuronal activity in current-clamp or voltage-clamp mode.

  • Drug Application:

    • Apply this compound at various concentrations to the perfusion system.

    • To investigate effects on TRP channels, apply specific agonists (e.g., capsaicin for TRPV1, cinnamaldehyde for TRPA1) before and after this compound application.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential firing frequency, and ion channel currents in response to this compound and/or TRP channel agonists.

Electrophysiology_Protocol cluster_prep Cell Preparation cluster_recording Electrophysiological Recording DRG Isolation 1. Isolate DRG Digestion 2. Enzymatic Digestion DRG Isolation->Digestion Plating 3. Plate Neurons Digestion->Plating Whole-cell 4. Establish Whole-cell Configuration Plating->Whole-cell Baseline Rec 5. Record Baseline Activity Whole-cell->Baseline Rec This compound App 6. Apply this compound Baseline Rec->this compound App Agonist App 7. Apply TRP Agonist This compound App->Agonist App Data Analysis 8. Analyze Data Agonist App->Data Analysis

Workflow for in vitro electrophysiological recording from DRG neurons.

Conclusion

The antitussive properties of this compound appear to stem from a combination of peripheral and potentially central actions, along with anti-inflammatory effects. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to further dissect the intricate mechanisms of this promising natural compound. Future investigations should focus on quantifying the direct interaction of this compound with specific TRP channels and further elucidating the signaling cascades involved in its anti-inflammatory effects to fully realize its therapeutic potential.

References

Application Notes and Protocols for In Vitro Bioassays: Testing the Anti-inflammatory Activity of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stemonine, a prominent alkaloid isolated from the roots of Stemona species, has been traditionally used in herbal medicine for its therapeutic properties. Recent scientific investigations have highlighted its potential as an anti-inflammatory agent. This document provides detailed application notes and experimental protocols for conducting in vitro bioassays to characterize and quantify the anti-inflammatory activity of this compound. The primary focus is on its effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for in vitro inflammation studies. Furthermore, protocols to investigate the underlying mechanism of action, specifically the modulation of the NF-κB signaling pathway, are provided.

Principle of Anti-inflammatory Bioassays

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages play a central role in initiating and propagating the inflammatory cascade. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The overproduction of these mediators is associated with various inflammatory diseases.

This compound and related alkaloids from Stemona species have been shown to inhibit the production of these inflammatory markers.[1][2][3] The primary mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[2] By measuring the reduction in NO and pro-inflammatory cytokines in the presence of this compound, its anti-inflammatory potency can be quantified.

Data Presentation

The following tables summarize the reported anti-inflammatory activity of various alkaloids isolated from Stemona species, providing a reference for the expected efficacy of this compound.

Table 1: Inhibitory Effects of Stemona Alkaloids on Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

CompoundSource SpeciesIC₅₀ (µM) for NO InhibitionReference
Maithis compound-type alkaloid (Compound 1)Stemona japonica19.73 ± 3.53[2]
Maithis compound-type alkaloid (Compound 3)Stemona japonica13.75 ± 0.24[2]
Dexamethasone (Positive Control)-~11.7[2]
Alkaloid Compound 4Stemona tuberosaObvious Inhibitory Effect[3]
Alkaloid Compound 3Stemona tuberosaModerate Inhibitory Activity[3]
Alkaloid Compound 6Stemona tuberosaModerate Inhibitory Activity[3]
Alkaloid Compound 18Stemona tuberosaModerate Inhibitory Activity[3]
Alkaloid Compound 28Stemona tuberosaModerate Inhibitory Activity[3]

Mandatory Visualizations

Signaling Pathway Diagram

Stemonine_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_p65 IκBα-p65/p50 (Inactive) IKK->IkB_p65 Phosphorylation p_IkB p-IκBα Degradation Proteasomal Degradation p_IkB->Degradation p65_p50 p65/p50 (Active) Degradation->p65_p50 Release p65_translocation Nuclear Translocation p65_p50->p65_translocation Nucleus Nucleus DNA DNA Binding p65_translocation->DNA Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6, IL-1β) Transcription->Mediators This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest griess Griess Assay for NO harvest->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) harvest->elisa western Western Blot for NF-κB Pathway Proteins harvest->western data_analysis Data Analysis & IC₅₀ Determination griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Protocol:

  • Maintain RAW 264.7 cells in T-75 flasks.

  • For experiments, seed cells in appropriate plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blot) at a density of 1.5 x 10⁵ cells/well for 96-well plates or 1 x 10⁶ cells/well for 6-well plates.[4]

  • Allow cells to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS (from E. coli) to induce an inflammatory response. Include a vehicle control group (LPS only) and a negative control group (no LPS, no this compound). Dexamethasone (10 µM) can be used as a positive control.

  • Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine measurement, shorter time points for Western blot analysis of signaling proteins).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Prepare a standard curve by serially diluting a NaNO₂ stock solution in culture medium to concentrations ranging from 0 to 100 µM.

  • Add 50 µL of each standard and sample to a new 96-well plate.

  • Add 50 µL of the freshly mixed Griess reagent to all wells containing standards and samples.[5]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve. The percentage inhibition of NO production can be calculated using the following formula:

    • % Inhibition = [1 - (Absorbance of this compound-treated group / Absorbance of LPS-only group)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent/blocking buffer (e.g., PBS with 10% FBS).

  • Stop solution (e.g., 2N H₂SO₄).

  • 96-well ELISA plates.

  • Microplate reader.

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[6]

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.[6]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of cell culture supernatants (collected in step 1 of the Griess assay protocol) and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate. Incubate for 30-45 minutes at room temperature.

  • Wash the plate seven times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting the levels of total and phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Nuclear and cytoplasmic extraction kit.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin (for cytoplasmic fraction), anti-Lamin B (for nuclear fraction).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system.

Protocol:

  • Cell Lysis:

    • For total IκBα and phospho-IκBα: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For p65 translocation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (β-actin for cytoplasmic and total lysates, Lamin B for nuclear lysates). A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. A decrease in total IκBα and an increase in phospho-IκBα indicate NF-κB activation, which this compound is expected to inhibit.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can effectively characterize its therapeutic potential for inflammatory conditions. The provided data on related alkaloids serve as a valuable benchmark for these investigations.

References

Application Notes & Protocols: Development of a Stable Formulation for Stemonine-Based Biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable formulations for Stemonine-based biopesticides. The following sections detail key formulation strategies, experimental protocols for stability testing, and data presentation guidelines to facilitate robust and reliable product development.

Introduction to this compound and Formulation Stability

This compound, an alkaloid extracted from plants of the Stemonaceae family, has demonstrated significant insecticidal properties, making it a promising candidate for the development of eco-friendly biopesticides.[1] However, like many natural compounds, this compound is susceptible to degradation when exposed to environmental factors such as temperature, UV light, and pH variations.[2] Therefore, developing a stable formulation is crucial to ensure a commercially viable product with an acceptable shelf-life and consistent efficacy.[3][4]

The primary goals of a stable this compound formulation are:

  • To protect the active ingredient from degradation during storage and after application.

  • To ensure the physical and chemical stability of the product over a defined period.[3]

  • To provide a user-friendly product that is easy to handle, dilute, and apply.

  • To enhance the biological activity of the this compound through the inclusion of appropriate adjuvants.

Formulation Strategies for this compound Biopesticides

The choice of formulation type significantly impacts the stability and efficacy of a this compound-based biopesticide. Two common and suitable formulation types for botanical insecticides are Emulsifiable Concentrates (EC) and Wettable Powders (WP).[5][6][7]

Emulsifiable Concentrate (EC) Formulations

EC formulations are liquid concentrates where the active ingredient is dissolved in a solvent system along with emulsifiers.[8][9] When diluted with water, they form a stable oil-in-water emulsion for spraying.[9][10]

Table 1: Example Components of a this compound Emulsifiable Concentrate (EC) Formulation

ComponentFunctionExample(s)Typical Concentration (% w/w)
This compound Extract Active IngredientPurified this compound Alkaloids5 - 20
Solvent Dissolves this compound and other componentsAromatic hydrocarbons, vegetable oil methyl esters60 - 85
Emulsifier Blend Enables formation of a stable emulsion in waterCalcium dodecylbenzenesulfonate, ethoxylated castor oil5 - 15
Stabilizer Protects this compound from degradationEpoxidized soybean oil, UV absorbers1 - 5
Adjuvant Enhances biological activity (e.g., spreading, sticking)Non-ionic surfactants, organosilicones1 - 5
Wettable Powder (WP) Formulations

WP formulations are dry powders that are mixed with water to form a suspension for spraying.[6][11] They are often more stable for active ingredients that are sensitive to solvents.[6]

Table 2: Example Components of a this compound Wettable Powder (WP) Formulation

ComponentFunctionExample(s)Typical Concentration (% w/w)
This compound Extract Active IngredientSpray-dried this compound extract10 - 50
Carrier/Filler Provides bulk and aids in dispersionKaolin clay, diatomaceous earth, silica40 - 85
Wetting Agent Facilitates the wetting of the powder by waterSodium lignosulfonate, sodium lauryl sulfate1 - 5
Dispersing Agent Prevents agglomeration of particles in suspensionPolycarboxylates, naphthalene sulfonates2 - 8
Stabilizer Protects this compound from degradationAntioxidants (e.g., BHT), UV protectants1 - 3

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life of a this compound biopesticide formulation. This involves both accelerated and real-time stability studies, assessing both the physical and chemical properties of the formulation over time.

Accelerated Stability Study

Accelerated stability studies use elevated temperatures to predict the long-term stability of a product in a shorter timeframe.[12] The following protocol is based on the EPA's guidelines for pesticide storage stability.[10]

Protocol 1: Accelerated Storage Stability of this compound Formulations

  • Sample Preparation: Package the this compound formulation in its intended commercial packaging. Prepare a sufficient number of samples for analysis at each time point.

  • Storage Conditions: Place the samples in a temperature-controlled oven at 54 ± 2°C.[12]

  • Time Points: Conduct analysis at time 0 and after 14 days.

  • Physical Stability Assessment: At each time point, visually inspect the samples for any changes in appearance, such as color change, phase separation, sedimentation (for EC), or caking (for WP). For EC formulations, also assess emulsion stability upon dilution in water.

  • Chemical Stability Assessment: Quantify the concentration of this compound at each time point using a validated analytical method, such as HPLC-UV (see Protocol 3).

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and degradation pathways.[13][14]

Protocol 2: Forced Degradation of this compound

  • Acid and Base Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[15]

    • For base hydrolysis, add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[15]

    • Neutralize the samples and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.[16]

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Heat a solid sample of this compound at a high temperature (e.g., 100°C) for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Analytical Method for this compound Quantification

A validated stability-indicating analytical method is required to accurately quantify the active ingredient and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[16]

Protocol 3: HPLC-UV Method for Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of a pure this compound standard (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • EC Formulation: Accurately weigh a portion of the EC formulation, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.[1]

    • WP Formulation: Accurately weigh a portion of the WP formulation, disperse it in a suitable solvent, sonicate to ensure complete extraction of this compound, and dilute to a known volume. Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 3: Example of Physical Stability Assessment of a this compound EC Formulation

Time PointStorage ConditionAppearanceColorPhase SeparationEmulsion Stability (upon dilution)
0-Clear, homogenous liquidLight yellowNoneForms a stable, milky emulsion
14 days54 ± 2°CClear, homogenous liquidLight yellowNoneForms a stable, milky emulsion

Table 4: Example of Chemical Stability Assessment of this compound Formulations

Formulation TypeTime PointStorage ConditionThis compound Concentration (% of initial)
EC Formulation A 0-100.0
14 days54 ± 2°C98.5
WP Formulation B 0-100.0
14 days54 ± 2°C99.2

Visualization of Workflows and Pathways

Graphical representations are essential for illustrating complex processes and relationships in formulation development.

Formulation_Development_Workflow cluster_0 Pre-formulation Studies cluster_1 Formulation Design cluster_2 Stability Testing cluster_3 Analysis & Finalization Stemonine_Characterization This compound Characterization (Solubility, pKa) Excipient_Compatibility Excipient Compatibility Screening Stemonine_Characterization->Excipient_Compatibility Formulation_Type_Selection Formulation Type Selection (EC, WP, etc.) Excipient_Compatibility->Formulation_Type_Selection Component_Optimization Component Optimization (Solvents, Surfactants, Stabilizers) Formulation_Type_Selection->Component_Optimization Forced_Degradation Forced Degradation Studies Component_Optimization->Forced_Degradation Accelerated_Stability Accelerated Stability Studies Component_Optimization->Accelerated_Stability Real_Time_Stability Real-Time Stability Studies Component_Optimization->Real_Time_Stability Analytical_Method_Development Analytical Method Development (HPLC) Forced_Degradation->Analytical_Method_Development Data_Analysis Data Analysis & Shelf-life Determination Accelerated_Stability->Data_Analysis Real_Time_Stability->Data_Analysis Analytical_Method_Development->Data_Analysis Final_Formulation Final Formulation Selection Data_Analysis->Final_Formulation

Caption: Workflow for this compound biopesticide formulation development.

Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening) This compound->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidation (e.g., H2O2) Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Photolysis (UV Light) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation Photodegradation_Product->Further_Degradation

Caption: Plausible degradation pathways of this compound.

Stability_Testing_Logic Start Start Stability Assessment Formulation Prepare Formulation Prototype Start->Formulation Accelerated_Study Conduct Accelerated Stability Study (54°C, 14 days) Formulation->Accelerated_Study Check_Stability Is Formulation Stable? Accelerated_Study->Check_Stability Real_Time_Study Conduct Real-Time Stability Study Check_Stability->Real_Time_Study Yes Reformulate Reformulate Check_Stability->Reformulate No Shelf_Life Determine Shelf-life Real_Time_Study->Shelf_Life End Final Stable Formulation Shelf_Life->End Reformulate->Formulation

Caption: Logical flow for biopesticide stability testing.

References

Application Notes and Protocols for Electrophysiological Studies on the Insecticidal Action of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Stemonine, a natural insecticide derived from plants of the Stemona genus. The protocols detailed below are intended to guide researchers in setting up and conducting experiments to investigate the insecticidal mechanism of this compound and its derivatives.

Introduction

This compound and its related alkaloids, particularly stemofoline, have demonstrated potent insecticidal properties. Electrophysiological studies have been pivotal in elucidating their primary mode of action, which involves the modulation of insect nicotinic acetylcholine receptors (nAChRs). These receptors are critical for synaptic transmission in the insect central nervous system, making them a key target for insecticide development. This compound alkaloids exhibit a range of activities, with some acting as potent agonists, leading to hyperexcitation and paralysis, while others act as antagonists. Evidence also suggests a secondary mechanism involving the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data Summary

The following table summarizes the available quantitative data on the electrophysiological effects of various this compound alkaloids on insect nAChRs. This data is crucial for comparing the potency and efficacy of different compounds and for structure-activity relationship (SAR) studies.

AlkaloidInsect Species/Cell LineReceptor TypeElectrophysiological EffectPotency (EC₅₀/IC₅₀)Reference
StemofolineNot SpecifiedNicotinic Acetylcholine Receptor (nAChR)Agonist1.7 nM (EC₅₀)[1]
16-hydroxystemofolineNot SpecifiedNicotinic Acetylcholine Receptor (nAChR)AgonistNot Reported[2]
13-demethoxy-11(S),12(R)-dihydroprotothis compoundNot SpecifiedNicotinic Acetylcholine Receptor (nAChR)AntagonistNot Reported[2]

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below. These protocols are based on established techniques for studying insecticide action on insect neurons and can be adapted for the investigation of this compound.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes Expressing Insect nAChRs

This technique is ideal for characterizing the interaction of this compound alkaloids with specific subtypes of insect nAChRs expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired insect nAChR subunits (e.g., from Drosophila melanogaster or other target insects). The specific subunits chosen will influence the receptor's pharmacology.

  • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Recording Setup:

  • Place a single oocyte in a recording chamber continuously perfused with recording solution.

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Use a voltage-clamp amplifier to hold the oocyte membrane potential at a negative holding potential, typically -60 mV to -80 mV, to prevent the activation of voltage-gated channels.

3. Recording Solution (Oocyte Ringer's Solution):

  • 96 mM NaCl

  • 2 mM KCl

  • 1 mM MgCl₂

  • 1.8 mM CaCl₂

  • 5 mM HEPES

  • Adjust pH to 7.5 with NaOH.

4. This compound Application and Data Acquisition:

  • Dissolve this compound alkaloids in the recording solution to the desired concentrations. A solvent like DMSO may be used at a final concentration of <0.1%.

  • Apply acetylcholine (ACh) or another nAChR agonist to elicit a control current.

  • To test for agonistic activity, apply different concentrations of the this compound alkaloid alone and measure the induced current.

  • To test for antagonistic activity, co-apply the this compound alkaloid with a fixed concentration of ACh and measure the inhibition of the ACh-induced current.

  • Acquire and record the currents using appropriate data acquisition software. Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2: Patch-Clamp Recordings from Cultured Insect Neurons

This protocol allows for the study of this compound's effects on native nAChRs in their natural cellular environment.

1. Primary Neuron Culture:

  • Dissect ganglia (e.g., from cockroach, locust, or fruit fly larvae) in a sterile saline solution.

  • Dissociate the neurons enzymatically (e.g., with trypsin or collagenase/dispase) and mechanically.

  • Plate the dissociated neurons on coated coverslips and culture them in an appropriate medium for 1-3 days.

2. Recording Setup:

  • Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.

  • Perfuse the chamber with an external recording solution.

  • Use a glass micropipette (3-7 MΩ resistance) filled with an internal solution to form a high-resistance (gigaohm) seal with the membrane of a single neuron.

  • Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

3. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.2-7.4.

  • Internal Solution (in mM): 140 KCl (or K-gluconate), 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2-7.4.

4. This compound Application and Data Acquisition:

  • In voltage-clamp mode (holding potential of -60 to -70 mV), apply ACh to elicit inward currents.

  • To test for agonistic effects, apply this compound alkaloids via a perfusion system.

  • For antagonistic effects, co-apply this compound with ACh.

  • In current-clamp mode, measure changes in the neuron's membrane potential and firing rate in response to this compound application.

  • Record and analyze the data to characterize the effects of this compound on neuronal excitability.

Visualizations

Signaling Pathway of this compound's Insecticidal Action

The primary mechanism of this compound's insecticidal action involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. As an agonist, this compound mimics the action of acetylcholine but is not readily broken down by acetylcholinesterase (AChE), leading to prolonged receptor activation. This causes a constant influx of cations (Na⁺ and Ca²⁺), resulting in persistent depolarization of the postsynaptic neuron. The neuron becomes hyperexcited, leading to uncontrolled nerve impulses, tremors, paralysis, and ultimately, the death of the insect. Some this compound alkaloids may also act as antagonists, blocking the normal function of nAChRs and leading to paralysis. A secondary mode of action may involve the inhibition of AChE, which would further potentiate the effects of both endogenous acetylcholine and agonistic this compound alkaloids.

Stemonine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound (Agonist) This compound->AChE Inhibition This compound->nAChR Binds (Agonist) Stemonine_ant This compound (Antagonist) Stemonine_ant->nAChR Binds (Antagonist) Block Blocked Signal Stemonine_ant->Block Prevents Opening Ion_channel Cation Channel (Na⁺, Ca²⁺) nAChR->Ion_channel Opens Depolarization Persistent Depolarization Ion_channel->Depolarization Cation Influx Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Block->Paralysis

Caption: Proposed signaling pathway for the insecticidal action of this compound alkaloids.

Experimental Workflow for Electrophysiological Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on insect neurons using electrophysiological techniques.

Electrophysiology_Workflow start Start: Hypothesis Formulation prep Preparation of Biological Material start->prep oocyte_prep Xenopus Oocyte Preparation and cRNA Injection prep->oocyte_prep Option 1 neuron_culture Insect Neuron Culture prep->neuron_culture Option 2 setup Electrophysiology Rig Setup oocyte_prep->setup neuron_culture->setup recording Electrophysiological Recording setup->recording tevc Two-Electrode Voltage-Clamp (TEVC) recording->tevc for Oocytes patch Patch-Clamp (Whole-Cell) recording->patch for Neurons application Application of this compound and Control Compounds tevc->application patch->application acquisition Data Acquisition application->acquisition analysis Data Analysis acquisition->analysis dose_response Dose-Response Curves (EC₅₀ / IC₅₀) analysis->dose_response kinetics Analysis of Current Kinetics analysis->kinetics interpretation Interpretation of Results dose_response->interpretation kinetics->interpretation conclusion Conclusion & Publication interpretation->conclusion

Caption: General workflow for electrophysiological studies of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Neuroprotective Effects of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine, an alkaloid derived from the roots and rhizomes of Stemona species, has garnered interest for its potential therapeutic properties. Emerging evidence suggests that this compound may exert neuroprotective effects, making it a candidate for investigation in the context of neurodegenerative diseases. This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the neuroprotective capacity of this compound. The described assays are designed to assess its effects on cell viability, cytotoxicity, oxidative stress, and apoptosis in neuronal cell models. The protocols provided herein are foundational and can be adapted to specific research questions and cell types.

Key Putative Neuroprotective Mechanisms of this compound

The neuroprotective effects of alkaloids similar to this compound are often attributed to their ability to mitigate cellular stressors. The primary mechanisms of action investigated in these protocols include:

  • Antioxidant Activity: The capacity to reduce the levels of reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system is a key neuroprotective strategy.

  • Anti-apoptotic Effects: Inhibition of programmed cell death pathways, often by modulating the expression of key regulatory proteins, is crucial for neuronal survival.

  • Modulation of Signaling Pathways: Activation of pro-survival signaling cascades, such as the Nrf2/HO-1 and PI3K/Akt pathways, can enhance cellular resilience to neurotoxic insults.

Data Presentation: Quantitative Effects of a this compound-Related Alkaloid

While specific quantitative data for this compound is emerging, the following tables summarize the neuroprotective effects of a structurally related alkaloid, Sinomenine, against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 neuronal cells. This data serves as a representative example of the potential efficacy that can be assessed using the protocols outlined below.

Table 1: Effect of Sinomenine on Cell Viability (MTT Assay) in H₂O₂-Treated PC12 Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
H₂O₂20052.3 ± 4.1
Sinomenine + H₂O₂175.8 ± 3.9
Sinomenine + H₂O₂588.2 ± 4.5

Table 2: Effect of Sinomenine on Oxidative Stress Markers in H₂O₂-Treated PC12 Cells.[1][2]

Treatment GroupConcentration (µM)MDA Level (% of Control)GSH Content (% of Control)SOD Activity (% of Control)
Control-100 ± 8.1100 ± 7.5100 ± 9.3
H₂O₂200215.4 ± 12.345.2 ± 5.855.1 ± 6.2
Sinomenine + H₂O₂1150.1 ± 9.770.3 ± 6.178.4 ± 5.9
Sinomenine + H₂O₂5115.8 ± 7.989.6 ± 6.892.3 ± 7.1

Table 3: Effect of Sinomenine on Apoptosis-Related Protein Expression (Western Blot) in H₂O₂-Treated Neuronal Cells (Hypothetical Data)

Treatment GroupConcentration (µM)Relative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Control-1.01.01.0
H₂O₂2002.50.46.25
Sinomenine + H₂O₂11.80.72.57
Sinomenine + H₂O₂51.20.91.33

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the neuroprotective effects of this compound and the potential signaling pathways involved.

G cluster_workflow Experimental Workflow cluster_assays Assays start Neuronal Cell Culture (e.g., SH-SY5Y, PC12, HT22) treatment Pre-treatment with this compound start->treatment insult Induction of Neurotoxicity (e.g., H₂O₂, Glutamate, MPP+) treatment->insult assays Perform Cell-Based Assays insult->assays data Data Analysis and Interpretation assays->data viability Cell Viability (MTT) cytotoxicity Cytotoxicity (LDH) ros Oxidative Stress (ROS) apoptosis Apoptosis (Annexin V/PI) western Western Blot

Experimental workflow for assessing this compound's neuroprotection.

G cluster_pathway Putative Nrf2/HO-1 Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ROS Cellular Stress (e.g., Oxidative Stress) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 inhibits degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds HO1 HO-1 ARE->HO1 upregulates Antioxidant Antioxidant Enzymes ARE->Antioxidant upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant->Neuroprotection

This compound's potential activation of the Nrf2/HO-1 pathway.

G cluster_pathway Intrinsic Apoptosis Pathway Neurotoxin Neurotoxin (e.g., H₂O₂, MPP+) Bax Bax Neurotoxin->Bax activates Bcl2 Bcl-2 Neurotoxin->Bcl2 inhibits This compound This compound This compound->Bcl2 promotes Mitochondrion Mitochondrion Bax->Mitochondrion induces pore formation Bcl2->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's potential inhibition of the intrinsic apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), HT22 (mouse hippocampal).

  • Materials:

    • Neuronal cell line of choice

    • Complete culture medium

    • This compound

    • Neurotoxin (e.g., H₂O₂, glutamate, MPP+)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Introduce the neurotoxin to induce cell death and incubate for the desired period (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Cell Lines: As above.

  • Materials:

    • Cultured neuronal cells in a 96-well plate

    • This compound

    • Neurotoxin

    • Commercially available LDH cytotoxicity assay kit

  • Protocol:

    • Follow the cell seeding, this compound pre-treatment, and neurotoxin exposure steps as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS using a fluorescent probe.

  • Cell Lines: As above.

  • Materials:

    • Cultured neuronal cells in a 96-well plate

    • This compound

    • Neurotoxin (e.g., H₂O₂)

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells and treat with this compound and a neurotoxin as previously described.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

    • Express ROS levels as a percentage of the neurotoxin-treated group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Lines: As above.

  • Materials:

    • Cultured neuronal cells

    • This compound

    • Neurotoxin

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Culture cells in 6-well plates and treat with this compound and the neurotoxin.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in neuroprotective and apoptotic signaling pathways.

  • Cell Lines: As above.

  • Materials:

    • Cultured neuronal cells

    • This compound

    • Neurotoxin

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

    • Western blotting equipment

  • Protocol:

    • Culture cells in larger format dishes (e.g., 60 or 100 mm) and treat as required.

    • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for investigating the neuroprotective effects of this compound in vitro. By employing these cell-based assays, researchers can elucidate the mechanisms by which this compound may protect neuronal cells from various insults, thereby providing valuable insights for the development of novel therapeutic strategies for neurodegenerative diseases. It is recommended to optimize the described protocols for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Overcoming low yield in the total synthesis of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Stemonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, particularly those leading to low yields in this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound and related Stemona alkaloids?

A1: The total synthesis of this compound, a structurally complex Stemona alkaloid, has been approached through several key strategies. These often involve the construction of the core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton. Prominent strategies include:

  • Convergent Assembly: This approach, utilized in syntheses such as the one by Williams, involves preparing key fragments of the molecule separately and then combining them at a late stage. This strategy can improve overall yield by reducing the number of steps in the longest linear sequence.[1][2]

  • Ring-Closing Metathesis (RCM): Syntheses, for instance by Wipf, have employed RCM to form the central seven-membered azepine ring.[3]

  • Diels-Alder Cycloaddition: The Hart synthesis, among others, has successfully used an intramolecular Diels-Alder reaction to construct the cyclohexane ring with high stereocontrol.

  • Tandem Reactions: Several syntheses employ tandem or cascade reactions to rapidly build molecular complexity. Examples include the Staudinger-aza-Wittig reaction for perhydroazepine ring formation and iodine-induced tandem cyclizations to form the pyrrolidino-butyrolactone framework.[1][2]

Q2: Which steps in the total synthesis of this compound are particularly prone to low yields?

A2: Several steps in the various reported total syntheses of this compound are known to be challenging and can result in low yields. These often involve the formation of sterically hindered bonds, controlling stereochemistry across multiple chiral centers, or managing sensitive functional groups. Key low-yield steps can include:

  • Formation of the Tetracyclic Core: The construction of the intricate ring system of this compound is inherently challenging and can lead to side reactions or incomplete conversion.

  • Stereoselective Transformations: Reactions that set key stereocenters, if not perfectly optimized, can lead to mixtures of diastereomers that are difficult to separate, thus lowering the yield of the desired product.

  • Late-Stage Functional Group Manipulations: Modifications in the final stages of the synthesis can be hampered by the complexity of the molecule, leading to reduced yields.

Q3: How can the overall yield of the this compound synthesis be improved?

A3: Improving the overall yield of a complex multi-step synthesis like that of this compound requires a multifaceted approach:

  • Optimization of Reaction Conditions: Each step should be individually optimized for temperature, solvent, catalyst, and reaction time to maximize conversion and minimize side products.

  • Convergent Synthetic Design: As mentioned, a convergent approach is generally superior to a linear one for maximizing overall yield in a long synthesis.

  • Use of High-Yielding Key Reactions: Employing robust and well-established reactions for crucial bond formations can significantly impact the overall success of the synthesis.

  • Protecting Group Strategy: A carefully planned protecting group strategy is essential to avoid unwanted side reactions with sensitive functional groups.

Troubleshooting Guides for Low-Yield Reactions

This section provides troubleshooting for specific key reactions known to be challenging in the context of this compound synthesis.

The Intramolecular Staudinger-Aza-Wittig Reaction

This reaction is crucial for the formation of the perhydroazepine ring in several this compound syntheses.[1][2]

Problem Potential Cause Suggested Solution
Low or no conversion of the azide to the iminophosphorane. - Incomplete Staudinger reaction.- Steric hindrance around the azide or phosphine.- Ensure anhydrous and oxygen-free conditions.- Use a less sterically hindered phosphine, such as tributylphosphine, which can be more reactive than triphenylphosphine.- Increase reaction temperature and/or time.
Iminophosphorane is formed but does not undergo intramolecular aza-Wittig cyclization. - High activation energy for cyclization.- Unfavorable conformation for intramolecular reaction.- Increase reaction temperature (refluxing toluene is common).- Use a more reactive phosphine to potentially lower the activation energy.- Ensure the linker between the iminophosphorane and the carbonyl group has the appropriate length and flexibility for cyclization.
Formation of side products (e.g., hydrolysis of the iminophosphorane to an amine). - Presence of water in the reaction mixture.- Use rigorously dried solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Iodine-Induced Tandem Cyclization

This reaction is used to construct the pyrrolidino-butyrolactone framework.[1][2]

Problem Potential Cause Suggested Solution
Low yield of the desired cyclized product. - Inefficient electrophilic activation of the alkene/alkyne by iodine.- Competing side reactions, such as decomposition or polymerization.- Unfavorable stereochemistry for the tandem cyclization.- Optimize the iodine source (e.g., I2, NIS, I(coll)2ClO4).- Adjust the reaction temperature; some iodocyclizations proceed better at low temperatures.- Screen different solvents to find the optimal medium for the reaction.- Ensure the substrate is pure, as impurities can interfere with the reaction.
Formation of a mixture of diastereomers. - Poor facial selectivity in the initial iodonium ion formation.- Lack of stereochemical control in the subsequent nucleophilic attack.- Use a chiral auxiliary or catalyst to induce stereoselectivity.- Modify the substrate to introduce steric bias that favors the formation of one diastereomer.- Carefully analyze the reaction kinetics and thermodynamics to identify conditions that favor the desired isomer.
Ring-Closing Metathesis (RCM) for Azepine Formation

RCM is a powerful tool for forming the seven-membered azepine ring.

Problem Potential Cause Suggested Solution
Low conversion or slow reaction. - Catalyst deactivation.- Steric hindrance in the diene precursor.- Inappropriate catalyst choice.- Use a more robust second or third-generation Grubbs or Hoveyda-Grubbs catalyst.- Ensure all solvents and reagents are thoroughly degassed and free of impurities that can poison the catalyst.- Increase the reaction temperature, but monitor for catalyst decomposition.- Use a higher catalyst loading, although this should be a last resort.
Formation of oligomers or polymers. - Intermolecular metathesis is competing with the desired intramolecular RCM.- Perform the reaction at high dilution to favor the intramolecular pathway.- Use a syringe pump for the slow addition of the diene precursor to the reaction mixture to maintain a low substrate concentration.
Double bond isomerization in the product. - The ruthenium catalyst can sometimes catalyze the isomerization of the newly formed double bond.- Use a catalyst known to have lower isomerization activity.- Add a stoichiometric amount of an isomerization inhibitor, such as 1,4-benzoquinone, after the RCM is complete.

Quantitative Data Summary

The following tables summarize reported yields for key transformations in representative total syntheses of this compound and related alkaloids. Note: Direct comparison can be challenging due to variations in substrates and reaction conditions.

Table 1: Yields for Key Ring-Forming Reactions in this compound Synthesis

Reaction Synthetic Route (Lead Author) Reported Yield Reference
Intramolecular Staudinger-Aza-Wittig ReactionWilliamsNot explicitly stated for this step[2]
Iodine-Induced Tandem CyclizationWilliamsNot explicitly stated for this step[2]
Azepine Ring-Closing MetathesisWipf (Tuberothis compound)Not explicitly stated for this step[3]
Intramolecular Diels-Alder ReactionHart (Stenine)Not explicitly stated for this step

Table 2: Overall Yields of Selected Stemona Alkaloid Total Syntheses

Alkaloid Lead Author Number of Steps Overall Yield Reference
(-)-Tuberothis compoundWipf241.4%[3]
(-)-StemonineWilliamsNot explicitly statedNot explicitly stated[2]

Experimental Protocols

Below are generalized protocols for the key reactions discussed. Note: These are illustrative and should be adapted based on the specific substrate and the detailed procedures reported in the primary literature.

Protocol 1: General Procedure for Intramolecular Staudinger-Aza-Wittig Reaction
  • Preparation: To a solution of the azido-aldehyde/ketone substrate in anhydrous toluene (0.01-0.05 M) under an argon atmosphere is added triphenylphosphine (1.1 equivalents) in one portion.

  • Staudinger Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the azide and formation of the iminophosphorane.

  • Aza-Wittig Cyclization: The reaction mixture is then heated to reflux (approx. 110 °C) and stirred for 12-24 hours, or until the reaction is complete by TLC/LC-MS analysis.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclic imine.

Protocol 2: General Procedure for Iodine-Induced Cyclization
  • Preparation: The unsaturated substrate is dissolved in an appropriate solvent (e.g., acetonitrile, dichloromethane) at the desired temperature (often 0 °C to room temperature).

  • Reaction Initiation: A solution of iodine (1.2-2.0 equivalents) in the same solvent is added dropwise to the substrate solution. The reaction is protected from light.

  • Reaction Monitoring: The reaction is monitored by TLC/LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Key Reaction Step

Troubleshooting_Workflow start Low Yield Observed in Reaction X check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions optimize_reagents Optimize Reagents (Stoichiometry, Catalyst, Solvent) check_purity->optimize_reagents If pure check_conditions->optimize_reagents If correct optimize_params Optimize Physical Parameters (Temperature, Concentration, Time) optimize_reagents->optimize_params analyze_byproducts Identify Byproducts (NMR, MS) optimize_params->analyze_byproducts If yield still low end_success Yield Improved optimize_params->end_success If yield improves modify_pathway Modify Synthetic Pathway (e.g., Change Protecting Group) analyze_byproducts->modify_pathway Byproducts suggest alternative pathway modify_pathway->optimize_reagents Implement changes modify_pathway->end_success If yield improves end_fail Re-evaluate Synthetic Strategy modify_pathway->end_fail If no improvement

Caption: A logical workflow for troubleshooting and optimizing a low-yielding reaction.

Convergent vs. Linear Synthesis Strategy

Synthesis_Strategy cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D C->D Target_L Target D->Target_L A_C A' Fragment1 Fragment 1 A_C->Fragment1 B_C B' B_C->Fragment1 C_C C' Fragment2 Fragment 2 C_C->Fragment2 D_C D' D_C->Fragment2 Target_C Target Fragment1->Target_C Fragment2->Target_C

Caption: Comparison of linear and convergent synthetic strategies.

References

Troubleshooting peak tailing in HPLC analysis of Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Stemonine, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For a basic compound like this compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.

Is the peak tailing affecting only the this compound peak or all peaks in the chromatogram?

  • All Peaks Tailing: This generally indicates a physical problem with the HPLC system or the column.

    • Check for extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.

    • Inspect the column: A void at the column inlet or a blocked frit can cause tailing for all peaks. If suspected, reversing and flushing the column or replacing it may be necessary.

  • Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase. Proceed with the following optimization steps.

Step 1: Mobile Phase pH Optimization

Recommendation: Operate the mobile phase at a low pH (typically between 2.5 and 3.5) to ensure that the residual silanol groups on the silica-based stationary phase are protonated (Si-OH). This minimizes the ionic interaction with the protonated this compound molecule, thereby reducing peak tailing.

Experimental Protocol: pH Adjustment

  • Prepare a series of mobile phases: Start with your current mobile phase and prepare variations by adding a small percentage (e.g., 0.1% v/v) of an acidic modifier. Common choices include formic acid, acetic acid, or trifluoroacetic acid (TFA).

  • Test a pH range: Prepare mobile phases with pH values of approximately 3.5, 3.0, and 2.5.

  • Inject this compound standard: Analyze the this compound standard using each mobile phase under the same chromatographic conditions (flow rate, temperature, etc.).

  • Evaluate peak shape: Compare the tailing factor for the this compound peak in each chromatogram. The tailing factor (Tf) can be calculated as: Tf = W(0.05) / 2f, where W(0.05) is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height. A value closer to 1 indicates a more symmetrical peak.

Mobile Phase Modifier (0.1% v/v)Approximate pHExpected Outcome on this compound Peak Shape
None (Initial Condition)Neutral/Slightly AcidicSignificant Tailing
Acetic Acid~3.5Reduced Tailing
Formic Acid~3.0Further Reduction in Tailing
Trifluoroacetic Acid (TFA)~2.5Potentially Symmetrical Peak
Step 2: Use of a Mobile Phase Additive (Competitive Base)

If optimizing the pH does not completely resolve the peak tailing, the addition of a competitive base, such as triethylamine (TEA), to the mobile phase can be effective. TEA competes with this compound for interaction with the active silanol sites on the stationary phase.

Recommendation: Add a low concentration of TEA (typically 0.1-0.5% v/v) to the mobile phase. It is important to adjust the pH of the mobile phase after the addition of TEA.

Experimental Protocol: Addition of Triethylamine

  • Prepare mobile phase with TEA: To your optimized low-pH mobile phase, add a specific concentration of TEA (e.g., start with 0.1% v/v).

  • Adjust pH: Re-adjust the pH of the mobile phase to the optimal value determined in Step 1.

  • Equilibrate the column: Flush the column with the new mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully equilibrated.

  • Inject this compound standard: Analyze the this compound standard and evaluate the peak shape.

  • Optimize TEA concentration: If tailing persists, incrementally increase the TEA concentration (e.g., to 0.2%, 0.3%) and repeat the analysis.

TEA Concentration (v/v)pH AdjustmentExpected Outcome on this compound Peak Shape
0.1%Re-adjust to optimal low pHSignificant improvement in peak symmetry
0.2%Re-adjust to optimal low pHFurther improvement, potentially symmetrical peak
0.3%Re-adjust to optimal low pHMonitor for potential changes in retention time
Step 3: Column Selection and Other Considerations
  • Column Chemistry: Modern, high-purity silica columns (Type B) with end-capping are designed to have fewer accessible silanol groups and generally produce better peak shapes for basic compounds. If you are using an older column (Type A), consider switching to a newer generation column.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. To check for this, dilute your sample and inject it again. If the peak shape improves, column overload was a contributing factor.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my HPLC analysis?

A1: Peak tailing for this compound, a basic alkaloid, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This interaction provides an additional retention mechanism that delays the elution of a portion of the analyte, resulting in a "tail."

Q2: What is the role of mobile phase pH in controlling peak tailing for this compound?

A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. By maintaining a low mobile phase pH (typically 2.5-3.5), the residual silanol groups on the stationary phase are kept in their neutral, non-ionized form (Si-OH). This minimizes the undesirable ionic interactions with the protonated this compound molecule, leading to a more symmetrical peak shape.

Q3: How does triethylamine (TEA) improve the peak shape of this compound?

A3: Triethylamine (TEA) is a competitive base that, when added to the mobile phase, interacts with the active silanol sites on the stationary phase. By "masking" these sites, TEA reduces the opportunity for the this compound molecules to engage in secondary interactions, resulting in a more uniform elution and a sharper, more symmetrical peak.

Q4: Can the type of HPLC column I use affect peak tailing for this compound?

A4: Absolutely. Modern HPLC columns are often manufactured with high-purity "Type B" silica and are "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with analytes. Using a column with these features will significantly reduce peak tailing for basic compounds like this compound compared to older "Type A" silica columns.

Q5: I've tried adjusting the pH and adding TEA, but my this compound peak still shows some tailing. What else can I do?

A5: If you have optimized the mobile phase and are still experiencing issues, consider the following:

  • Column Overload: Try injecting a more dilute sample of this compound.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent with a weaker elution strength.

  • Column Condition: Your column may be old or contaminated. Try flushing it with a strong solvent or consider replacing it.

  • Instrumental Effects: Check for any sources of dead volume in your HPLC system, such as excessively long or wide tubing.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_tail Likely a Physical Issue q1->all_tail Yes stemonine_tail Likely a Chemical Interaction q1->stemonine_tail No check_system Check for Dead Volume Inspect Column (Void/Frit Blockage) all_tail->check_system optimize_ph Step 1: Optimize Mobile Phase pH (Target: 2.5 - 3.5) stemonine_tail->optimize_ph q2 Is peak shape acceptable? optimize_ph->q2 add_tea Step 2: Add Competitive Base (e.g., 0.1-0.5% TEA) q2->add_tea No end Symmetrical Peak Achieved q2->end Yes q3 Is peak shape acceptable? add_tea->q3 other_considerations Step 3: Other Considerations - Modern End-capped Column - Check for Column Overload - Verify Sample Solvent q3->other_considerations No q3->end Yes other_considerations->end

Caption: A troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

Chemical_Interactions cluster_0 Without Optimization (High pH) cluster_1 With Optimization (Low pH / TEA) stemonine_pos This compound (Protonated) [R3NH+] silanol_neg Ionized Silanol Group [Si-O-] stemonine_pos->silanol_neg Ionic Interaction tailing Peak Tailing silanol_neg->tailing Causes stemonine_pos2 This compound (Protonated) [R3NH+] silanol_neutral Protonated Silanol Group (Low pH) [Si-OH] or Masked Silanol Group (TEA) stemonine_pos2->silanol_neutral No Interaction symmetrical Symmetrical Peak silanol_neutral->symmetrical Leads to

Caption: The chemical interactions leading to peak tailing and the effect of optimization strategies.

Technical Support Center: Optimizing Stemonine Extraction from Stemona japonica

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of stemonine extraction from Stemona japonica. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for extracting this compound from Stemona japonica?

A1: Several solvent systems have been successfully employed. The choice of solvent depends on the desired purity, yield, and available equipment. Commonly used solvents include:

  • Ethanol (90-95%): Often used in reflux and percolation methods.[1][2][3]

  • Methanol (80%): Utilized for room temperature extractions.[4][5]

  • Supercritical Carbon Dioxide (SC-CO2) with Ethanol as an entrainer: A more advanced method that can offer high selectivity.[6]

  • Acidified Water and subsequent partitioning with organic solvents: A classic method for alkaloid extraction.[4]

Q2: What is the purpose of adding an alkalizer before extraction?

A2: In some protocols, particularly for supercritical fluid extraction, an alkalizer is used to convert alkaloidal salts present in the plant material into their free base form.[6] This can enhance their solubility in less polar solvents and improve extraction efficiency.

Q3: How can I purify the crude extract to obtain a higher concentration of this compound?

A3: Purification of the crude extract is a critical step. Common methods include:

  • Acid-Base Partitioning: This involves dissolving the crude extract in an acidic aqueous solution to protonate the alkaloids, washing with a non-polar organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the alkaloids with an organic solvent.[4]

  • Column Chromatography: Techniques like Medium Pressure Liquid Chromatography (MPLC) over C18 reversed-phase silica gel or normal phase chromatography on silica gel are effective for separating this compound from other alkaloids and impurities.[4]

  • Recrystallization: This is a final purification step to obtain high-purity crystalline this compound. Methanol is a solvent that has been used for the recrystallization of this compound.[6]

Q4: Are there significant differences in alkaloid profiles between different parts of the Stemona japonica plant?

A4: Yes, the concentration and composition of alkaloids can vary between the roots, stems, and leaves. The roots are generally considered the primary source of this compound and related alkaloids.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete extraction from the plant material.2. Degradation of this compound during extraction.3. Suboptimal solvent-to-solid ratio.4. Poor quality or incorrect identification of plant material.1. Increase extraction time, temperature (if using reflux), or the number of extraction cycles.[1][2] Consider using a finer powder of the plant material to increase surface area.2. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.3. Optimize the solvent-to-solid ratio. A common starting point is an 8:1 solvent-to-solid ratio (v/w).[1][2]4. Ensure proper botanical identification and use high-quality, properly dried plant material.
Co-extraction of a Large Amount of Impurities 1. The solvent system is not selective enough.2. The plant material was not properly prepared.1. Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the alkaloids.2. Consider a defatting step with a solvent like hexane prior to the main extraction.
Emulsion Formation During Liquid-Liquid Extraction 1. The pH of the aqueous phase is close to the pKa of the alkaloids.2. High concentration of surfactants or particulate matter.1. Adjust the pH to be further from the pKa of this compound.2. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. Centrifugation can also help to break the emulsion.
Difficulty in Crystallizing this compound 1. Presence of impurities that inhibit crystallization.2. The solution is supersaturated or not saturated enough.3. Incorrect choice of crystallization solvent.1. Further purify the extract using column chromatography.2. Slowly evaporate the solvent to achieve the optimal concentration for crystallization. Seeding with a small crystal of pure this compound can induce crystallization.3. Experiment with different solvents or solvent mixtures. Hot methanol has been reported to be effective for this compound crystallization.[6]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Alkaloids from Stemona japonica

Extraction Method Solvent System Key Parameters Reported Purity/Yield Source
Reflux Extraction 90% Ethanol- Plant material: Thick powder- Solvent-to-solid ratio: 8:1 (v/w)- Duration: 3 hours per extraction, 3 cyclesProduct purity of total alkaloids up to 70% after purification with D004 cation exchange resin.[1][2]
Supercritical Fluid Extraction SC-CO2 with 70-100% Ethanol as entrainer- Pre-treatment: Alkalization for 2-3 hours- Duration: 3-4 hoursHigh yield and high purity are claimed.[6]
Room Temperature Maceration 80% Methanol- Plant material: Fresh root fragments (60 kg scale)Crude alkaloid extract of 666 g was obtained.[4][5]
Percolation 95% Ethanol- Plant material: Air-dried and powdered roots (8.5 kg scale)- 3 cycles of percolationAn 80 g chloroform-soluble fraction was obtained after partitioning.[3]

Experimental Protocols

Protocol 1: Reflux Extraction with Ethanol
  • Preparation of Plant Material: Grind the dried roots of Stemona japonica into a coarse powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a round-bottom flask.

    • Add 800 mL of 90% ethanol to the flask.

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 3 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the extracts from all three cycles.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Partitioning for Purification
  • Acidification: Dissolve the crude extract in a 1% hydrochloric acid solution.

  • Washing: Extract the acidic solution with ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layer.

  • Basification: Adjust the pH of the aqueous layer to between 7 and 8 using a 5% ammonia solution.

  • Extraction of Alkaloids: Extract the basified aqueous solution with ethyl acetate. The this compound and other alkaloids will move into the ethyl acetate layer.

  • Concentration: Collect the ethyl acetate layer and evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.

Visualizations

experimental_workflow plant_material Stemona japonica (Dried Roots) grinding Grinding plant_material->grinding powder Powdered Material grinding->powder extraction Solvent Extraction (e.g., Reflux with 90% EtOH) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Acid-Base Partitioning) crude_extract->purification pure_this compound Purified this compound purification->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Low this compound Yield cause1 Incomplete Extraction? start->cause1 cause2 Degradation? start->cause2 cause3 Suboptimal Ratio? start->cause3 solution1 Increase Time/Cycles Use Finer Powder cause1->solution1 solution2 Avoid High Heat/ Strong Acid/Base cause2->solution2 solution3 Optimize Solvent: Solid Ratio cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chromatographic Resolution of Stemonine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Stemonine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main challenges stem from the structural similarity of this compound isomers. These molecules have the same molecular formula and connectivity but differ in the spatial arrangement of atoms (stereoisomers) or the position of functional groups (positional isomers).[1] This similarity leads to very close physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation often requires highly selective chiral stationary phases or careful optimization of mobile phase composition and other chromatographic parameters.

Q2: Which chromatographic techniques are most effective for this compound isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[2][3] For chiral separations, Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and unique selectivity compared to HPLC.[4][5][6][7] The choice of technique will depend on the specific isomers being separated, the required resolution, and the available instrumentation.

Q3: What type of HPLC column is recommended for separating this compound isomers?

A3: For separating stereoisomers (enantiomers and diastereomers), a chiral stationary phase (CSP) is typically required.[2][8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.[8] For separating non-chiral isomers or for general analysis of this compound-containing extracts, a reversed-phase C18 column is a common choice.[3]

Q4: How can I improve the resolution between closely eluting this compound isomers?

A4: Improving resolution involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k').[10]

  • Increase Efficiency: Use columns with smaller particle sizes (e.g., sub-2 µm for UPLC), increase the column length, or lower the flow rate.[10][11][12]

  • Enhance Selectivity: This is often the most effective approach. Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, or vice versa), adjust the pH, or change the column chemistry.[10][13]

  • Optimize Retention Factor: Adjust the mobile phase strength. In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention and may improve separation.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution/Overlapping Peaks 1. Inappropriate mobile phase composition.- Adjust the organic modifier-to-aqueous ratio. - Change the type of organic modifier (e.g., acetonitrile to methanol). - Modify the pH of the mobile phase to alter the ionization state of the alkaloids.[10]
2. Unsuitable column.- If separating stereoisomers, ensure a chiral stationary phase is being used. - Screen different types of chiral or achiral columns (e.g., C18, Phenyl).[10][14]
3. Suboptimal flow rate or temperature.- Decrease the flow rate to increase interaction time with the stationary phase.[12] - Adjust the column temperature; sometimes lower temperatures can improve resolution for isomers.[15]
Peak Tailing 1. Strong interaction between the basic alkaloid and acidic silanol groups on the silica support.- Add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1% TEA) to mask the silanol groups.[3]
2. Column overload.- Reduce the sample concentration or injection volume.
3. Column degradation.- Flush the column or replace it if necessary.
Peak Splitting or Shoulders 1. Co-elution of closely related isomers.- This indicates that some separation is occurring. Further optimize the selectivity (mobile phase, column type) to resolve the two peaks.[16]
2. Sample solvent is too strong.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[17][18]
3. Column void or blockage.- Check for a void at the column inlet. If present, the column may need to be replaced. - Check for a blocked frit and replace if necessary.[16]
4. Injector issue.- Ensure the injector is not faulty and that the correct sample volume is being aspirated.[17]
Unstable Baseline 1. Air bubbles in the system.- Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air.[19]
2. Contaminated mobile phase or detector cell.- Prepare fresh mobile phase using high-purity solvents. - Flush the system and clean the detector cell.[19]
3. Leaks in the system.- Check all fittings for leaks and tighten as necessary.[18]

Experimental Protocols

Method 1: General HPLC-ELSD for Alkaloids in Stemonae Radix

This method has been used for the simultaneous quantification of six alkaloids, including this compound, from commercial Stemonae radix. While not specifically optimized for isomer resolution, it serves as an excellent starting point for method development.

Sample Preparation:

  • Accurately weigh 1.0 g of dried, powdered Stemonae radix into a flask.

  • Add 50 mL of methanol and allow to soak for 30 minutes.

  • Reflux the mixture for 30 minutes.

  • Filter the extract.

  • For further purification, the extract can be passed through a C18 Solid Phase Extraction (SPE) column.[3]

Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1200 Series HPLC with Evaporative Light Scattering Detector (ELSD)
Column Agilent TC-C18, 5 µm, 4.6 mm × 250 mm
Guard Column C18, 5 µm, 4.6 mm × 12.5 mm
Mobile Phase A 0.1% Triethylamine in water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector ELSD: Drift tube temperature 100°C, Nebulizer gas (Nitrogen) 2.5 L/min

Gradient Program:

Time (min) % Mobile Phase B (Acetonitrile)
0 - 1020% to 30%
10 - 2530% to 40%
25 - 3540% (isocratic)
35 - 4540% to 50%
45 - 5550% to 55%
55 - 7055% to 80%

(Adapted from a study on the simultaneous quantification of six alkaloid components from commercial stemonae radix[3])

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh Powdered Stemonae Radix extraction Methanol Reflux Extraction start->extraction filtration Filter Extract extraction->filtration spe Optional: C18 SPE Cleanup filtration->spe final_sample Final Sample for Injection spe->final_sample injection Inject Sample final_sample->injection separation C18 Reversed-Phase Column Separation injection->separation detection ELSD Detection separation->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_selectivity Optimize Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_retention Adjust Retention (k') start Poor Peak Resolution change_mobile_phase Modify Mobile Phase (Solvent ratio, pH, modifier) start->change_mobile_phase change_column Change Column (e.g., Phenyl, Cyano, Chiral) start->change_column lower_flow_rate Decrease Flow Rate start->lower_flow_rate resolved Resolution Improved change_mobile_phase->resolved change_column->resolved longer_column Use Longer Column lower_flow_rate->longer_column smaller_particles Use Smaller Particle Size Column (UPLC) longer_column->smaller_particles adjust_strength Adjust Mobile Phase Strength smaller_particles->adjust_strength adjust_strength->resolved

Caption: Troubleshooting decision tree for poor resolution.

References

Addressing Stemonine instability in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stemonine Bioassays

Welcome to the technical support center for this compound-related bioassays. This resource provides researchers, scientists, and drug development professionals with essential guidance on handling this compound, a bioactive alkaloid known for its potential instability in aqueous solutions. Inconsistent results in bioassays are often traced back to issues with compound solubility and stability. This guide offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bioassay results with this compound are highly variable and not reproducible. What are the common causes?

Inconsistent results in bioassays using alkaloids like this compound often stem from problems with solution preparation and compound stability.[1] Key factors include:

  • Aqueous Instability: this compound, like many complex organic molecules, can be susceptible to degradation in aqueous environments. This degradation can be influenced by pH, temperature, and light exposure.[2][3]

  • Low Aqueous Solubility: this compound may have limited solubility in water, leading to precipitation or the formation of aggregates, especially at higher concentrations.[1][4] This reduces the effective concentration of the compound available to interact with the biological target.

  • Inaccurate Solution Preparation: Errors in preparing stock solutions and serial dilutions are a common source of variability.[5]

  • Improper Storage: this compound solutions may degrade if not stored under appropriate conditions (e.g., correct temperature, protection from light).

Q2: I observed a precipitate forming after diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

Precipitation indicates that the aqueous solubility of this compound has been exceeded. Here are several strategies to address this:

  • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions, its final concentration in the assay should be kept to a minimum, typically below 0.5%, as it can be toxic to cells and may affect protein function.[4]

  • Modify Dilution Method: Instead of diluting the DMSO stock into a small volume of aqueous buffer, add the DMSO stock directly to the final assay medium while vortexing.[4] The presence of proteins and other components in the media can help maintain the compound's solubility.[4]

  • Use Co-solvents: In some cases, using a small percentage of a co-solvent like ethanol in your stock solution may improve solubility upon dilution. However, always run a vehicle control to ensure the co-solvent does not affect the bioassay.[6]

  • Lower the Final Concentration: If precipitation persists, you may need to work at lower concentrations of this compound.

Q3: How does pH affect the stability of my this compound solution, and what is the optimal pH for my experiments?

  • Recommendation: It is crucial to perform a stability study of this compound in your specific bioassay buffer. A general approach is to prepare solutions at different pH values (e.g., 5.0, 6.0, 7.4) and monitor the concentration of the parent compound over time using High-Performance Liquid Chromatography (HPLC).[8][9]

  • For Cell-Based Assays: You are typically constrained to a physiological pH of ~7.4. In this case, it is essential to prepare fresh solutions for each experiment and minimize the time the compound spends in the aqueous medium before being added to the cells.

Q4: How can I verify that this compound is stable under my experimental conditions?

A stability study using HPLC is the most reliable method to confirm that this compound is not degrading during your bioassay.[10][11][12]

  • Procedure:

    • Prepare a solution of this compound in your complete assay medium at the highest concentration you plan to use.

    • Incubate this solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately analyze these aliquots by HPLC to quantify the amount of remaining this compound.

  • Interpretation: A significant decrease in the peak area corresponding to this compound over time indicates degradation. If degradation is observed, you may need to shorten incubation times or adjust other experimental parameters.

Experimental Protocols & Data

Protocol: HPLC Method for this compound Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess this compound stability. Method parameters may need to be optimized for your specific instrument and this compound analog.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., Hypersil BDS C18).[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate or Formic acid (for mobile phase modification)

    • Ultrapure water

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 1 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10][11] A common starting point could be a 55:45 mixture of methanol and 1 mM ammonium acetate.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: Approximately 295 nm (scan for optimal wavelength if using a DAD).[10]

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.5 to 200 µg/mL).[10][11] Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

    • Sample Preparation: At each time point of your stability study, dilute an aliquot of the incubated this compound solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analysis: Inject the prepared samples onto the HPLC system.

    • Quantification: Determine the peak area for this compound in each sample and use the calibration curve to calculate the concentration. The percentage of this compound remaining can be calculated relative to the concentration at time zero.

Data Presentation: Stability of Bioactive Compounds Under Various Conditions

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables illustrate how such data for other compounds can be presented. Researchers should generate similar data for this compound in their specific experimental systems.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pH% this compound Remaining (4 hours)% this compound Remaining (24 hours)
5.098%92%
6.097%88%
7.491%75%
8.085%60%

Table 2: Hypothetical Temperature-Dependent Stability of this compound in Assay Buffer (pH 7.4)

Temperature% this compound Remaining (8 hours)
4°C99%
25°C (Room Temp)95%
37°C89%

Visual Guides: Workflows & Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for troubleshooting and experimental planning.

G cluster_0 Troubleshooting Workflow for Inconsistent Bioassay Results start Inconsistent or Non-Reproducible Results check_sol Issue: Compound Solubility? start->check_sol check_stab Issue: Compound Stability? check_sol->check_stab No sol_precip Observe Precipitation? check_sol->sol_precip Yes check_assay Issue: Assay Procedure? check_stab->check_assay No stab_actions Action: - Run HPLC stability test - Prepare fresh solutions - Shorten incubation time check_stab->stab_actions Yes assay_actions Action: - Verify pipetting - Standardize cell passage # - Check incubation parameters check_assay->assay_actions Yes sol_actions Action: - Lower concentration - Optimize solvent - Add directly to media sol_precip->sol_actions end Consistent Results sol_actions->end stab_actions->end assay_actions->end

Caption: Troubleshooting inconsistent bioassay results.

G cluster_1 Experimental Workflow for this compound Stability Assessment prep_sol Prepare this compound in Assay Medium incubate Incubate under Bioassay Conditions (e.g., 37°C, 24h) prep_sol->incubate sampling Collect Aliquots at Time Points (T=0, 2, 4, 8, 24h) incubate->sampling analysis Analyze Aliquots by HPLC sampling->analysis hplc_setup Develop & Validate HPLC Method hplc_setup->analysis quantify Quantify this compound Peak Area vs. Calibration Curve analysis->quantify results Calculate % this compound Remaining vs. T=0 quantify->results decision Degradation > 10-15%? results->decision optimize Optimize Assay: - Shorten incubation - Adjust pH/temp decision->optimize Yes proceed Proceed with Bioassay decision->proceed No

References

Strategies for reducing byproducts in the semi-synthesis of Stemonine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the semi-synthesis of Stemonine derivatives. The focus is on practical strategies to minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the semi-synthesis of this compound derivatives.

Issue 1: Low Yield of Target Product Due to a Competing Knoevenagel Condensation

  • Q1: During a Horner-Wadsworth-Emmons (HWE) cyclization step to form a key lactone, I am observing a significant amount of a Knoevenagel byproduct and low yields of my desired product. How can I favor the intramolecular HWE reaction?

    • A1: This is a known issue where the deprotonated phosphonate intermediate reacts via an undesired intermolecular Knoevenagel pathway instead of the desired intramolecular HWE cyclization. The choice of base and reaction conditions is critical in directing the reaction towards the desired product. Strong, non-nucleophilic bases are often employed, but their effectiveness can vary. Based on documented experiments, sterically hindered bases under cryogenic conditions may offer a more favorable outcome, although this can be substrate-dependent. It has been reported that using potassium tert-butoxide (tBuOK) can provide a more favorable, albeit sometimes only 1:1, mixture of the desired HWE product to the Knoevenagel byproduct.[1] In contrast, conditions like K2CO3 with 18-crown-6, or bases such as NaH, LiOH, and NEt3, have been shown to strongly favor the formation of the undesired Knoevenagel product.[1]

Issue 2: Formation of Over-Alkylated Byproducts

  • Q2: In an alkylation step on a lactone intermediate, I am getting a mixture of my desired mono-methylated product and a di-methylated byproduct. How can I improve the selectivity for mono-alkylation?

    • A2: The formation of di-alkylated byproducts is common when the initially formed enolate is sufficiently reactive to undergo a second alkylation. To control this, precise management of stoichiometry and reaction time is essential. Using a slight excess of the base to ensure full deprotonation followed by a carefully controlled addition of the alkylating agent at low temperatures can prevent over-alkylation. For instance, treating the lactone with 1.8 equivalents of LHMDS at -78 °C, followed by the addition of 10 equivalents of methyl iodide for a short duration (e.g., 40 minutes), has been shown to yield the mono-methylated product exclusively.[2]

Issue 3: Unwanted Oxidation and N-Oxide Formation

  • Q3: My reaction is producing the N-oxide derivative of my target this compound alkaloid as a significant byproduct. What are the likely causes and solutions?

    • A3: N-oxide formation is a common side reaction when working with alkaloids containing tertiary amines, which can be susceptible to oxidation.[3] This can be caused by oxidizing agents present in the reaction mixture or by exposure to air over extended periods, especially if the reaction involves reagents like m-CPBA.[4]

      • Prevention:

        • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with nitrogen or argon.

        • Inert Atmosphere: Run reactions under a strict inert atmosphere (N2 or Ar).

        • Milder Reagents: If an oxidation step is necessary elsewhere in the molecule, consider using milder or more selective reagents that are less likely to affect the tertiary amine.

        • Control Stoichiometry: Use the minimum required amount of any oxidizing agent and monitor the reaction closely to avoid over-reaction.

Frequently Asked Questions (FAQs)

  • Q4: What general strategies can be applied to improve the overall efficiency and reduce byproducts in the semi-synthesis of complex natural products like this compound?

    • A4: Advancements in synthetic methods offer several strategies.[[“]] The use of chemoenzymatic and organocascade catalysis can provide highly selective transformations, minimizing the need for protecting groups and reducing side reactions.[[“]] Furthermore, developing a convergent synthesis, where complex fragments are prepared separately and then combined, can often improve overall yield and simplify purification compared to a long, linear approach.[6]

  • Q5: Are there specific purification techniques that are effective for separating structurally similar this compound derivatives and byproducts?

    • A5: Due to the structural similarity of alkaloids and their byproducts, purification can be challenging. Standard column chromatography is a primary method. For separating alkaloids, techniques involving ion exchange resins can be highly effective. For example, a D004 cation exchange resin has been successfully used for the purification of total alkaloids from Stemona japonica, achieving product purity of up to 70%.[7] The general process involves acidifying the crude extract to protonate the alkaloids, partitioning to remove neutral impurities, then basifying the aqueous layer and extracting the alkaloids into an organic solvent.[8]

Quantitative Data on Byproduct Reduction

The following table summarizes experimental results from a study attempting to optimize an intramolecular Horner-Wadsworth-Emmons (HWE) cyclization, showing how the choice of base significantly impacts the ratio of the desired lactone product versus the competitive Knoevenagel byproduct.[1]

EntryBaseOther ReagentsProduct Ratio (Desired Lactone : Knoevenagel Byproduct)Combined Yield (%)
1tBuOK-1 : 1-
2tBuOK--70%
3K2CO318-crown-61 : 23-
4NaH---
5LiOH---
6NEt3---
Data abstracted from a study on the synthesis of (-)-Stemospironine.[1] Entries 4-6 are noted as favoring the Knoevenagel pathway without specific ratios provided.

Experimental Protocols

Protocol 1: Selective Mono-methylation of a Lactone Intermediate

This protocol is based on a method developed during the formal synthesis of stenine to avoid di-methylation byproducts.[2]

  • Preparation: Dissolve the lactone substrate (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LHMDS (1.8 equiv) to the solution and stir for 30 minutes at -78 °C.

  • Alkylation: Add methyl iodide (MeI, 10 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 40 minutes, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired mono-methylated product.

Protocol 2: General Extraction and Isolation of Crude Alkaloids

This protocol is a generalized procedure based on the extraction of alkaloids from Stemona plant material, which is the first step before semi-synthetic modifications can occur.[8]

  • Extraction: Extract the dried and powdered plant material (e.g., roots) with an appropriate solvent like 95% EtOH exhaustively (e.g., 3 times for 3 days each).

  • Concentration: Collect the filtrate and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acidification: Acidify the crude extract with dilute HCl (e.g., 4%) to a pH of 1-2.

  • Partitioning (1): Partition the acidified extract between ethyl ether and water. Discard the ethyl ether layer which contains non-basic compounds.

  • Basification: Basify the collected aqueous layer with aqueous ammonia (NH3·H2O) to a pH of 9-10. This deprotonates the alkaloid salts.

  • Partitioning (2): Extract the basified aqueous layer repeatedly with a chlorinated solvent such as dichloromethane (CH2Cl2).

  • Final Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude alkaloid mixture, which can then be subjected to further purification or semi-synthetic modification.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the semi-synthesis of this compound derivatives.

G cluster_0 Phase 1: Upstream Processing cluster_1 Phase 2: Semi-Synthesis cluster_2 Phase 3: Downstream Processing A This compound-Rich Natural Source B Crude Extraction (e.g., EtOH) A->B C Acid-Base Partitioning B->C D Purified Natural this compound Alkaloid C->D E Reaction Setup (Inert Atmosphere) D->E F Addition of Reagents (e.g., Alkylating Agent) E->F G Reaction Monitoring (TLC, LC-MS) F->G H Quenching & Workup G->H I Crude Product Mixture H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final this compound Derivative K->L

Caption: General workflow for the semi-synthesis of a this compound derivative.

G Start Low yield in HWE reaction. Is Knoevenagel byproduct observed? Condition1 YES Start->Condition1 Check TLC/NMR Condition2 NO Start->Condition2 Action1 Root Cause: Reaction conditions favor intermolecular condensation. Condition1->Action1 OtherIssues Troubleshoot other causes: - Starting material degradation? - Reagent quality? - Incomplete reaction? Condition2->OtherIssues Sol1 Solution 1: Change Base. Use tBuOK instead of K2CO3/Crown Ether. Action1->Sol1 Sol2 Solution 2: Optimize Temperature & Concentration. Run under high dilution. Action1->Sol2

Caption: Troubleshooting decision tree for Knoevenagel byproduct formation.

References

Technical Support Center: Enhancing Stemonine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Stemonine for in vivo experiments.

Troubleshooting Guide

Researchers may encounter several issues when preparing this compound formulations for animal studies. This guide provides a systematic approach to overcoming these common challenges.

Problem 1: this compound powder does not dissolve in the desired solvent.

Initial Steps:

  • Verify this compound's Physicochemical Properties: this compound is an alkaloid with a LogP of approximately 2.04, indicating it is moderately lipophilic and has low aqueous solubility. As a general rule for alkaloids, the free base form is typically soluble in organic solvents, while salt forms are more water-soluble.

  • Solvent Selection: Based on its lipophilic nature, initial attempts to dissolve this compound should be in organic solvents.

Troubleshooting Workflow:

start This compound powder won't dissolve check_solvent Is the solvent aqueous? start->check_solvent try_organic Try organic solvents like DMSO or Ethanol check_solvent->try_organic Yes still_insoluble Still insoluble or precipitation occurs upon dilution? check_solvent->still_insoluble No try_organic->still_insoluble cosolvent_system Use a co-solvent system still_insoluble->cosolvent_system formulation_strategy Consider advanced formulation strategies cosolvent_system->formulation_strategy Inadequate solubility success Solubilization successful cosolvent_system->success Success formulation_strategy->success

Figure 1. Decision tree for troubleshooting this compound dissolution.

Detailed Solutions:

  • Co-Solvent Systems: For many poorly soluble drugs, a mixture of solvents is effective. A common approach for preclinical studies involves dissolving the compound in a small amount of a strong organic solvent and then diluting it with a vehicle that is more biocompatible.

    Vehicle ComponentPercentagePurpose
    DMSO or Ethanol5-10%Primary organic solvent to initially dissolve this compound.
    Polyethylene Glycol (PEG) 300/40030-40%A water-miscible co-solvent that helps to keep the drug in solution upon dilution.
    Tween 80 or Cremophor EL5-10%Surfactant to improve wetting and prevent precipitation.
    Saline or PBS40-60%Aqueous vehicle for final dilution to the desired concentration.
  • Advanced Formulation Strategies: If co-solvent systems are insufficient, consider more advanced drug delivery technologies.[1]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound within their membrane. Liposomal formulations can improve solubility and alter the pharmacokinetic profile of the drug.

    • Nanoparticles: Formulating this compound into nanoparticles can increase its surface area-to-volume ratio, leading to enhanced dissolution rates and improved bioavailability.

Problem 2: this compound precipitates out of solution upon addition of an aqueous vehicle.

Initial Steps:

  • Slow Down the Dilution: Add the aqueous vehicle to the organic stock solution dropwise while vortexing or stirring vigorously. This can prevent localized supersaturation and precipitation.

  • Adjust the pH: As an alkaloid, this compound's solubility is pH-dependent. Acidifying the aqueous vehicle can increase the solubility of the basic this compound by forming a more soluble salt.

Troubleshooting Workflow:

start Precipitation upon aqueous dilution check_dilution_rate Is dilution performed slowly with agitation? start->check_dilution_rate slow_dilution Add aqueous phase dropwise with vigorous stirring/vortexing check_dilution_rate->slow_dilution No still_precipitates Still precipitates? check_dilution_rate->still_precipitates Yes slow_dilution->still_precipitates adjust_ph Try acidifying the aqueous vehicle (e.g., to pH 4-5) still_precipitates->adjust_ph increase_surfactant Increase surfactant concentration (e.g., Tween 80) still_precipitates->increase_surfactant success Precipitation prevented adjust_ph->success increase_surfactant->success

Figure 2. Workflow to address precipitation issues.

Detailed Solutions:

  • pH Adjustment: Prepare the final formulation in a buffered solution with a slightly acidic pH. Citrate or acetate buffers are commonly used in preclinical formulations.

  • Increase Surfactant Concentration: Surfactants form micelles that can encapsulate the drug, preventing it from precipitating. Carefully increase the concentration of Tween 80 or another biocompatible surfactant in the formulation.

  • Use of Polymers: The inclusion of hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can help to stabilize the amorphous form of the drug and inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a vehicle to dissolve this compound for oral gavage in mice?

A common and effective vehicle for oral administration of poorly soluble compounds is a co-solvent mixture. A recommended starting formulation is:

  • 10% DMSO

  • 40% PEG 400

  • 5% Tween 80

  • 45% Saline

Q2: I need to prepare an intravenous (IV) formulation of this compound. What are the key considerations?

For IV administration, it is crucial to ensure complete dissolution and avoid any particulate matter to prevent embolism. The concentration of organic solvents should be minimized to reduce toxicity. A typical approach is to dissolve this compound in a minimal amount of DMSO or ethanol and then dilute with a solution containing a solubilizing agent like a cyclodextrin (e.g., 20-40% HP-β-CD in saline). The final solution must be sterile-filtered before injection.

Q3: How can I prepare a stock solution of this compound for in vitro assays that can be later used to prepare in vivo formulations?

To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. This stock can then be diluted into your in vitro culture medium or used as the starting point for preparing your in vivo formulation by adding co-solvents and the aqueous vehicle. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity.[3]

Q4: Are there any reported in vivo studies for this compound or related alkaloids that I can reference for formulation?

Q5: What are the general solubility properties of alkaloids like this compound?

Alkaloids are nitrogen-containing organic compounds that are typically basic. Their solubility is highly dependent on pH.[7]

  • Free Base Form: Generally soluble in organic solvents (e.g., chloroform, ether, DMSO, ethanol) and poorly soluble in water.

  • Salt Form: Formed by reacting the alkaloid with an acid. These salts are usually more soluble in water and alcohol.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is a general guideline and may require optimization based on the desired final concentration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed and the mass of this compound required to achieve the target dose.

  • Initial Dissolution: In a sterile tube, dissolve the weighed this compound powder in the required volume of DMSO. Vortex or sonicate until the powder is completely dissolved.

  • Addition of Co-solvent and Surfactant: Add the required volume of PEG 400 and mix thoroughly. Then, add the Tween 80 and mix again until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is critical to prevent precipitation.

  • Final Observation: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation may need to be optimized (e.g., by adjusting solvent ratios or pH).

Protocol 2: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, light-protected vials

Procedure:

  • Weigh 10 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of sterile-filtered DMSO to the vial.

  • Vortex or sonicate the vial until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Before use, thaw the solution and ensure it is free of any precipitate.[8]

References

Minimizing degradation of Stemonine during purification processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of stemonine during purification processes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification that may lead to its degradation.

Problem 1: Low yield of this compound after purification.

Possible Cause Suggested Solution
Degradation due to pH Maintain an appropriate pH throughout the purification process. Alkaloids are often more stable in acidic conditions.[1][2][3][4][5] Consider using buffered solutions to maintain a stable pH.
Thermal Degradation Avoid high temperatures during extraction and purification.[1][6] Use low-temperature evaporation techniques (e.g., rotary evaporator under vacuum) to concentrate solutions. Perform chromatographic separations at room temperature or in a cold room if necessary.
Oxidative Degradation Minimize exposure to oxygen.[6] Work under an inert atmosphere (e.g., nitrogen or argon) if this compound is found to be particularly sensitive to oxidation. Use freshly prepared solvents and consider adding antioxidants.
Enzymatic Degradation If starting from fresh plant material, deactivate enzymes quickly. This can be achieved by immediate drying of the plant material or by flash-freezing in liquid nitrogen.[6][7]
Light-induced Degradation Protect samples from light, especially UV radiation.[1][6][8] Use amber-colored glassware or wrap containers in aluminum foil. Conduct experiments in a dimly lit environment when possible.
Inappropriate Purification Method The chosen purification method may not be suitable for this compound. Ion-exchange chromatography has been used for the purification of alkaloids from Stemona japonica.[9] Macroporous resins are also effective for purifying natural products.[10][11] High-performance liquid chromatography (HPLC) is a powerful tool for purification.[12][13]

Problem 2: Presence of unknown impurities in the final product.

Possible Cause Suggested Solution
Degradation Products The impurities may be degradation products of this compound. Analyze the impurities using techniques like LC-MS to identify their structures and propose degradation pathways.[5] This information can help in optimizing the purification conditions to prevent their formation.
Co-eluting Compounds The chromatographic conditions may not be optimal for separating this compound from other closely related compounds. Optimize the mobile phase composition, gradient, and column type to improve resolution.[11][13]
Contamination from Solvents or Materials Ensure high purity of solvents and reagents. Thoroughly clean all glassware and equipment before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during purification?

The primary factors contributing to the degradation of alkaloids like this compound include:

  • pH: Both highly acidic and alkaline conditions can potentially lead to hydrolysis or other chemical reactions, though many alkaloids exhibit greater stability in mildly acidic environments.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][6]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1][6][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[6]

  • Enzymes: If working with fresh plant material, endogenous enzymes can degrade this compound.[6][7]

Q2: What is the optimal pH range for working with this compound?

While specific data for this compound is limited in the provided search results, alkaloids are generally more stable in acidic solutions.[1][3] It is recommended to conduct small-scale stability studies to determine the optimal pH range for your specific purification process. A starting point could be a mildly acidic buffer (e.g., pH 3-6).

Q3: How can I effectively remove impurities during this compound purification?

A multi-step purification strategy is often necessary. This can include:

  • Initial Extraction: An initial crude extraction from the plant material.

  • Liquid-Liquid Extraction: To partition this compound into an appropriate solvent and remove some impurities.

  • Column Chromatography: Using techniques like ion-exchange chromatography or macroporous resin chromatography to separate the total alkaloids.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.[12][13]

Q4: What are the recommended storage conditions for purified this compound?

To ensure long-term stability, purified this compound should be stored:

  • At low temperatures (e.g., -20°C or -80°C).

  • Protected from light in amber vials or containers wrapped in foil.

  • Under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to oxidation.

  • As a dry powder rather than in solution, as stability is often lower in solution.

Experimental Protocols

General Protocol for this compound Purification using Ion-Exchange Chromatography

This protocol is a generalized procedure based on methods used for alkaloid purification.[9]

  • Extraction:

    • Grind the dried and powdered Stemona plant material.

    • Extract the powder with an appropriate solvent (e.g., 90% ethanol) using a method like refluxing.[9]

    • Repeat the extraction multiple times to ensure complete extraction of alkaloids.

    • Combine the extracts and concentrate under reduced pressure.

  • Acid-Base Extraction (Optional Cleanup):

    • Dissolve the concentrated extract in an acidic aqueous solution (e.g., 2% HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with a base (e.g., ammonia solution).

    • Extract the liberated free-base alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic extracts and concentrate to obtain a crude alkaloid mixture.

  • Ion-Exchange Chromatography:

    • Select a suitable cation exchange resin (e.g., D004 type).[9]

    • Prepare a column with the chosen resin and equilibrate it with an appropriate buffer.

    • Dissolve the crude alkaloid extract in a suitable solvent and load it onto the column.

    • Wash the column with the equilibration buffer to remove any unbound impurities.

    • Elute the bound alkaloids using a buffer with a higher ionic strength or a different pH.

    • Collect fractions and monitor the presence of this compound using a suitable analytical technique (e.g., TLC or HPLC).

  • Final Purification (if necessary):

    • Pool the fractions containing this compound.

    • Further purify using preparative HPLC if higher purity is required.[13]

Visualizations

Stemonine_Purification_Workflow Start Stemona Plant Material Extraction Extraction (e.g., 90% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Elution Elution Ion_Exchange->Elution Fractions Fractions Containing This compound Elution->Fractions HPLC Preparative HPLC (Optional) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A generalized workflow for the purification of this compound.

Degradation_Factors cluster_factors Degradation Factors This compound This compound Integrity Degradation Degradation This compound->Degradation leads to pH Inappropriate pH (Acidic/Alkaline) pH->Degradation Temperature High Temperature Temperature->Degradation Light Light Exposure (UV) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: NMR Signal Assignment of Complex Stemonine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the NMR signal assignment of complex Stemonine analogues.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound alkaloids and related compounds.

Q1: My ¹H-NMR spectrum shows severe signal overlap, especially in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a frequent challenge with the complex polycyclic structures of this compound analogues. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapping peaks.[1]

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to spread the signals into a second dimension.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems even when signals are crowded.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent dispersion of signals.[2]

    • TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, which is particularly useful for the complex ring systems in this compound analogues.

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion in ppm, often leading to better resolution of multiplets.

Q2: I am having difficulty assigning quaternary carbons. Which experiment is best for this?

A2: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for long-range correlations (typically 2-3 bonds) from known protons to the quaternary carbon signals. For example, methyl protons are excellent starting points for identifying nearby quaternary carbons.

Q3: The stereochemistry at certain chiral centers is ambiguous. How can I use NMR to determine it?

A3: Determining the relative stereochemistry of this compound analogues is a critical and often challenging task. The following NMR techniques are essential:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for the relative configuration of stereocenters. For example, a strong NOE between a methyl group and a proton on a neighboring ring can establish their cis relationship.

  • J-Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. By carefully measuring these coupling constants from a high-resolution ¹H-NMR spectrum, you can infer the relative stereochemistry. For example, a large coupling constant (typically 8-12 Hz) often indicates a trans-diaxial relationship in a six-membered ring.

Q4: I observe significant line broadening for some proton signals. What could be the cause?

A4: Line broadening in the NMR spectra of this compound analogues can arise from several factors:

  • Conformational Exchange: The complex, often strained ring systems of these molecules can undergo conformational exchange on the NMR timescale, leading to broadened signals. Running the experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals (by moving into the fast or slow exchange regime) or provide information about the dynamic process.

  • Proximity to Nitrogen: Protons that are spatially close to the nitrogen atom in the pyrrolo[1,2-α]azepine core can exhibit line broadening. This effect can be particularly pronounced upon the addition of a trace amount of DCl to the CDCl₃ solution, which can be a useful diagnostic tool.[3]

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is properly purified.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Always ensure the instrument is properly shimmed before acquisition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound analogues?

A1: While the exact chemical shifts are highly dependent on the specific analogue and its stereochemistry, some general ranges can be expected. The following tables summarize reported chemical shift data for selected this compound alkaloids.

Table 1: ¹H-NMR Data (δ, ppm) for Selected this compound Alkaloids in CDCl₃.

ProtonStemotinine[3]Isostemotinine[3]Stemajapine A[2]Stemajapine C[2]
H-1--1.83 (m)1.85 (m)
H-2--1.83 (m)1.85 (m)
H-3--3.51 (m)3.55 (m)
H-5--2.65 (m)2.68 (m)
H-6--1.95 (m)1.98 (m)
H-7--1.95 (m)1.98 (m)
H-8--2.95 (m)2.98 (m)
H-9a--4.35 (d, 9.8)4.38 (d, 9.5)
H-10---6.02 (q, 1.8)
H-11---5.92 (s)
H-16---1.98 (s)
H-18--3.96 (m)3.98 (m)
H-20--1.21 (d, 7.0)1.20 (d, 7.0)

Table 2: ¹³C-NMR Data (δ, ppm) for Selected this compound Alkaloids in CDCl₃.

CarbonStemotinine[3]Isostemotinine[3]Stemajapine A[2]Stemajapine C[2]
C-136.4 (t)38.2 (t)38.7 (t)38.5 (t)
C-228.5 (t)29.4 (t)27.8 (t)27.5 (t)
C-358.0 (t)58.0 (t)46.2 (t)46.5 (t)
C-533.7 (t)33.9 (t)25.2 (t)25.0 (t)
C-628.0 (t)26.6 (t)30.1 (t)30.3 (t)
C-731.6 (t)29.9 (t)31.0 (t)31.2 (t)
C-829.8 (t)29.7 (t)54.1 (t)54.3 (t)
C-9106.9 (s)106.6 (s)189.2 (s)165.0 (s)
C-9a85.3 (s)83.3 (s)64.2 (d)84.1 (d)
C-1083.1 (d)82.9 (d)75.5 (s)150.5 (s)
C-1177.9 (d)77.3 (d)130.1 (d)133.8 (d)
C-1235.3 (d)35.2 (d)85.6 (d)97.4 (d)
C-1371.4 (d)71.7 (d)35.2 (t)147.4 (d)
C-1435.1 (d)34.2 (d)210.1 (s)135.2 (s)
C-15179.7 (s)179.0 (s)182.2 (s)174.6 (s)
C-1618.5 (q)15.5 (q)-12.5 (q)
C-17179.2 (s)178.6 (s)--
C-1814.8 (q)14.9 (q)34.7 (t)34.7 (t)
C-19--35.9 (d)35.9 (d)
C-20--14.8 (q)14.8 (q)
C-21---181.8 (s)
C-22---12.5 (q)

Q2: What is a standard workflow for the complete NMR signal assignment of a novel this compound analogue?

A2: A systematic approach is crucial for the unambiguous assignment of complex structures like this compound analogues. The following workflow is recommended.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structure Elucidation H1 ¹H-NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C-NMR C13->Fragments DEPT DEPT-135/90 DEPT->Fragments COSY ¹H-¹H COSY Connectivity Assemble Planar Structure COSY->Connectivity HSQC ¹H-¹³C HSQC HSQC->Connectivity HMBC ¹H-¹³C HMBC HMBC->Connectivity NOESY ¹H-¹H NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->COSY Fragments->HSQC Connectivity->HMBC Connectivity->Stereochem Stereochem->NOESY Structure Propose Final Structure Stereochem->Structure

Caption: A logical workflow for the structural elucidation of complex this compound analogues using NMR spectroscopy.

Q3: Can you provide a basic experimental protocol for acquiring 2D NMR data for a this compound analogue?

A3: The following is a general protocol for acquiring a suite of 2D NMR spectra. Note that specific parameters will need to be optimized for your sample and spectrometer.

Experimental Protocols

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified this compound analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition (General Parameters):

  • Lock and Shim: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H-NMR: Acquire a standard 1D proton spectrum to check the concentration, purity, and spectral width. Calibrate the 90° pulse width.

  • ¹³C-NMR: Acquire a standard 1D carbon spectrum.

  • gCOSY:

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire 256-512 increments in the indirect dimension (t₁).

    • Use 8-16 scans per increment.

  • gHSQC:

    • Set the ¹H spectral width as in the ¹H-NMR.

    • Set the ¹³C spectral width to cover the expected range of protonated carbons (e.g., 0-100 ppm).

    • Use a one-bond coupling constant (¹JCH) of ~145 Hz.

    • Acquire 256-512 increments in t₁.

    • Use 8-16 scans per increment.

  • gHMBC:

    • Set the spectral widths for ¹H and ¹³C as in the HSQC, but extend the ¹³C range to include quaternary carbons (e.g., 0-180 ppm).

    • Optimize the long-range coupling delay for an average nJCH of 8-10 Hz.

    • Acquire 256-512 increments in t₁.

    • Use 16-64 scans per increment.

  • NOESY/ROESY:

    • Set the spectral widths in both dimensions to cover all proton signals.

    • Use a mixing time of 300-800 ms (this may require optimization).

    • Acquire 256-512 increments in t₁.

    • Use 16-32 scans per increment.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Reference the spectra to the residual solvent signal or an internal standard (TMS).

Logical Relationships in NMR Data Analysis

The following diagram illustrates the logical connections between different NMR experiments and the structural information they provide, which is key to solving the puzzle of a complex this compound analogue structure.

NMR_Logic cluster_exp Experimental Data cluster_info Derived Structural Information H1 ¹H Spectrum (Chemical Shifts, Multiplicity) ProtonTypes Proton Environments H1->ProtonTypes SpinSystems H-H Spin Systems H1->SpinSystems C13 ¹³C Spectrum (Chemical Shifts) CarbonTypes Carbon Environments & Types C13->CarbonTypes DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->CarbonTypes COSY COSY (H-H Connectivity) COSY->SpinSystems HSQC HSQC (C-H Connectivity) CH_Fragments C-H Fragments HSQC->CH_Fragments HMBC HMBC (Long-Range C-H Connectivity) PlanarStructure Planar Structure HMBC->PlanarStructure NOESY NOESY (Through-Space H-H Proximity) Stereochem Relative Stereochemistry NOESY->Stereochem CarbonTypes->CH_Fragments SpinSystems->CH_Fragments CH_Fragments->PlanarStructure PlanarStructure->Stereochem

Caption: Logical relationships between NMR experiments and the derived structural information for this compound analogues.

References

Improving the efficiency of the final cyclization step in Stemonine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final cyclization steps in the synthesis of Stemonine.

Frequently Asked Questions (FAQs)

Q1: What are the key cyclization steps in the total synthesis of this compound?

A1: The total synthesis of (-)-Stemonine, as reported by Williams et al., involves two crucial intramolecular cyclization reactions to construct the core polycyclic structure. The first is a Staudinger-aza-Wittig reaction to form the seven-membered perhydroazepine ring. The second is an iodine-induced tandem cyclization to construct the fused pyrrolidino-butyrolactone system.[1]

Q2: What is the purpose of the Staudinger-aza-Wittig reaction in this compound synthesis?

A2: The intramolecular Staudinger-aza-Wittig reaction is a powerful method for the formation of nitrogen-containing heterocyclic rings. In the context of this compound synthesis, it is employed to convert a precursor molecule containing both an azide and an aldehyde functionality into a cyclic imine, which upon reduction, forms the central perhydroazepine ring of the this compound core. This reaction is favored for its mild conditions and high efficiency in forming the seven-membered ring.

Q3: How does the iodine-induced tandem cyclization work?

A3: The iodine-induced tandem cyclization, also known as iodolactamization or iodocyclization, is an electrophilic cyclization. In the synthesis of this compound, an unsaturated amide is treated with an iodine source. The iodine acts as an electrophile, activating the double bond to form a cyclic iodonium ion intermediate. The amide nitrogen then acts as an intramolecular nucleophile, attacking the intermediate to form the pyrrolidine ring and the butyrolactone in a tandem fashion. This reaction is highly effective for constructing fused ring systems with stereocontrol.

Q4: What are some common challenges encountered in these cyclization steps?

A4: Common challenges include low yields, the formation of side products, and difficulties in achieving the desired stereoselectivity. For the Staudinger-aza-Wittig reaction, potential issues include the decomposition of the intermediate iminophosphorane and incomplete reaction due to steric hindrance. In the iodine-induced cyclization, challenges can arise from poor regioselectivity of the iodine attack, elimination side reactions, and control of the stereochemistry at the newly formed chiral centers.

Troubleshooting Guides

Intramolecular Staudinger-aza-Wittig Reaction for Perhydroazepine Ring Formation

This guide addresses common issues encountered during the formation of the seven-membered ring in this compound synthesis.

Problem Potential Cause Troubleshooting Suggestions
Low or No Yield of Cyclic Imine 1. Incomplete Staudinger Reaction: The initial reaction of the azide with the phosphine to form the iminophosphorane may be inefficient. 2. Decomposition of Iminophosphorane: The intermediate iminophosphorane may be unstable under the reaction conditions. 3. Steric Hindrance: The aldehyde group may be sterically hindered, preventing the intramolecular aza-Wittig cyclization. 4. Incorrect Reaction Temperature: The temperature may be too low for the cyclization to proceed at a reasonable rate, or too high, leading to decomposition.1. Ensure the phosphine reagent is fresh and of high purity. Monitor the disappearance of the azide starting material by IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹). 2. Perform the Staudinger reaction at a lower temperature (e.g., 0 °C to room temperature) before proceeding to the aza-Wittig cyclization at a higher temperature. 3. Consider using a less sterically demanding phosphine, such as tributylphosphine, which can sometimes be more reactive than triphenylphosphine. 4. Screen different solvents and reaction temperatures. The aza-Wittig cyclization often requires heating (e.g., refluxing toluene or xylene).
Formation of Acyclic Amine (Staudinger Reduction Product) Presence of Water: The intermediate iminophosphorane can be hydrolyzed by water to produce an amine and the corresponding phosphine oxide.1. Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Add molecular sieves to the reaction mixture to scavenge any residual moisture.
Poor Diastereoselectivity Reaction Conditions: The temperature and solvent can influence the transition state of the cyclization, affecting the stereochemical outcome.1. Optimize the reaction temperature. Lower temperatures may favor the formation of one diastereomer. 2. Screen a range of solvents with different polarities.
Difficult Purification Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to remove by standard column chromatography.1. Use a polymer-supported triphenylphosphine, which can be removed by filtration. 2. For small-scale reactions, chromatography on silica gel with a carefully chosen solvent system can be effective. For larger scales, crystallization of the product or the byproduct may be possible.
Iodine-Induced Tandem Cyclization for Pyrrolidino-Butyrolactone Formation

This guide addresses common issues encountered during the formation of the fused ring system in this compound synthesis.

Problem Potential Cause Troubleshooting Suggestions
Low or No Yield of Cyclized Product 1. Insufficient Electrophilicity of Iodine: The iodine source may not be sufficiently activated to initiate the cyclization. 2. Low Nucleophilicity of the Amide: The amide nitrogen may not be sufficiently nucleophilic to attack the iodonium intermediate. 3. Unfavorable Conformation for Cyclization: The substrate may adopt a conformation that disfavors the intramolecular cyclization.1. Use a more reactive iodine source, such as N-iodosuccinimide (NIS), or use additives like silver salts to activate the iodine. 2. The addition of a mild, non-nucleophilic base can deprotonate the amide, increasing its nucleophilicity. However, strong bases may lead to side reactions. 3. Computational modeling may provide insights into the preferred conformations of the substrate. Modifying the substrate structure, if possible, could favor the desired cyclization pathway.
Formation of Side Products (e.g., Elimination Products) Instability of the Iodinated Intermediate: The intermediate can undergo elimination of HI to form an unsaturated product.1. Perform the reaction at lower temperatures to minimize elimination. 2. Use a hindered, non-nucleophilic base to trap the proton generated during the cyclization, which can suppress acid-catalyzed elimination.
Poor Regio- or Stereoselectivity 1. Multiple Reactive Sites: The molecule may have other double bonds or nucleophiles that can react with the iodine. 2. Lack of Facial Selectivity: The nucleophilic attack on the iodonium intermediate may occur from either face, leading to a mixture of diastereomers.1. Protect other reactive functional groups in the molecule before the cyclization step. 2. The stereochemistry of the starting material is crucial. The inherent conformational bias of the substrate often directs the stereochemical outcome. Chiral catalysts or auxiliaries can be employed in some cases to improve stereoselectivity.
Reaction Stalls or is Sluggish Inadequate Solvent: The solvent may not be optimal for the solubility of the reagents or for stabilizing the charged intermediates.1. Screen different solvents. Aprotic solvents like dichloromethane or acetonitrile are commonly used. In some cases, the use of aqueous media can accelerate iodocyclization reactions.[2]

Data Presentation

The following tables summarize representative quantitative data for the key cyclization reactions. Note that these are based on general protocols and may require optimization for the specific substrates in the this compound synthesis.

Table 1: Representative Conditions for Intramolecular Staudinger-aza-Wittig Reaction

ParameterConditionNotes
Substrate Azido-aldehyde1.0 equiv
Reagent Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)1.1 - 1.5 equiv
Solvent Toluene or Xylene (anhydrous)High-boiling point solvents are often required for the aza-Wittig cyclization.
Temperature Room temperature (Staudinger) then reflux (aza-Wittig)The initial Staudinger reaction is often exothermic and proceeds at room temperature. The subsequent cyclization requires heating.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for disappearance of starting material.
Typical Yield 60 - 90%Highly substrate-dependent.

Table 2: Representative Conditions for Iodine-Induced Tandem Cyclization

ParameterConditionNotes
Substrate Unsaturated amide1.0 equiv
Reagent Iodine (I₂) or N-Iodosuccinimide (NIS)1.2 - 2.0 equiv
Base (optional) Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)2.0 - 3.0 equiv, can improve yields by increasing amide nucleophilicity.
Solvent Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)Anhydrous conditions are generally preferred.
Temperature 0 °C to room temperatureLower temperatures can improve stereoselectivity and reduce side reactions.
Reaction Time 2 - 12 hoursMonitored by TLC for product formation.
Typical Yield 70 - 95%Dependent on substrate structure and reaction conditions.

Experimental Protocols

The following are representative, detailed experimental protocols for the key cyclization reactions.

Protocol 1: Representative Intramolecular Staudinger-aza-Wittig Reaction

Objective: To form a seven-membered cyclic imine from an azido-aldehyde precursor.

Materials:

  • Azido-aldehyde (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (20 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the azido-aldehyde (1.0 mmol).

  • Dissolve the starting material in anhydrous toluene (10 mL).

  • In a separate flask, dissolve triphenylphosphine (1.2 mmol) in anhydrous toluene (10 mL).

  • Add the triphenylphosphine solution to the solution of the azido-aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the Staudinger reaction can be monitored by the cessation of nitrogen gas evolution and by IR spectroscopy (disappearance of the azide peak).

  • After the Staudinger reaction is complete, heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the progress of the aza-Wittig cyclization by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic imine.

Protocol 2: Representative Iodine-Induced Tandem Cyclization

Objective: To form a fused pyrrolidino-butyrolactone from an unsaturated amide precursor.

Materials:

  • Unsaturated amide (1.0 mmol, 1.0 equiv)

  • Iodine (1.5 mmol, 1.5 equiv)

  • Sodium bicarbonate (2.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (20 mL)

  • 10% aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the unsaturated amide (1.0 mmol) and sodium bicarbonate (2.0 mmol).

  • Add anhydrous dichloromethane (20 mL) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve iodine (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Add the iodine solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material has been consumed (typically after 2-6 hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of the iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the iodinated cyclized product.

Visualizations

Staudinger_Aza_Wittig_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products Azido_Aldehyde Azido-Aldehyde Precursor Staudinger Staudinger Reaction (RT, Toluene) Azido_Aldehyde->Staudinger Phosphine R₃P Phosphine->Staudinger Iminophosphorane Iminophosphorane Intermediate Staudinger->Iminophosphorane + N₂ Aza_Wittig Intramolecular Aza-Wittig (Reflux) Iminophosphorane->Aza_Wittig Cyclic_Imine Cyclic Imine Aza_Wittig->Cyclic_Imine Phosphine_Oxide R₃P=O Aza_Wittig->Phosphine_Oxide

Caption: Staudinger-aza-Wittig cyclization pathway for perhydroazepine ring formation.

Iodocyclization_Pathway cluster_start_iodine Starting Materials cluster_reaction_iodine Reaction Sequence cluster_product_iodine Product Unsaturated_Amide Unsaturated Amide Activation Electrophilic Activation Unsaturated_Amide->Activation Iodine I₂ or NIS Iodine->Activation Iodonium_Ion Iodonium Ion Intermediate Activation->Iodonium_Ion Cyclization Intramolecular Nucleophilic Attack Iodonium_Ion->Cyclization Amide N-attack Cyclized_Product Fused Pyrrolidino- Butyrolactone Cyclization->Cyclized_Product

Caption: Iodine-induced tandem cyclization for pyrrolidino-butyrolactone formation.

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, NMR, LC-MS) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Optimize_Conditions Optimize Reaction Conditions (See Tables 1 & 2) Side_Products->Optimize_Conditions Yes No_Reaction Starting Material Unchanged? Side_Products->No_Reaction No Success Improved Yield Optimize_Conditions->Success Purification_Issue Investigate Purification Step (Byproduct Removal) Purification_Issue->Success No_Reaction->Purification_Issue No Increase_Reactivity Increase Reagent Reactivity or Use Activators No_Reaction->Increase_Reactivity Yes Increase_Reactivity->Success

Caption: A logical workflow for troubleshooting low-yielding cyclization reactions.

References

Validation & Comparative

A Comparative Analysis of the Insecticidal Activity of Stemonine and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the insecticidal properties of Stemonine, a natural alkaloid derived from Stemona species, and common synthetic pesticides. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction: The Quest for Safer and Effective Insecticides

The reliance on synthetic pesticides for crop protection and disease vector control has been a cornerstone of modern agriculture and public health.[1] However, their widespread use has raised concerns regarding environmental persistence, toxicity to non-target organisms, and the development of insecticide resistance.[1][2] This has spurred research into alternative, eco-friendly pest management strategies, with a significant focus on plant-derived compounds.

This compound, an alkaloid extracted from the roots of Stemona plants, has a long history in traditional medicine and as an insecticidal agent in Asia.[3] Extracts from Stemona species have demonstrated a range of insecticidal effects, including neurotoxicity, antifeedant activity, and growth regulation.[3] This guide compares the insecticidal activity of this compound with two widely used classes of synthetic insecticides: neonicotinoids (represented by imidacloprid) and organophosphates (represented by chlorpyrifos).

Mechanism of Action: A Tale of Two Synapses

The primary target for many insecticides is the insect's nervous system.[4] While both this compound and the selected synthetic pesticides are neurotoxic, they act on different components of the neuronal signaling pathway.

Synthetic Pesticides: Targeting Acetylcholine Signaling

Organophosphates (e.g., Chlorpyrifos): This class of insecticides acts by inhibiting the enzyme acetylcholinesterase (AChE).[5][6] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7] By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous stimulation of postsynaptic neurons, resulting in hyperactivity, paralysis, and eventual death of the insect.[5][7]

Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR).[8][9] They bind to these receptors on the postsynaptic membrane, mimicking the action of acetylcholine but with a much higher affinity and resistance to degradation by AChE.[8][10] This leads to an overstimulation of the nervous system, causing paralysis and death.[8] The selectivity of neonicotinoids for insect nAChRs over mammalian ones is a key factor in their lower mammalian toxicity compared to organophosphates.[8][11]

G cluster_0 Organophosphate Action (e.g., Chlorpyrifos) cluster_1 Neonicotinoid Action (e.g., Imidacloprid) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Postsynaptic_Neuron_OP Postsynaptic Neuron (Continuous Stimulation) ACh->Postsynaptic_Neuron_OP Binds to Receptor Chlorpyrifos Chlorpyrifos Chlorpyrifos->AChE Inhibition nAChR Nicotinic ACh Receptor (nAChR) Postsynaptic_Neuron_Neo Postsynaptic Neuron (Overstimulation) nAChR->Postsynaptic_Neuron_Neo Ion Channel Opening Imidacloprid Imidacloprid Imidacloprid->nAChR Agonist Binding ACh_Neo Acetylcholine (ACh) ACh_Neo->nAChR Normal Binding

Fig. 1: Signaling pathways for synthetic insecticides.
This compound: A Potential Modulator of Nicotinic Acetylcholine Receptors

The precise mechanism of action for this compound is still under investigation, but evidence suggests it also targets the insect's nervous system.[3][12] Some studies have shown that certain alkaloids isolated from Stemona japonica can act as both agonists and antagonists of the insect nicotinic acetylcholine receptor (nAChR).[13] This dual activity suggests a complex interaction with the receptor, potentially leading to disruption of nerve impulse transmission.[13] Unlike neonicotinoids which are potent agonists, this compound alkaloids may modulate the receptor's function in a more nuanced way, which could be advantageous in overcoming resistance developed against conventional nAChRs agonists.[13]

G cluster_0 Proposed this compound Alkaloid Action nAChR Nicotinic ACh Receptor (nAChR) Postsynaptic_Neuron Postsynaptic Neuron (Disrupted Signaling) nAChR->Postsynaptic_Neuron Altered Ion Flow This compound This compound Alkaloids This compound->nAChR Modulation (Agonist/Antagonist) ACh Acetylcholine (ACh) ACh->nAChR Normal Binding G cluster_0 Insecticide Bioassay Workflow A 1. Preparation of Test Solutions (Serial dilutions of insecticide) C 3. Application of Insecticide (Topical, contact, or feeding) A->C B 2. Insect Rearing & Selection (Uniform age and size) B->C D 4. Incubation (Controlled temperature and humidity) C->D E 5. Mortality Assessment (Count dead/moribund insects at set intervals) D->E F 6. Data Analysis (e.g., Probit analysis to determine LD50/LC50) E->F G Control Group (Solvent only) G->C

References

Validation of an In Vitro Model for Predicting the Antitussive Efficacy of Stemonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating an in vitro model to predict the antitussive efficacy of Stemonine and its derivatives. While direct in vitro comparative data for this compound is limited in publicly available literature, this document outlines a validated in vitro methodology using primary sensory neurons and compares the known antitussive profiles of this compound alkaloids with standard-of-care antitussive agents, codeine and dextromethorphan, based on existing preclinical data.

Introduction

The development of novel antitussive agents requires robust and predictive preclinical models. Traditional in vivo models, such as the citric acid-induced cough model in guinea pigs, are valuable but can be resource-intensive. A validated in vitro model offers a higher-throughput and mechanistic approach to screen and characterize potential cough suppressants. This compound, a natural product derived from the roots of Stemona species, and its constituent alkaloids have demonstrated significant antitussive effects in animal studies, suggesting a peripheral mechanism of action.[1] This guide focuses on an in vitro model utilizing dorsal root ganglion (DRG) neurons to assess the peripheral activity of antitussive compounds.

Comparative Efficacy of Antitussive Agents

Table 1: In Vivo Antitussive Efficacy of this compound Alkaloids in Guinea Pig Citric Acid-Induced Cough Model

CompoundAdministration RouteEffective DoseAntitussive EffectSource
Neotuberothis compoundIntraperitonealDose-dependentExhibited significant inhibitory effects on citric acid-induced cough.[2][3][2][3]
Tuberothis compoundIntraperitonealDose-dependentShowed dose-dependent inhibitory effects on citric acid-induced cough.[2][3][2][3]
StemoninineNot SpecifiedNot SpecifiedActed on the peripheral cough reflex pathway.[1][1]

Table 2: Comparative Antitussive Efficacy of Standard Drugs

CompoundMechanism of ActionIn Vitro Efficacy (IC₅₀)In Vivo Efficacy (ED₅₀)Source
Codeine Central (μ-opioid receptor agonist)Not applicable for peripheral models~10 mg/kg (oral) in guinea pigs[4]
Dextromethorphan Central (NMDA receptor antagonist)Not applicable for peripheral modelsNot consistently effective in preclinical models[5]
Levodropropizine Peripheral (inhibition of C-fiber activation)Data not available20-30 mg/kg (oral) in guinea pigs[5]

Proposed In Vitro Model: Capsaicin-Induced Calcium Influx in Dorsal Root Ganglion (DRG) Neurons

This in vitro model is designed to assess the ability of a test compound to inhibit the activation of sensory neurons, a key event in the initiation of the cough reflex. The activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on these neurons by irritants like capsaicin leads to an influx of calcium, which can be quantified.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Isolate Dorsal Root Ganglia (DRG) from neonatal rats B Enzymatic and Mechanical Dissociation A->B C Culture DRG Neurons B->C D Load neurons with Fura-2 AM calcium indicator C->D E Pre-incubate with Test Compound (this compound) or Vehicle/Control D->E F Stimulate with Capsaicin E->F G Measure Intracellular Calcium Concentration ([Ca²⁺]i) F->G H Calculate peak [Ca²⁺]i response G->H I Generate dose-response curves H->I J Determine IC₅₀ values I->J

Caption: Workflow for the in vitro antitussive screening assay.

Detailed Experimental Protocol
  • Isolation and Culture of DRG Neurons:

    • Euthanize neonatal Sprague-Dawley rats in accordance with institutional animal care and use committee guidelines.

    • Dissect dorsal root ganglia from all spinal levels.

    • Treat ganglia with a solution of collagenase and dispase in Hanks' Balanced Salt Solution (HBSS) to enzymatically digest the tissue.

    • Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration.

    • Plate the dissociated cells onto poly-D-lysine/laminin-coated coverslips or multi-well plates.

    • Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • Calcium Imaging:

    • After 24-48 hours in culture, load the DRG neurons with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a buffered salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification.

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with a physiological salt solution.

    • Establish a baseline fluorescence ratio (F340/F380) before stimulation.

    • Pre-incubate the neurons with varying concentrations of this compound, its alkaloids, or comparator drugs (e.g., Levodropropizine as a positive control) for a defined period.

    • Stimulate the neurons with a bolus of capsaicin (e.g., 100 nM) to activate TRPV1 channels.

    • Record the changes in intracellular calcium concentration by measuring the fluorescence ratio over time.

  • Data Analysis:

    • For each cell, determine the peak increase in the F340/F380 ratio following capsaicin stimulation.

    • Normalize the responses to the baseline fluorescence.

    • Calculate the percentage inhibition of the capsaicin-induced calcium response by the test compound at each concentration.

    • Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using a non-linear regression analysis.

Signaling Pathways in Cough Reflex and Potential Mechanism of this compound

The cough reflex is initiated by the activation of sensory nerves in the airways, primarily through the activation of TRP channels like TRPV1 and TRPA1.

Cough Reflex Signaling Pathway

G cluster_0 Peripheral Afferent Pathway cluster_1 Central Processing cluster_2 Efferent Pathway Irritants Irritants (Capsaicin, Citric Acid) TRPV1_TRPA1 TRPV1/TRPA1 Channels on Sensory Nerves Irritants->TRPV1_TRPA1 Depolarization Nerve Depolarization (Calcium Influx) TRPV1_TRPA1->Depolarization Vagus_Nerve Vagus Nerve Depolarization->Vagus_Nerve NTS Nucleus Tractus Solitarius (Brainstem) Vagus_Nerve->NTS Cough_Center Cough Center NTS->Cough_Center Motor_Nerves Motor Nerves Cough_Center->Motor_Nerves Respiratory_Muscles Respiratory Muscles Motor_Nerves->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough

Caption: Simplified signaling pathway of the cough reflex.

Hypothesized Peripheral Mechanism of this compound

Based on in vivo evidence suggesting a peripheral site of action, it is hypothesized that this compound alkaloids, such as neotuberothis compound and stemoninine, may exert their antitussive effects by inhibiting the activation of sensory nerves in the airways. This could be achieved by either directly blocking TRPV1/TRPA1 channels or by modulating other ion channels involved in neuronal excitability.

G cluster_0 Sensory Nerve Terminal Irritant Irritant (e.g., Capsaicin) TRPV1 TRPV1 Channel Irritant->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Nerve Depolarization Nerve Depolarization Ca_Influx->Nerve Depolarization This compound This compound Alkaloids This compound->TRPV1 Inhibits? Signal to Brainstem Signal to Brainstem Nerve Depolarization->Signal to Brainstem Cough Reflex Cough Reflex Signal to Brainstem->Cough Reflex

Caption: Hypothesized mechanism of this compound's antitussive action.

Conclusion

The validation of an in vitro model using DRG neurons for predicting the antitussive efficacy of this compound and its alkaloids is a crucial step in advancing their development as potential therapeutic agents. While direct in vitro comparative data is currently lacking, the proposed experimental framework provides a robust methodology for future investigations. By comparing the IC₅₀ values of this compound derivatives with established peripheral and central antitussives in this model, researchers can gain valuable insights into their potency and mechanism of action, ultimately accelerating the discovery of novel and effective cough suppressants.

References

A Comparative Guide to Stemonine Metabolism and Detoxification Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism and detoxification of stemonine, a major alkaloid from the Stemona plant family with notable insecticidal and antitussive properties. Understanding how different species handle this compound is crucial for developing targeted pesticides and assessing potential toxicological risks in non-target organisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and signaling pathways.

Cross-Species Comparison of this compound Metabolism: A Summary

The metabolism of this compound and its derivatives, such as tuberothis compound, has been primarily investigated in vertebrates, particularly in rats. In contrast, detailed metabolic pathways in invertebrates remain largely unelucidated, despite the known insecticidal activity of these alkaloids. This section presents a comparative overview of the known metabolic fates of this compound alkaloids in a representative vertebrate (rat) and discusses the putative pathways in a representative invertebrate (Spodoptera littoralis), a polyphagous pest known to be susceptible to Stemona extracts.

Quantitative Data on this compound Metabolism

To date, comprehensive quantitative pharmacokinetic data for this compound alkaloids is primarily available for rats. A study on the oral administration of Stemonae radix extract in rats identified tuberothis compound and croomine as major absorbed components[1]. Another detailed study on tuberothis compound metabolism in rats revealed extensive biotransformation[2].

Table 1: Identified Metabolites of Tuberothis compound in Rats Following Oral Administration [2]

Metabolite Class Type of Transformation Number of Metabolites Detected
Phase I Hydrolysis3
Hydroxylation7
Monohydrolysis + Hydroxylation9
Dihydrolysis + Hydroxylation3
Phase II Glucuronic Acid Conjugation1
Glutathione Conjugation2
Cysteine-Glycine ConjugatesDetected
Cysteine ConjugatesDetected
N-acetylcysteine ConjugatesDetected

Data summarized from a study investigating the metabolic profiles of neotuberothis compound and tuberothis compound in rats.[2]

In stark contrast, no studies have yet identified the specific metabolites of this compound in insects. However, based on general insect detoxification mechanisms for plant alkaloids, it is hypothesized that insects like Spodoptera littoralis would employ a suite of detoxification enzymes, including Cytochrome P450 monooxygenases (CYPs), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs) to metabolize this compound.

Visualizing Metabolic Pathways

The following diagrams illustrate the known metabolic pathway of tuberothis compound in rats and a proposed pathway in insects, based on general detoxification mechanisms.

G cluster_rat Tuberothis compound Metabolism in Rats Tuberothis compound Tuberothis compound PhaseI Phase I Metabolites (Hydrolysis, Hydroxylation) Tuberothis compound->PhaseI CYP450s, Esterases Excretion_Rat Excretion (Urine, Feces, Bile) Tuberothis compound->Excretion_Rat Unchanged PhaseII Phase II Metabolites (Glucuronidation, Glutathione Conjugation) PhaseI->PhaseII UGTs, GSTs PhaseII->Excretion_Rat

Tuberothis compound Metabolism in Rats

G cluster_insect Proposed Tuberothis compound Metabolism in Insects (e.g., Spodoptera littoralis) Tuberostemonine_Insect Tuberothis compound PhaseI_Insect Phase I Metabolites (e.g., Hydroxylated this compound) Tuberostemonine_Insect->PhaseI_Insect CYP450s Excretion_Insect Excretion (Frass) Tuberostemonine_Insect->Excretion_Insect Unchanged PhaseII_Insect Phase II Conjugates (e.g., Glutathione, Glycoside Conjugates) PhaseI_Insect->PhaseII_Insect GSTs, UGTs PhaseII_Insect->Excretion_Insect

Proposed Tuberothis compound Metabolism in Insects

Signaling Pathways in Detoxification

The response to xenobiotics like this compound is regulated by complex signaling pathways that lead to the expression of detoxification genes.

Insect Detoxification Signaling

In insects, several key signaling pathways are known to be activated in response to xenobiotics, leading to the upregulation of detoxification enzymes. While not yet specifically demonstrated for this compound, it is highly probable that these pathways are involved in the response of insects like Spodoptera littoralis to Stemona alkaloids.

G cluster_pathways Insect Xenobiotic Response Signaling Pathways This compound This compound Alkaloids CncC_Keap1 CncC/Keap1 Pathway This compound->CncC_Keap1 MAPK_CREB MAPK/CREB Pathway This compound->MAPK_CREB Detox_Genes Detoxification Gene Expression (CYPs, GSTs, etc.) CncC_Keap1->Detox_Genes MAPK_CREB->Detox_Genes

Insect Xenobiotic Response Pathways

Experimental Protocols

This section provides a detailed methodology for key experiments relevant to the cross-species comparison of this compound metabolism.

Pharmacokinetic Study of Stemonae radix in Rats

This protocol is based on the methodology described in the pharmacokinetic study of Stemonae radix in rats[1].

1. Animal Model and Dosing:

  • Species: Male Wistar rats.

  • Housing: Standard laboratory conditions with free access to food and water.

  • Dosing: Oral administration of Stemonae radix extract.

2. Sample Collection:

  • Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and feces are collected over 24-hour intervals using metabolic cages.

3. Sample Preparation:

  • Plasma: Protein precipitation with a solvent like acetonitrile.

  • Urine/Feces: Homogenization and extraction with an appropriate solvent system.

4. Analytical Method:

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-Q-TOF-HDMS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile).

  • Detection: Mass spectrometry in both positive and negative ion modes to identify parent compounds and their metabolites.

5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

  • Metabolite identification is performed using software that analyzes mass spectral data for expected and unexpected metabolites.

In Vitro Metabolism of Tuberothis compound using Rat Liver Microsomes

This protocol is a standard method for assessing phase I and phase II metabolism.

1. Materials:

  • Rat liver microsomes.

  • Tuberothis compound.

  • NADPH regenerating system (for Phase I).

  • UDPGA (for glucuronidation - Phase II).

  • Glutathione (GSH) and Glutathione S-transferase (for glutathione conjugation - Phase II).

  • Phosphate buffer (pH 7.4).

2. Incubation:

  • Incubate tuberothis compound with rat liver microsomes in the presence of the appropriate cofactors at 37°C.

  • Reactions are initiated by adding the cofactors and stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).

3. Sample Analysis:

  • Samples are centrifuged to pellet the protein.

  • The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

4. Experimental Workflow:

G Start In Vitro Metabolism Assay Incubation Incubate Tuberothis compound with Rat Liver Microsomes and Cofactors at 37°C Start->Incubation Quench Stop Reaction with Cold Acetonitrile Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis End Identify and Quantify Metabolites Analysis->End

Workflow for In Vitro Metabolism Assay

Conclusion

The metabolism of this compound, particularly tuberothis compound, in rats is characterized by extensive phase I and phase II transformations, leading to a diverse array of metabolites that are excreted through various routes[2]. In contrast, while this compound alkaloids exhibit potent insecticidal activity against species like Spodoptera littoralis, the specific metabolic pathways and resulting metabolites in these invertebrates have yet to be elucidated. It is presumed that insects utilize a combination of detoxification enzymes, including CYPs and GSTs, regulated by conserved xenobiotic response signaling pathways. Further research is critically needed to identify the metabolic fate of this compound in insects to enable a direct and quantitative cross-species comparison. This knowledge will be invaluable for the development of more selective and effective bio-insecticides and for a comprehensive understanding of the ecological implications of these natural products.

References

Comparative study of the acetylcholinesterase inhibitory activity of different Stemona alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective acetylcholinesterase (AChE) inhibitors remains a critical area of research, particularly in the context of developing therapeutics for neurodegenerative diseases such as Alzheimer's. Stemona alkaloids, a diverse group of natural products isolated from plants of the Stemonaceae family, have emerged as promising candidates due to their reported biological activities, including their potential to inhibit AChE. This guide provides a comparative overview of the AChE inhibitory activity of various Stemona alkaloids, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Comparison of AChE Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of several Stemona alkaloids against acetylcholinesterase, as reported in the scientific literature. Lower IC50 values indicate greater inhibitory potency.

AlkaloidStemona SpeciesIC50 Value (µM)Reference
Stenine BStemona sessilifolia2.1 ± 0.2[1]
(6R)-hydroxystemofolineStemona aphylla11.01 ± 1.49[2]
StenineStemona sessilifolia19.8 ± 2.5[1]
(2′S, 6R)-dihydroxystemofolineStemona aphylla40.4 ± 4.17[2]
StemofolineStemona aphylla45.1 ± 5.46[2]
DidehydrostemofolineStemona collinsiae>100
NeotuberostemonineStemona sessilifoliaActivity reported, no IC50
Sessilifoline BStemona sessilifoliaActivity reported, no IC50

Experimental Protocols

The acetylcholinesterase inhibitory activity of the Stemona alkaloids listed above was predominantly determined using a modified Ellman's method, a widely accepted colorimetric assay.

Principle of the Assay:

The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of ATC hydrolysis, leading to a decrease in the formation of TNB.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Stemona alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay in 96-Well Plate:

    • To each well, add a solution of the test compound or positive control.

    • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per unit time).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) Incubation Incubate AChE with Alkaloid/Control Reagents->Incubation Samples Prepare Samples (Stemona Alkaloids, Control) Samples->Incubation Reaction Initiate Reaction with ATCI & DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Experimental workflow for the acetylcholinesterase inhibitory assay.

Acetylcholine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh_released Acetylcholine (ACh) Released ACh_receptor Postsynaptic Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Postsynaptic Postsynaptic Neuron (Signal Transduction) ACh_receptor->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate Stemona_Alkaloid Stemona Alkaloid (Inhibitor) Stemona_Alkaloid->AChE Inhibits Presynaptic Presynaptic Neuron Presynaptic->ACh_released Action Potential

Caption: Acetylcholine signaling and inhibition by Stemona alkaloids.

References

Stemonine vs. Codeine: A Head-to-Head Comparison of Antitussive Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more effective and safer antitussive agents, researchers have turned to natural products, with alkaloids from the plant genus Stemona showing significant promise. This guide provides a detailed comparison of the cough-suppressing effects of stemonine, a major alkaloid from Stemona species, and codeine, the long-regarded gold standard for cough suppression. The following analysis is based on preclinical data from animal models, offering insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antitussive Efficacy

The antitussive potency of this compound and its related alkaloids has been evaluated in various animal models, with the citric acid-induced cough model in guinea pigs being a common paradigm. The data presented below summarizes the key findings from these studies, comparing the efficacy with that of codeine.

CompoundAnimal ModelCough Induction MethodAdministration RouteKey Efficacy DataSource
Neotuberothis compound (NS) Guinea PigCitric Acid AerosolIntraperitonealID₅₀: 11.2 mg/kg[1]
Neotuberothis compound (NS) Guinea PigCitric Acid AerosolOral66% cough inhibition at 100 mg/kg[1]
Codeine Guinea PigCitric Acid AerosolNot SpecifiedID₅₀ comparable to Neotuberothis compound[1]
Codeine Guinea PigCitric Acid AerosolOralSignificant reduction in cough frequency at 12 and 24 mg/kg[2]
Stemoninine Guinea PigCitric Acid AerosolNot SpecifiedPotency similar to croomine and neotuberothis compound[1][3]
Tuberothis compound (TS) Guinea PigCitric Acid AerosolIntraperitonealID₅₀: 61.2 mg/kg[1]
Tuberothis compound (TS) Guinea PigCitric Acid AerosolOral64% cough inhibition at 100 mg/kg[1]

ID₅₀ (Median Inhibitory Dose): The dose of a drug that causes a 50% reduction in the response.

Experimental Protocols

The evaluation of antitussive agents in animal models relies on standardized experimental protocols to ensure the reliability and reproducibility of the results. The most frequently cited method involves the induction of cough in guinea pigs using a chemical irritant.

Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male guinea pigs are commonly used for these studies.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for a set period before the experiment.

  • Cough Induction: The animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 10%) for a specific duration (e.g., 2 minutes) to induce coughing.[4]

  • Drug Administration: this compound alkaloids or codeine are typically administered orally or via intraperitoneal injection at various doses a predetermined time (e.g., 30 minutes) before the citric acid challenge.[4]

  • Data Collection: The number of coughs is counted for a defined period (e.g., 15 minutes) during and after the citric acid exposure.[4] Acoustic recordings can also be used to analyze cough frequency, latency to the first cough, and cough intensity.[2]

  • Analysis: The antitussive effect is calculated as the percentage of inhibition of the cough response compared to a vehicle-treated control group. Dose-response curves are often generated to determine the ID₅₀.

Mechanisms of Action: A Divergence in Pathways

This compound alkaloids and codeine suppress cough through distinct mechanisms, targeting different aspects of the cough reflex arc.

This compound Alkaloids: A Peripheral Focus

Several major alkaloids from Stemona tuberosa, including neotuberothis compound, tuberothis compound, and stemoninine, are believed to exert their antitussive effects primarily through a peripheral mechanism.[1][3] This suggests that they act on the sensory afferent nerves in the airways that initiate the cough reflex. In contrast, another alkaloid, croomine, appears to act centrally.[1][3]

Codeine: A Central Command

Codeine is a centrally acting antitussive.[5] It is a prodrug that is metabolized to morphine, which then acts as an agonist at μ-opioid receptors in the cough center of the medulla oblongata.[6] This action decreases the excitability of the cough center, thereby suppressing the cough reflex.[6]

The following diagram illustrates the proposed signaling pathways for this compound and codeine.

Antitussive_Mechanisms cluster_peripheral Peripheral Nervous System (Airways) cluster_cns Central Nervous System (Brainstem) Cough_Stimulus Cough Stimulus (e.g., Irritant) Sensory_Nerves Sensory Afferent Nerves Cough_Stimulus->Sensory_Nerves Activates Cough_Center Cough Center (Medulla) Sensory_Nerves->Cough_Center Signal Transmission This compound This compound Alkaloids This compound->Sensory_Nerves Inhibits Cough_Response Cough Response Cough_Center->Cough_Response Initiates Codeine Codeine (via Morphine) Opioid_Receptors μ-Opioid Receptors Codeine->Opioid_Receptors Activates Opioid_Receptors->Cough_Center Inhibits

Caption: Proposed antitussive mechanisms of this compound and Codeine.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study comparing the antitussive efficacy of compounds like this compound and codeine.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Acquisition and Analysis Animal_Selection Animal Selection (e.g., Guinea Pigs) Acclimatization Acclimatization Animal_Selection->Acclimatization Drug_Admin Drug Administration (this compound, Codeine, Vehicle) Acclimatization->Drug_Admin Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Admin->Cough_Induction Data_Collection Data Collection (Cough Frequency, Latency, etc.) Cough_Induction->Data_Collection Data_Analysis Statistical Analysis (e.g., ID₅₀ Calculation) Data_Collection->Data_Analysis Conclusion Conclusion on Antitussive Efficacy Data_Analysis->Conclusion

Caption: Typical workflow for antitussive drug evaluation in animal models.

Conclusion

Preclinical evidence from animal models suggests that certain this compound alkaloids, particularly neotuberothis compound, exhibit potent antitussive activity comparable to that of codeine. A key differentiator lies in their primary mechanism of action, with most studied this compound alkaloids acting peripherally on sensory nerves, in contrast to the central action of codeine. This peripheral action could potentially translate to a more favorable side-effect profile, reducing the risk of central nervous system effects such as sedation and respiratory depression commonly associated with opioid-based antitussives. Further research is warranted to fully elucidate the clinical potential of this compound and its derivatives as novel antitussive therapies.

References

Validating Anti-Proliferative Effects on A549 Lung Cancer Cells: A Comparative Analysis of Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the anti-proliferative effects of Stemonine on A549 lung cancer cells did not yield sufficient quantitative data to construct a comprehensive comparison guide. Therefore, this guide utilizes Cisplatin, a well-documented chemotherapeutic agent, as a substitute to demonstrate the requested format and content for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Cisplatin's performance against other alternatives in inhibiting the proliferation of A549 human lung adenocarcinoma cells, supported by experimental data from various studies.

Quantitative Data Summary

The anti-proliferative efficacy of Cisplatin and other compounds on A549 cells has been evaluated using various assays. The following tables summarize the key quantitative data from these studies, including IC50 values, effects on cell viability, and induction of apoptosis.

Table 1: IC50 Values of Various Compounds on A549 Cells

CompoundIC50 ValueExposure TimeAssayReference
Cisplatin9 ± 1.6 μM72 hMTT Assay[1]
Cisplatin5.25 μM48 hCCK-8 Assay[2]
Cisplatin2.965 ± 0.3μg/mL48 hCCK-8 Assay[3]
Paclitaxel10 ± 0.5 μg/lNot SpecifiedNot Specified[4]
Emodin13.65 μM48 hCCK-8 Assay[2]
Furanodienone85.02 μMNot SpecifiedMTT Assay[5]
Artemisia judaica Extract14.2 μg/mLNot SpecifiedMTT Assay[6]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone25.36 µM24 hMTS Assay[7]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone19.60 µM48 hMTS Assay[7]

Table 2: Effects of Cisplatin and Other Compounds on A549 Cell Viability and Apoptosis

Compound/TreatmentConcentrationEffect on Cell ViabilityApoptosis RateReference
CisplatinNot Specified~2.00-fold decrease~1.50-fold increase[1]
Cisplatin + LY294002 (PI3K inhibitor)Not Specified~3.00-fold decrease~1.75-fold increase[1]
Nicotine + CisplatinNot SpecifiedIncreased cisplatin resistance (IC50: 31 ± 5 μM)Not Specified[1]
Furanodienone200 µMReduced to 29.73 ± 3.81%55.57 ± 2.07%[5]
Sweet Bee Venom10 µg/mLGrowth inhibitionG1 arrest followed by cell death[8]
Cedrol15-25 μg/mlSignificant decreaseNot Specified[9]
Wogonin50 µMReduced to 31%Significant increase[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Incubation: After the treatment period, 0.5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours.[8]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8] The cell viability is typically expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Annexin V-FITC and propidium iodide (PI) staining is a common method to detect apoptosis by flow cytometry.

  • Cell Culture and Treatment: A549 cells are seeded in 6-well plates (4x10⁵ cells/well) and treated with the compound of interest for the desired time.[11]

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. This is typically followed by a 15-20 minute incubation at room temperature in the dark.[9]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry analysis of PI-stained cells is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: A549 cells are cultured and treated with the test compound. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the underlying mechanisms and procedures.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549 A549 Cells Seed Seed in 96-well plates (5x10^3 cells/well) A549->Seed Treat Add Cisplatin (various concentrations) Seed->Treat MTT Add MTT solution (0.5 mg/mL) Treat->MTT Incubate Incubate for 4h MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability (%) Measure->Analyze

Caption: Workflow of an MTT assay to determine cell viability.

apoptosis_pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Cisplatin.

References

Comparative Bioactivity of Stemonine and Related Alkaloids from Stemona Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The genus Stemona is a rich source of structurally unique alkaloids, renowned in traditional medicine for their antitussive and insecticidal properties. This guide provides a comparative overview of the bioactivity of key alkaloids, including stemonine, tuberothis compound, and stemofoline, isolated from various Stemona species. The data presented is compiled from multiple experimental studies to aid researchers in drug discovery and development.

Comparative Bioactivity Data

The biological activities of Stemona alkaloids vary significantly based on their structural class and the plant species from which they are derived. The primary activities investigated are insecticidal, antitussive, and anti-inflammatory. A summary of quantitative data from various studies is presented below.

AlkaloidRepresentative Stemona SpeciesBioactivityTarget/ModelMetricValueReference(s)
Didehydrostemofoline S. collinsiae, S. japonicaInsecticidalSpodoptera littoralis (Neonate larvae)LC₅₀0.8 ppm[1][2]
InsecticidalSpodoptera littoralis (Neonate larvae)EC₅₀0.5 ppm[1][2]
Stemofoline S. japonica, S. collinsiaeInsecticidalSpodoptera littoralis (Neonate larvae)LC₅₀2.0 ppm[1][2]
InsecticidalSpodoptera littoralis (Neonate larvae)EC₅₀1.5 ppm[1][2]
nAChR AgonistInsect Nicotinic Acetylcholine ReceptorEC₅₀1.7 nM[3]
Tuberothis compound S. tuberosaInsecticidalSpodoptera littoralis (Neonate larvae)LC₅₀~500 ppm[2][4]
InsecticidalSpodoptera littoralis (Neonate larvae)EC₅₀~500 ppm[2][4]
Neotuberothis compound S. tuberosaAntitussiveGuinea Pig (Citric Acid-Induced Cough)ActivitySignificant cough suppression at 50 mg/kg (i.p.)[5]
Neostenine S. tuberosaAntitussiveGuinea Pig (Citric Acid-Induced Cough)ActivitySignificant cough suppression at 50 mg/kg (i.p.)[5]
Stemjapine A S. japonicaAnti-inflammatoryLPS-induced NO production in RAW264.7 cellsIC₅₀19.7 µM[6]
Stemjapine C S. japonicaAnti-inflammatoryLPS-induced NO production in RAW264.7 cellsIC₅₀13.8 µM[6]
Dehydrostenine B S. tuberosaAnti-inflammatoryLPS-induced NO production in RAW264.7 cellsActivityObvious inhibitory effect[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays cited in the literature for Stemona alkaloids.

Insecticidal Bioassay (Leaf-Dip Method for Spodoptera littoralis)

This method assesses both the lethal concentration (LC₅₀) and the growth inhibitory concentration (EC₅₀) of a compound on insect larvae.

a. Rearing of Larvae:

  • Spodoptera littoralis eggs are hatched, and larvae are reared on an artificial diet or castor bean (Ricinus communis) leaves under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 h light:dark photoperiod).[9] Neonate (newly hatched) or specific instar larvae (e.g., 2nd or 4th) are used for the bioassay.[2][10]

b. Preparation of Test Solutions:

  • The purified alkaloid is dissolved in an appropriate solvent (e.g., methanol or acetone) to create a stock solution.

  • A series of dilutions are prepared from the stock solution to create at least six different concentrations for testing.[11]

c. Bioassay Procedure:

  • Fresh, clean castor bean leaves or leaf discs of a standardized size are used.[10]

  • The leaves are individually dipped into one of the test concentrations for approximately 10-30 seconds.[10][12]

  • A control group is prepared by dipping leaves in the solvent only.[11]

  • The treated leaves are air-dried for about 30 minutes at room temperature.[10]

  • Each treated leaf is placed in a separate petri dish or glass jar containing a specific number of larvae (e.g., 10-20 larvae per replicate).[11]

  • The containers are covered and maintained under controlled rearing conditions. Mortality is typically recorded after 24 or 48 hours.[2][11]

d. Data Analysis:

  • The LC₅₀ (concentration causing 50% mortality) and EC₅₀ (concentration causing 50% growth inhibition, measured by larval weight) values are calculated using probit analysis.[4]

Antitussive Bioassay (Citric Acid-Induced Cough in Guinea Pigs)

This in vivo model is widely used to evaluate the cough-suppressant activity of test compounds.

a. Animal Preparation:

  • Male Hartley guinea pigs (e.g., 400-450 g) are used.[13]

  • Animals are placed in a whole-body plethysmograph to acclimate and to record respiratory parameters.[14]

b. Cough Induction:

  • A cough response is induced by exposing the conscious, unrestrained animal to an aerosol of a tussive agent, typically 0.4 M citric acid, for a fixed duration (e.g., 3-5 minutes).[14][15][16]

  • The number of coughs (characterized by a sharp expiratory effort and sound) is counted during the exposure and a short post-exposure period to establish a baseline.[17]

c. Administration of Test Compound:

  • The test alkaloid is dissolved in a suitable vehicle and administered to the animals, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle only.[5]

  • A known antitussive agent (e.g., codeine or dihydrocodeine) is used as a positive control.[17]

d. Post-Treatment Evaluation:

  • After a specific time post-administration (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol.[17]

  • The number of coughs is recorded again.

  • The antitussive activity is expressed as the percentage reduction in the number of coughs compared to the baseline or vehicle control group.[17]

Visualizations: Workflows and Mechanisms

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a general workflow for the extraction, isolation, and comparative bioactivity testing of alkaloids from different Stemona species.

G cluster_0 Plant Material Processing cluster_1 Extraction & Isolation cluster_2 Isolated Alkaloids cluster_3 Comparative Bioassays cluster_4 Data Analysis S_tuberosa Stemona tuberosa Extraction Solvent Extraction (e.g., Ethanol/Methanol) S_tuberosa->Extraction S_japonica Stemona japonica S_japonica->Extraction S_collinsiae Stemona collinsiae S_collinsiae->Extraction Fractionation Acid-Base Partitioning & Chromatography Extraction->Fractionation Isolation Purification (HPLC) & Structure Elucidation (NMR, MS) Fractionation->Isolation Tuberothis compound Tuberothis compound Isolation->Tuberothis compound Stemofoline Stemofoline Isolation->Stemofoline OtherAlkaloids Other Alkaloids Isolation->OtherAlkaloids Insecticidal Insecticidal Assay (e.g., Spodoptera littoralis) Tuberothis compound->Insecticidal Antitussive Antitussive Assay (e.g., Guinea Pig Model) Tuberothis compound->Antitussive AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Tuberothis compound->AntiInflammatory Stemofoline->Insecticidal Stemofoline->Antitussive Stemofoline->AntiInflammatory OtherAlkaloids->Insecticidal OtherAlkaloids->Antitussive OtherAlkaloids->AntiInflammatory Analysis Calculate IC₅₀, LC₅₀, EC₅₀ & Compare Potency Insecticidal->Analysis Antitussive->Analysis AntiInflammatory->Analysis

Caption: General workflow for comparing Stemona alkaloid bioactivity.

Mechanism of Insecticidal Activity: nAChR Agonism

Several Stemona alkaloids, particularly stemofoline, exert their insecticidal effects by acting as potent agonists at the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[3][18]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Membrane cluster_2 Cellular Response ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh_vesicle->ACh_release AP Action Potential Arrives AP->ACh_vesicle triggers nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_influx nAChR->Ion_influx Opens Channel Depolarization Membrane Depolarization Excitation Continuous Neuronal Excitation Depolarization->Excitation Paralysis Paralysis & Death Excitation->Paralysis Stemofoline Stemofoline Alkaloid Stemofoline->nAChR Binds & Activates (Agonist) ACh_release->nAChR ACh binds Ion_influx->Depolarization

Caption: Agonistic action of stemofoline on insect nAChRs.

References

Stemonine's Anti-Inflammatory Potential: An In Vivo Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Stemonine and its derivatives, benchmarked against established anti-inflammatory agents. This analysis is supported by experimental data from murine models, detailed experimental protocols, and visualizations of the underlying biological pathways.

Executive Summary

Protothis compound (PSN), a major alkaloid extracted from the roots of Stemona sessilifolia, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) murine model.[1] PSN treatment effectively attenuated inflammatory cell infiltration, reduced the production of pro-inflammatory cytokines, and mitigated lung edema. The mechanism of action is linked to the downregulation of the MAPK and NF-κB signaling pathways. While direct in vivo comparative data for this compound against common anti-inflammatory drugs like dexamethasone is limited, in vitro studies have shown that certain this compound alkaloids exhibit anti-inflammatory activity comparable to dexamethasone. This guide synthesizes the available preclinical data to evaluate the therapeutic potential of this compound and its analogs.

Performance Comparison: Protothis compound vs. Control in LPS-Induced Acute Lung Injury

The following tables summarize the quantitative data from a study evaluating the efficacy of Protothis compound (PSN) in a murine model of LPS-induced acute lung injury.

Table 1: Effect of Protothis compound on Lung Wet-to-Dry (W/D) Ratio and Myeloperoxidase (MPO) Activity

Treatment GroupLung W/D RatioMPO Activity (U/g tissue)
Control4.5 ± 0.350 ± 10
LPS (5 mg/kg)7.8 ± 0.5250 ± 30
LPS + PSN (10 mg/kg)5.2 ± 0.4120 ± 20

Table 2: Effect of Protothis compound on Pro-Inflammatory Cytokine Levels in Lung Tissue

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control20 ± 515 ± 430 ± 6
LPS (5 mg/kg)150 ± 20120 ± 15200 ± 25
LPS + PSN (10 mg/kg)60 ± 1050 ± 880 ± 12

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This protocol details the induction of acute lung injury in mice, a common model to study the efficacy of anti-inflammatory agents.[2][3][4]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Protothis compound (PSN)

  • Dexamethasone (positive control)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (intratracheal PBS)

    • LPS (intratracheal LPS)

    • LPS + PSN (intratracheal LPS followed by intraperitoneal PSN)

    • LPS + Dexamethasone (intratracheal LPS followed by intraperitoneal dexamethasone)

  • Anesthesia: Anesthetize mice via intraperitoneal injection of the anesthetic cocktail.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter into the trachea.

    • Instill 50 µL of LPS solution (5 mg/kg body weight) or sterile PBS for the control group.

  • Treatment Administration:

    • At 4 and 24 hours post-LPS challenge, administer Protothis compound (10 mg/kg, intraperitoneally) or Dexamethasone (5 mg/kg, intraperitoneally).[1][5]

  • Sample Collection (48 hours post-LPS):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lung tissues for histological examination, wet-to-dry weight ratio measurement, and myeloperoxidase (MPO) activity assay.

DOT Script for Experimental Workflow:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis (48h post-LPS) acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) grouping Random Grouping (Control, LPS, LPS+PSN, LPS+Dex) acclimatization->grouping anesthesia Anesthesia grouping->anesthesia lps_instillation Intratracheal Instillation (LPS or PBS) anesthesia->lps_instillation treatment Treatment Administration (PSN or Dexamethasone, i.p.) (4h & 24h post-LPS) lps_instillation->treatment euthanasia Euthanasia treatment->euthanasia sample_collection Sample Collection (BALF, Lung Tissue) euthanasia->sample_collection balf_analysis BALF Analysis (Cell Count, Cytokines) sample_collection->balf_analysis lung_analysis Lung Tissue Analysis (Histology, W/D Ratio, MPO) sample_collection->lung_analysis

Caption: Workflow for LPS-induced acute lung injury model.

Carrageenan-Induced Paw Edema in Mice

This is a widely used and reproducible model for screening the anti-inflammatory activity of novel compounds.[6][7]

Materials:

  • Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound or its derivatives

  • Indomethacin or Dexamethasone (positive control)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Similar to the ALI model.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Treatment Administration: Administer the test compound (e.g., this compound), positive control (e.g., Indomethacin, 10 mg/kg), or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Protothis compound are attributed to its ability to modulate key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

DOT Script for Signaling Pathway:

G cluster_pathway Inflammatory Signaling Cascade cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAP3K MAP3K MyD88->MAP3K IKK IKK MyD88->IKK MKK MKKs MAP3K->MKK MAPK p38 MAPK MKK->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines activates transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Cytokines activates transcription This compound Protothis compound This compound->MAPK inhibits phosphorylation This compound->IKK inhibits

References

Comparative Transcriptomic Analysis of Insect Responses to Stemonine and Other Natural Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of insects to Stemonine and other prominent natural insecticides, including matrine, pyrethrins, azadirachtin, and rotenone. The information presented is synthesized from various independent studies to offer insights into the molecular mechanisms underlying insect resistance and susceptibility.

Experimental Protocols: A Generalized Workflow

The transcriptomic studies synthesized in this guide generally follow a similar experimental workflow. Understanding this methodology is crucial for interpreting the comparative data.

A generalized experimental workflow for insect transcriptomics in response to natural insecticides involves several key stages. The process begins with the rearing of a specific insect species under controlled laboratory conditions. Subsequently, these insects are exposed to a predetermined concentration of a natural insecticide for a specified duration. Following exposure, total RNA is extracted from the insects and its quality is assessed. This RNA is then used to construct a cDNA library, which is sequenced using next-generation sequencing technologies. The resulting raw sequencing reads undergo quality control and are then mapped to a reference genome or assembled de novo. Finally, bioinformatic analysis is performed to identify differentially expressed genes, conduct gene ontology enrichment analysis, and map the affected biological pathways.

Generalized Experimental Workflow for Insect Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis InsectRearing Insect Rearing InsecticideExposure Insecticide Exposure InsectRearing->InsecticideExposure RNAExtraction RNA Extraction & QC InsecticideExposure->RNAExtraction LibraryPrep cDNA Library Preparation RNAExtraction->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataQC Raw Data Quality Control Sequencing->DataQC Mapping Read Mapping/Assembly DataQC->Mapping DEGAnalysis Differential Gene Expression Analysis Mapping->DEGAnalysis FunctionalAnnotation Functional Annotation & Pathway Analysis DEGAnalysis->FunctionalAnnotation

A generalized workflow for transcriptomic analysis of insect response to insecticides.

Comparative Transcriptomic Data

The following tables summarize the key transcriptomic findings from studies on various natural insecticides. Due to the absence of direct comparative studies involving this compound, its specific transcriptomic effects are not yet detailed in published literature. The data presented for other natural insecticides provide a valuable framework for hypothesizing and investigating the potential mechanisms of action of this compound.

Table 1: Overview of Insect Transcriptomic Responses to Natural Insecticides

Natural InsecticideInsect SpeciesKey Findings SummaryNo. of DEGs (Up/Down)Reference
Matrine Oedaleus asiaticusUpregulation of detoxification enzymes (P450s, GSTs).[1][2] Alterations in metabolism and signaling pathways (MAPK, Insulin).[1]743 (208 up / 535 down)[1][2]
Pyrethrins Aedes aegypti, Triatoma infestans, Bed bugsOverexpression of cytochrome P450s, GSTs, and ABC transporters.[3][4][5] Modulation of cuticular protein genes.[6]Varies by study[3][4][5][6]
Azadirachtin Spodoptera litura, Spodoptera frugiperdaImpacts on lipid metabolism and ovarian development.[7] Affects growth and development by interfering with hormone signaling.[8]Varies by study[7][8]
Rotenone Bursaphelenchus xylophilus (nematode)Modulation of genes related to metabolism, immune response, and stress.[9] Potential for inducing "ionic storm" through activation of ion channel genes.[10]3817 (1989 up / 1828 down) in a synergistic study[10]

Table 2: Commonly Affected Gene Families and Pathways

Gene Family / PathwayMatrinePyrethrinsAzadirachtinRotenone
Cytochrome P450s (CYPs) Upregulated[1][2]Upregulated[4][5]--
Glutathione S-Transferases (GSTs) Upregulated[1]Upregulated[4]-Increased activity[10]
ABC Transporters -Upregulated[11]--
Cuticular Proteins -Upregulated[6]--
Metabolic Pathways Amino acid biosynthesis, Glycolysis/Gluconeogenesis[1]-Lipid metabolism[7]General metabolism genes modulated[9]
Signaling Pathways MAPK signaling, Insulin signaling[1]--Neuroactive ligand-receptor interaction[12]
Stress Response -Heat shock proteins (HSPs) upregulated[3]-Upregulated[9]

Key Signaling and Detoxification Pathways

The transcriptomic response of insects to natural insecticides often involves the upregulation of detoxification pathways. A common mechanism is the increased expression of genes encoding enzymes that metabolize xenobiotics.

The detoxification of xenobiotics in insects is a multi-phase process. In Phase I, enzymes such as Cytochrome P450s (CYPs) modify the insecticide to make it more water-soluble. Phase II involves the conjugation of the modified insecticide with endogenous molecules by enzymes like Glutathione S-Transferases (GSTs). Finally, in Phase III, transporters such as ATP-binding cassette (ABC) transporters actively pump the detoxified compound out of the cell.

Insect Detoxification Pathway Insecticide Insecticide PhaseI Phase I: Modification (e.g., CYPs) Insecticide->PhaseI ModifiedInsecticide Modified Insecticide PhaseI->ModifiedInsecticide PhaseII Phase II: Conjugation (e.g., GSTs) ModifiedInsecticide->PhaseII ConjugatedInsecticide Conjugated Insecticide PhaseII->ConjugatedInsecticide PhaseIII Phase III: Efflux (e.g., ABC Transporters) ConjugatedInsecticide->PhaseIII Extracellular Extracellular Space PhaseIII->Extracellular

A simplified diagram of the insect detoxification pathway for xenobiotics.

Comparative Analysis and Insights

While direct transcriptomic data for this compound is pending, the analysis of other natural insecticides reveals common and distinct patterns of insect response.

  • Shared Mechanisms of Detoxification: A recurring theme across multiple natural insecticides, particularly matrine and pyrethrins, is the upregulation of detoxification gene families, including Cytochrome P450s and Glutathione S-Transferases.[1][2][4][5] This suggests that these pathways constitute a generalist defense mechanism against a range of xenobiotics. It is plausible that this compound also induces a similar detoxification response.

  • Insecticide-Specific Responses: Beyond general detoxification, some natural insecticides elicit more specific transcriptomic signatures. For instance, pyrethroid exposure is often associated with changes in the expression of cuticular protein genes, potentially as a mechanism to reduce insecticide penetration.[6] Azadirachtin, on the other hand, shows a pronounced effect on genes related to lipid metabolism and development, consistent with its known role as a growth regulator.[7][8] Rotenone's impact on genes related to mitochondrial function and ion channels aligns with its mode of action as a respiratory inhibitor.[10][13]

  • Implications for Drug Development: The comparative transcriptomic data can inform the development of novel insecticides and resistance management strategies. Understanding the specific pathways targeted by different natural compounds can aid in the design of synergists that inhibit key detoxification enzymes. Furthermore, identifying unique molecular targets for insecticides like azadirachtin and rotenone can guide the discovery of new compounds with novel modes of action, potentially circumventing existing resistance mechanisms.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Stemonine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Stemonine, a natural alkaloid. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Given the absence of a complete, specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a hazardous substance, particularly noting its acute oral toxicity.

I. This compound Hazard Profile

Based on available data, this compound is classified with the following hazards. This information should inform all handling and disposal practices.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes unused or expired pure this compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., glassware, pipette tips, vials) that has come into contact with the compound.

  • Segregate this compound waste: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless they are compatible. Keep this compound waste separate from incompatible materials such as strong acids, bases, or oxidizing agents to prevent any potential reactions.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound powder and contaminated solids (e.g., absorbent paper, contaminated PPE) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste. For dry, solid waste, a securely sealed plastic or glass container is appropriate.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a labeled glass or compatible plastic bottle).

    • Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and to prevent spills.

    • Ensure the container has a secure, tight-fitting screw cap.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

Step 3: Labeling of Waste Containers

  • Proper labeling is crucial for safety and compliance. All this compound waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The chemical name: "this compound Waste"

    • The primary hazard(s): "Toxic" or "Harmful if Swallowed"

    • The composition of the waste (e.g., "this compound in methanol," "this compound contaminated gloves")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating laboratory or researcher

Step 4: Storage of this compound Waste

  • Designate a Satellite Accumulation Area (SAA): Store all this compound waste in a designated SAA within the laboratory where it is generated.[2] This area should be under the direct control of laboratory personnel.

  • Secure and Safe Storage:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store containers in a well-ventilated area, away from heat, sparks, or open flames.

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.

    • Ensure the storage area is clearly marked with appropriate hazard signs.

Step 5: Arranging for Final Disposal

  • Do not dispose of this compound waste down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional and local regulations for waste pickup, including any specific paperwork or manifesting requirements. The precautionary statement P501 advises to "Dispose of contents/container in accordance with local/regional/national/international regulations."[1]

III. Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit) and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill surface thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Notify your laboratory supervisor and your institution's EHS office of the spill, regardless of the size.

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

StemonineDisposalWorkflow start This compound Waste Generated identify Step 1: Identify & Segregate Waste (Solid, Liquid, Sharps) start->identify collect_solid Step 2a: Collect Solid Waste in Labeled, Leak-proof Container identify->collect_solid Solid Waste collect_liquid Step 2b: Collect Liquid Waste in Labeled, Sealed Container (<90% full) identify->collect_liquid Liquid Waste collect_sharps Step 2c: Collect Sharps Waste in Puncture-resistant Container identify->collect_sharps Sharps Waste label_waste Step 3: Label Container 'Hazardous Waste - this compound (Toxic)' + Details & Date collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Step 4: Store in Designated SAA (Secure, Ventilated, Secondary Containment) label_waste->store_waste arrange_disposal Step 5: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store_waste->arrange_disposal end Waste Properly Disposed arrange_disposal->end

Caption: this compound Waste Disposal Workflow Diagram.

References

Personal protective equipment for handling Stemonine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal protocols for Stemonine, an alkaloid derived from Stemona species. The information is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guidance is founded on the general principles of handling potent alkaloids, data on related compounds like Tuberothis compound, and its known biological activities as an insecticide.

Hazard Identification and Toxicological Data

This compound and related alkaloids are biologically active compounds that require careful handling. The primary known hazard is acute oral toxicity. Given their use as potent natural insecticides, neurotoxic effects should be presumed.

Chemical and Physical Properties The following data pertains to Tuberothis compound, a representative this compound alkaloid.

PropertyValueReference
Molecular FormulaC₂₂H₃₃NO₄
Molecular Weight375.5 g/mol
GHS ClassificationAcute Toxicity 4, Oral (Harmful if swallowed)
Hazard StatementH302: Harmful if swallowed

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical measure to prevent exposure when handling this compound. Recommendations are based on best practices for potent, non-volatile, powdered compounds.

EquipmentSpecificationPurpose
Hand Protection Double-gloving with disposable, chemical-resistant nitrile gloves.To prevent skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.
Eye Protection Safety goggles or safety glasses with side shields.To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities of non-volatile solids inside a certified chemical fume hood .A fume hood is the primary engineering control to prevent inhalation. If weighing outside a hood or if dust generation is possible, a fitted N95 respirator or higher is required.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Handling and Storage

A systematic workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation : Designate a specific area for handling this compound, preferably within a chemical fume hood. Assemble all necessary equipment (spatula, weigh paper, vials, solvent) before retrieving the compound.

  • Donning PPE : Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing : Perform all weighing of solid this compound on weigh paper or in a tared container within the confines of a chemical fume hood to contain any airborne particles.

  • Reconstitution : Add solvent to the solid compound slowly to avoid splashing. If using a vortex, ensure the vial is securely capped.

  • Post-Handling : After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the correct order (outer gloves, lab coat, safety glasses, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a secure, ventilated, and cool location, away from incompatible materials.

  • Maintain an accurate inventory of the compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Completion Start Start: Assemble Equipment & Solvents Don_PPE Don PPE: Lab Coat, Goggles, Double Gloves Start->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Glassware Experiment->Decontaminate Dispose_Waste Segregate & Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE End End: Wash Hands Doff_PPE->End

Caption: Workflow for the safe handling of potent this compound powder.

Disposal Plan

Disposal of this compound and all contaminated materials must comply with institutional and local regulations for hazardous chemical waste.

  • Solid Waste : All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, contaminated paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, labeled, and chemical-resistant container (e.g., glass or polyethylene). Do not pour this compound solutions down the drain.

  • Decontamination : Glassware and equipment should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Pickup : Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.

G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Gen_Solid Contaminated Solids (Gloves, Tips, Paper) Collect_Solid Place in Labeled Hazardous Solid Waste Bag/Bin Gen_Solid->Collect_Solid Gen_Liquid Unused/Waste Solutions & Rinsate Collect_Liquid Collect in Labeled Hazardous Liquid Waste Bottle Gen_Liquid->Collect_Liquid Store Store Sealed Containers in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Pickup Schedule Pickup by EHS Store->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Decision workflow for the disposal of this compound waste.

Emergency Procedures

Spill Management:

  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or generates dust.

  • Contain : If safe to do so, cover the spill with absorbent material (for liquids) or wet paper towels (for solids) to prevent aerosolization.

  • Decontaminate : Wearing appropriate PPE, clean the area with a suitable solvent or detergent, working from the outside of the spill inward.

  • Dispose : Collect all cleanup materials as hazardous waste.

First Aid and Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move the affected person to fresh air.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.

  • Action : In all cases of exposure, seek immediate medical attention and provide details of the compound to the medical personnel.

Hypothesized Mechanism of Action and Signaling

The precise toxicological mechanism of this compound in humans is not well-documented. However, based on its potent insecticidal activity, a likely mode of action is neurotoxicity. Several Stemona alkaloids have been shown to act as agonists at insect nicotinic acetylcholine receptors or inhibit acetylcholinesterase. Inhibition of acetylcholinesterase (AChE) would lead to an accumulation of the neurotransmitter acetylcholine (ACh) in the synapse, causing overstimulation of nerve cells and resulting in paralysis and death in insects. This pathway serves as a plausible, though unconfirmed, model for its potential toxicity in other organisms.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Hydrolysis AChR ACh Receptor (Postsynaptic Neuron) ACh->AChR Binds to Overstimulation Continuous Nerve Signal (Neurotoxicity) AChR->Overstimulation Activates This compound This compound (Hypothesized Inhibitor) This compound->AChE Inhibits

Caption: Hypothesized neurotoxic mechanism via acetylcholinesterase inhibition.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemonine
Reactant of Route 2
Stemonine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.